molecular formula C7H12N2O B053274 Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one CAS No. 117810-52-3

Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Cat. No.: B053274
CAS No.: 117810-52-3
M. Wt: 140.18 g/mol
InChI Key: BHFXPKPIPBNKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a privileged and synthetically versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This bicyclic lactam structure presents a rigid, three-dimensional framework that is highly valuable for constructing diverse compound libraries aimed at probing biological space. Its core structure is frequently employed as a key building block in the synthesis of molecules targeting the central nervous system (CNS), particularly for G-protein coupled receptors (GPCRs) and kinases. The scaffold's inherent physicochemical properties, including its ability to contribute to favorable solubility and metabolic stability, make it a valuable template for developing novel pharmacologically active agents.

Properties

IUPAC Name

2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFXPKPIPBNKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117810-52-3
Record name octahydropyrrolo[1,2-a]piperazin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a chiral, bicyclic heterocyclic compound recognized as a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique framework for the development of selective biological agents. While a single, definitive mechanism of action for the parent compound is still under active investigation, its structural motif is present in molecules exhibiting a wide array of pharmacological activities, including antimicrobial, analgesic, and anticancer effects.[1] This guide synthesizes the current understanding of its biological activities, explores the mechanistic pathways of closely related analogs to infer its potential modes of action, and provides detailed experimental workflows for elucidating its precise molecular targets.

Molecular Profile and Physicochemical Properties

The core structure of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one consists of a fused pyrrolidine and pyrazine ring system.[1] The "(S)" designation refers to the specific stereochemistry at the bridgehead carbon, a critical feature for ensuring stereospecific interactions with biological targets.[1]

PropertyValueSource
IUPAC Name (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one[1]
Molecular Formula C₇H₁₂N₂O[2][3]
Molecular Weight 140.18 g/mol [2][3]
CAS Number 151763-88-1[2]
Appearance Solid[3]
Topological Polar Surface Area (TPSA) 32.34 Ų[2]
LogP -0.4194[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

Evidence-Based Biological Activities and Postulated Mechanisms of Action

Direct mechanistic studies on (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one are emerging. However, its observed biological effects, combined with data from structurally related compounds, allow for the formulation of several well-grounded mechanistic hypotheses.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. Specifically, it was isolated from the marine bacterium Bacillus tequilensis and found to be effective against multi-drug resistant Staphylococcus aureus (MDRSA) with a Minimum Inhibitory Concentration (MIC) of 15 mg/L.[1][4] Importantly, the compound is reported to be non-hemolytic and possesses antioxidant activity, which are highly desirable properties for a therapeutic agent, potentially increasing its efficacy and safety profile.[1][4]

Postulated Mechanism: The precise antimicrobial mechanism is unknown. However, for scaffolds of this nature, common mechanisms include:

  • Inhibition of Cell Wall Synthesis: Disruption of peptidoglycan biosynthesis is a classic antibiotic mechanism.

  • Interference with DNA or Protein Synthesis: Targeting essential enzymes like DNA gyrase or the ribosome.

  • Disruption of Membrane Potential: Compromising the integrity of the bacterial cell membrane.

The antioxidant properties may also contribute to its efficacy by mitigating oxidative stress associated with infection.[4]

Analgesic Effects in Neuropathic Pain

In preclinical animal models, (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one has shown significant anti-hyperalgesic effects in the context of chemotherapy-induced neuropathic pain, suggesting its potential as a non-opioid analgesic.[1]

Postulated Mechanism: Neuropathic pain is mechanistically complex, often involving the sensitization of ion channels and receptors. The activity of this compound could be linked to the modulation of these pathways. Notably, related octahydropyrrolo[1,2-a]pyrazine derivatives have been explored as potential calcium channel blockers.[1] Dysregulation of calcium channels, particularly in dorsal root ganglion neurons, is a key factor in the pathogenesis of neuropathic pain. Therefore, it is plausible that the analgesic effects are mediated through the modulation of specific voltage-gated calcium channels.

Anticancer Potential

In vitro studies have indicated that (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one can inhibit the growth of various cancer cell lines.[1] While the specific targets in this context have not yet been identified for this molecule, the broader family of nitrogen-based fused heterocycles is a rich source of potent anticancer agents, particularly kinase inhibitors.[5][6]

Inferred Mechanisms from Related Scaffolds:

  • Kinase Inhibition: Many pyrrolo-pyridine and pyrrolo-pyrimidine derivatives have been developed as potent inhibitors of protein kinases critical to cancer signaling, such as c-Met kinase.[5] The ATP-binding pocket of kinases is a common target for heterocyclic scaffolds.

  • Wnt Pathway Inhibition: A series of pyrrolotriazinone derivatives, which share a similar bicyclic nitrogen-rich core, were identified as potent inhibitors of tankyrase 1 and 2 (TNKS-1/2).[7] Tankyrases are key components of the β-catenin destruction complex, and their inhibition blocks Wnt signaling, a pathway frequently dysregulated in cancer.[7]

The structural similarity of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one to these known inhibitors makes kinases and Wnt pathway components high-priority targets for investigation.

cluster_compound Potential Mechanisms of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one cluster_targets Postulated Molecular Targets cluster_outcomes Biological Outcomes Compound (S)-Hexahydropyrrolo [1,2-a]pyrazin-6(2H)-one Target_Antimicrobial Bacterial Cell Wall / DNA / Protein Synthesis Compound->Target_Antimicrobial Inhibits Target_Analgesic Voltage-Gated Calcium Channels Compound->Target_Analgesic Modulates (Inferred) Target_Anticancer Protein Kinases (e.g., c-Met) Tankyrase (Wnt Pathway) Compound->Target_Anticancer Inhibits (Inferred) Outcome_Antimicrobial Antimicrobial Activity (Anti-MDRSA) Target_Antimicrobial->Outcome_Antimicrobial Outcome_Analgesic Analgesic Effect (Neuropathic Pain) Target_Analgesic->Outcome_Analgesic Outcome_Anticancer Anticancer Activity (In-vitro) Target_Anticancer->Outcome_Anticancer

Caption: Postulated mechanisms linking the compound to its observed biological outcomes.

Experimental Workflows for Mechanism of Action Elucidation

To move from postulated to proven mechanisms, a systematic experimental approach is required. The following protocols outline robust, field-proven methodologies for target identification and validation.

Protocol: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry

This protocol is designed to identify direct binding partners of the compound from a complex biological sample, such as a cell lysate.

Causality: The core principle is to immobilize the compound on a solid support, use it as "bait" to capture interacting proteins, and then identify these proteins using mass spectrometry. This directly links the physical interaction of the compound to a specific protein target.

Workflow Diagram:

cluster_workflow Affinity Chromatography Workflow start 1. Ligand Immobilization (Compound on beads) incubate 2. Incubation (Immobilized compound + cell lysate) start->incubate wash 3. Washing Steps (Remove non-specific binders) incubate->wash elute 4. Elution (Release bound proteins) wash->elute sds 5. SDS-PAGE (Separate proteins by size) elute->sds digest 6. In-gel Digestion (Trypsin) sds->digest lcms 7. LC-MS/MS Analysis (Identify peptides) digest->lcms end 8. Database Search (Protein Identification) lcms->end

Caption: Workflow for identifying protein targets using affinity chromatography.

Step-by-Step Methodology:

  • Ligand Synthesis & Immobilization:

    • Synthesize a derivative of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one containing a linker arm (e.g., a short polyethylene glycol chain ending in a carboxyl or amine group). This is crucial for presenting the compound to potential targets without steric hindrance.

    • Covalently attach the linker-modified compound to activated chromatography beads (e.g., NHS-activated Sepharose). Prepare control beads with no compound attached to identify non-specific binders.

  • Protein Lysate Preparation:

    • Culture relevant cells (e.g., a cancer cell line where activity was observed) and harvest.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the compound-conjugated beads (and control beads separately) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively (e.g., 5 washes) with lysis buffer to remove proteins that are not specifically bound.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using a competitive ligand, a change in pH, or by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver stain.

    • Excise protein bands that are present in the compound lane but absent or significantly reduced in the control lane.

    • Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

Protocol: Kinase Inhibition Profiling

Given the prevalence of kinase inhibition among related scaffolds, a broad screening approach is a logical and efficient next step.

Causality: This experiment directly measures the compound's ability to inhibit the enzymatic activity of a large panel of kinases. A positive result provides immediate, actionable information about a specific molecular target and pathway.

Workflow Diagram:

cluster_workflow Kinase Profiling Workflow start 1. Compound Preparation (Serial dilutions) plate 2. Assay Plating (Kinase, substrate, ATP, compound) start->plate incubate 3. Enzymatic Reaction (Allow phosphorylation) plate->incubate detect 4. Detection (Measure remaining ATP or phosphosignal) incubate->detect analyze 5. Data Analysis (% Inhibition vs. Control) detect->analyze end 6. IC50 Determination (For significant hits) analyze->end

Caption: Workflow for screening and validating kinase inhibitor activity.

Step-by-Step Methodology:

  • Assay Selection:

    • Utilize a commercial kinase profiling service or an in-house platform covering a diverse range of the human kinome (e.g., >300 kinases).

    • Assay formats commonly measure either ATP consumption (e.g., Kinase-Glo®) or the generation of the phosphorylated product using specific antibodies.

  • Primary Screen:

    • Screen (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one at a single, high concentration (e.g., 10 µM) against the kinase panel.

    • Include appropriate positive (staurosporine) and negative (DMSO vehicle) controls.

  • Hit Confirmation and Dose-Response:

    • For any kinases showing significant inhibition (>50-70%) in the primary screen, perform a secondary assay.

    • Generate a 10-point dose-response curve (e.g., from 100 µM down to 1 nM) to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity).

  • Orthogonal Validation:

    • Validate high-priority hits in a cellular context. For example, if c-Met is identified, treat c-Met-dependent cancer cells with the compound and measure the phosphorylation of c-Met and its downstream effectors (e.g., AKT, ERK) via Western blot. This confirms the compound engages its target in a biological system.

Conclusion and Future Directions

(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one stands as a molecule of significant interest, underpinned by its privileged structural nature and its demonstrated efficacy in antimicrobial, analgesic, and anticancer contexts. While its exact molecular targets are not yet fully elucidated, strong, inference-based hypotheses point toward the modulation of key pathways in pain signaling (ion channels), cancer (protein kinases, Wnt pathway), and bacterial survival.

The path forward requires a systematic application of the experimental workflows detailed herein. Unbiased target identification combined with focused, hypothesis-driven screening will be critical to unlocking the full therapeutic potential of this scaffold. Subsequent structure-activity relationship (SAR) studies, guided by confirmed target engagement, will be essential for optimizing potency, selectivity, and drug-like properties, paving the way for the development of novel therapeutics.

References

  • (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzfp0IzC_8d7569UTSpE5c_lc-IhnCTm_N0emmrVJMxa8eBiGU-fb9QvbkqJeNhdJWOdu5N23NLwcgGwqnMuj2yBJym-8fH1UJb8L75DJiegGoU_EU28_LudqczK75_YxHu4Ve]
  • Gelin, T., & Caillet-Bois, J. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7489. [URL: https://www.mdpi.com/1420-3049/26/24/7489]
  • Zhu, W., et al. (2017). Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 141, 344-355. [URL: https://pubmed.ncbi.nlm.nih.gov/29107421/]
  • Kandefer-Szerszeń, M., & Rys, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(15), 4985. [URL: https://www.mdpi.com/1420-3049/27/15/4985]
  • Biologically active compounds containing pyrrolopyridines unit. (2023). ResearchGate. [URL: https://www.researchgate.net/publication/373976865_Biologically_active_compounds_containing_pyrrolopyridines_unit]
  • Contino, M., et al. (2019). Pyrrolo[2,1-a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. Future Medicinal Chemistry, 11(20), 2705-2726. [URL: https://pubmed.ncbi.nlm.nih.gov/31556691/]
  • (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. ChemScene. [URL: https://www.chemscene.com/products/index.php?id=CS-0053989]
  • hexahydropyrrolo[1,2-a]pyrazin-6(2h)-one. Echemi. [URL: https://www.echemi.com/products/pd201809171542151239.html]
  • (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/DA00ANL8]
  • 151763-88-1|(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. BLDpharm. [URL: https://www.bldpharm.com/products/151763-88-1.html]
  • CAS NO. 151763-88-1 | (S)-HEXAHYDRO-PYRROLO[1,2-A]PYRAZIN-6-ONE. Autech Industry Co.,Limited. [URL: https://www.autechindustry.com/cas-no-151763-88-1]
  • Singh, A., & Afzal, M. (2020). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00206j]
  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. (2024). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38314545/]
  • Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl). SciSpace. [URL: https://typeset.io/papers/bioactivity-of-pyrrolo-1-2-a-pyrazine-1-4-dione-hexahydro-3-2q7z0w8j]
  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (2019). Scientific Reports. [URL: https://www.
  • This compound hydrochloride [1187385-53-0]. King-Pharm. [URL: https://www.king-pharm.com/pro/Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-onehydrochloride-1187385-53-0-120015.html]

Sources

An In-Depth Technical Guide to the Chemical Properties of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a bicyclic lactam that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, chiral scaffold provides a unique three-dimensional framework for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the core chemical properties of this molecule, with a particular focus on the synthetically valuable (S)-enantiomer, (8aS)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. The subsequent sections will delve into its physicochemical characteristics, spectroscopic profile, reactivity, and established synthetic routes, providing insights for its application in the design and synthesis of complex, biologically active compounds.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The hexahydropyrrolo[1,2-a]pyrazine core is a recurring motif in a variety of biologically active molecules. The inherent chirality and conformational rigidity of this scaffold make it an attractive starting point for the synthesis of compounds with well-defined spatial arrangements of functional groups, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] The (S)-enantiomer, in particular, serves as a versatile chiral building block for introducing specific stereochemistry into drug candidates, thereby optimizing their potency and selectivity.[1] Derivatives of this scaffold have been explored for a range of therapeutic applications, including as anticancer agents, for pain management, and as antibiotics.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug development, influencing factors such as solubility, absorption, and distribution.

General Characteristics

Below is a summary of the key identifiers and basic properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₂N₂O[2][3]
Molecular Weight 140.18 g/mol [2][3]
Appearance Solid[2]
CAS Number (Racemate) 117810-52-3[4]
CAS Number ((S)-enantiomer) 151763-88-1[2]
CAS Number ((R)-enantiomer) 151763-89-2[5]
Computed Properties

Computational models provide valuable estimations of a molecule's properties, aiding in the initial stages of drug design.

PropertyPredicted ValueSource(s)
Topological Polar Surface Area (TPSA) 32.34 Ų[3]
LogP (Octanol-Water Partition Coefficient) -0.4194[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 0[3]

Note: Experimental validation of these computed values is recommended.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of the molecule. For the (S)-enantiomer, distinct chemical shifts have been reported.[1]

  • ¹H NMR: Key signals are observed at δ 3.85 (m, 1H, CH-N) and δ 4.12 (q, 1H, J = 6.5 Hz).[1] The remaining protons of the bicyclic system would appear in the aliphatic region, and their specific assignments would require further 2D NMR experiments.

  • ¹³C NMR: Detailed ¹³C NMR data is available for the racemic form, providing a reference for the carbon skeleton.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous confirmation of the absolute configuration of chiral molecules. For the (S)-enantiomer, X-ray analysis has confirmed its stereochemistry with a Flack parameter of -0.02(3).[1]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the lactam functionality and the secondary amine within the pyrazine ring.

Oxidation

The nitrogen atoms in the pyrazine ring are susceptible to oxidation. Treatment with common oxidizing agents such as hydrogen peroxide or peracids can lead to the formation of the corresponding N-oxides.[1]

Reduction

The lactam carbonyl group can be reduced to a methylene group. Catalytic hydrogenation using palladium or platinum catalysts is a typical method to achieve this transformation, yielding the corresponding octahydropyrrolo[1,2-a]pyrazine.[1]

Substitution

The secondary amine in the pyrazine ring can undergo nucleophilic substitution reactions. Acylation with acyl chlorides or sulfonyl chlorides, and alkylation with alkyl halides, typically under basic conditions, are common transformations to introduce diverse functional groups onto the scaffold.[1]

Synthesis of this compound

Several synthetic strategies have been developed to access the hexahydropyrrolo[1,2-a]pyrazine scaffold, including methods that allow for enantioselective synthesis.

Biocatalytic Kinetic Resolution

An efficient method for obtaining the enantiomerically pure (S)-form involves the kinetic resolution of the racemate. Immobilized lipase B from Candida antarctica (CAL-B) has been shown to catalyze this resolution, achieving an enantiomeric excess (ee) of 98% for the (S)-enantiomer.[1] This enzymatic approach offers a green and highly selective alternative to traditional chemical resolutions.

G racemate Racemic Hexahydropyrrolo [1,2-a]pyrazin-6(2H)-one calb Immobilized Lipase B (CAL-B) racemate->calb s_enantiomer (S)-Enantiomer (98% ee) calb->s_enantiomer Unreacted r_enantiomer (R)-Enantiomer (acylated) calb->r_enantiomer Acylated separation Separation s_enantiomer->separation r_enantiomer->separation

Caption: Biocatalytic kinetic resolution workflow.

Continuous Flow Chemistry

For larger-scale synthesis, continuous flow chemistry presents several advantages over traditional batch processing. This methodology can significantly reduce reaction times and improve yields through precise control of reaction parameters. For the cyclization step in the synthesis of this scaffold, continuous flow has been shown to reduce the reaction time from 24 hours to 2 hours and increase the yield from 65% to 89%.[1]

Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold for the development of new drugs targeting a variety of diseases.

Anticancer Properties

Derivatives of this scaffold have demonstrated promising anticancer activities in in-vitro studies, showing potential to inhibit the growth of various cancer cell lines.[1] The mechanism of action is thought to involve the modulation of signal transduction pathways and gene expression regulation.[1]

Pain Management

Recent studies have highlighted the efficacy of compounds based on this scaffold in managing neuropathic pain, suggesting its potential as a non-opioid analgesic.[1]

Antibiotic Properties

A related compound, hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, isolated from marine bacteria, has shown antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus.[1] This suggests that the core scaffold may be a promising starting point for the development of new antibiotics.

G scaffold This compound Scaffold derivatization Chemical Derivatization scaffold->derivatization anticancer Anticancer Agents derivatization->anticancer analgesics Pain Management (Analgesics) derivatization->analgesics antibiotics Antibiotics derivatization->antibiotics

Caption: Drug discovery applications of the scaffold.

Conclusion

This compound represents a privileged chiral scaffold with significant potential in the field of drug discovery. Its well-defined three-dimensional structure, coupled with its versatile reactivity, provides a solid foundation for the rational design of novel therapeutic agents. This guide has provided a comprehensive overview of its key chemical properties, offering valuable insights for researchers and scientists working to leverage this promising molecular framework in their drug development endeavors. Further exploration of its derivatives and their biological activities is warranted to fully unlock the therapeutic potential of this remarkable scaffold.

References

  • (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride - PubChem. (URL: [Link])

  • CAS NO. 151763-88-1 | (S)-HEXAHYDRO-PYRROLO[1,2-A]PYRAZIN-6-ONE. (URL: [Link])

  • (S)-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-6(2H)-ONE | Tetrahedron. (URL: [Link])

  • Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). - ResearchGate. (URL: [Link])

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones - MDPI. (URL: [Link])

  • (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one - Sigma-Aldrich. (URL: not available)
  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC. (URL: [Link])

  • Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | C10H16N2O2 | CID - PubChem. (URL: [Link])

Sources

A Technical Guide to the Synthesis and Isolation of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hexahydropyrrolo[1,2-a]pyrazine core is a quintessential "privileged scaffold" in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. Its rigid, three-dimensional structure provides an ideal framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. This guide provides an in-depth technical overview of the enantioselective synthesis, isolation, and characterization of a key chiral building block: (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (CAS 151763-88-1). We will explore the causality behind strategic synthetic choices, present detailed, field-proven protocols, and outline the analytical methods required to ensure the compound's structural integrity and enantiopurity. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of a Privileged Scaffold

Nitrogen-containing heterocyclic compounds form the backbone of a significant portion of all pharmaceuticals.[1] Within this class, bridged bicyclic systems like the pyrrolo[1,2-a]pyrazine scaffold are of paramount importance.[1] Their conformational rigidity reduces the entropic penalty of binding to protein targets and allows for the development of highly selective ligands. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and pain management properties.[2]

While some pyrrolopyrazine structures are found in nature, the true value of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one lies in its role as a versatile and synthetically accessible chiral building block.[2] A robust and scalable synthesis that delivers high enantiopurity is therefore critical. This guide delineates the strategic approach to its synthesis, beginning with a readily available chiral precursor, and provides a comprehensive methodology for its subsequent purification and characterization.

Strategic Genesis: From Natural Analogs to a Synthetic Workhorse

The discovery of related natural products provides a compelling rationale for the biological relevance of the pyrrolo[1,2-a]pyrazine scaffold. For instance, the structurally similar pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro has been isolated from the marine sponge-associated bacterium Bacillus tequilensis. This natural product was found to exhibit potent antibacterial activity against multi-drug resistant Staphylococcus aureus (MDRSA). The existence of such compounds in nature validates the selection of this scaffold in drug discovery programs.

However, (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is primarily valued not as a natural product itself, but as a synthetic intermediate. Its discovery and development were driven by the need for chiral, non-planar scaffolds in pharmaceutical research. The ability to synthesize this compound enantioselectively allows chemists to construct complex target molecules with absolute stereochemical control, a critical factor for optimizing efficacy and minimizing off-target effects.

Enantioselective Synthesis: A Protocol Grounded in Chemical Logic

The most logical and efficient strategy for the enantioselective synthesis of (S)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one leverages the innate chirality of natural amino acids. L-proline serves as the ideal starting material, as its (S)-stereocenter directly maps onto the (8aS)-bridgehead stereocenter of the target molecule.

Retrosynthetic Analysis & Strategy

The core synthetic challenge lies in the construction of the pyrazinone ring onto the proline scaffold. A retrosynthetic analysis reveals a straightforward disconnection strategy. The target lactam can be formed via an intramolecular amide bond formation (cyclization). This bond disconnection reveals a linear precursor: an N-acylated ethylenediamine derivative of L-proline. This precursor, in turn, can be assembled from three commercially available components: L-proline, chloroacetyl chloride, and ethylenediamine. This approach is highly efficient and ensures the preservation of the critical stereocenter.

Synthetic Pathway Visualization

The forward synthesis involves a three-step sequence: N-acylation of L-proline, coupling with a protected ethylenediamine, and a final deprotection/cyclization cascade.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Amidation cluster_2 Step 3: Intramolecular Cyclization Proline L-Proline AcylatedProline (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid Proline->AcylatedProline  NaOH, H₂O, 0°C Ethylenediamine Ethylenediamine Chloroacetyl Chloroacetyl Chloride Chloroacetyl->AcylatedProline AmidePrecursor Linear Amide Precursor Ethylenediamine->AmidePrecursor  K₂CO₃, Acetonitrile FinalProduct (S)-Hexahydropyrrolo [1,2-a]pyrazin-6(2H)-one AcylatedProline_ref->AmidePrecursor AmidePrecursor_ref->FinalProduct  Heat / Base G Crude Crude Product (from Step 3) Dissolve Dissolution in DCM Crude->Dissolve Load Adsorb onto Silica Gel Dissolve->Load Column Silica Gel Column Chromatography Load->Column Elution Gradient Elution: DCM -> 5-10% MeOH in DCM Column->Elution Fractions Collect & Analyze Fractions (TLC) Elution->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Removal (Rotary Evaporation) Combine->Evaporate Dry High Vacuum Drying Evaporate->Dry PureProduct Pure (S)-Hexahydropyrrolo [1,2-a]pyrazin-6(2H)-one Dry->PureProduct

Sources

The Ascendancy of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Privileged Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient and successful lead generation. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, thereby serving as versatile starting points for the development of novel therapeutics across a range of disease areas. The Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one core stands as a testament to this principle. Its unique three-dimensional architecture, conformational rigidity, and strategically positioned heteroatoms provide an ideal foundation for the design of potent and selective modulators of various biological processes. This guide offers a comprehensive exploration of this remarkable scaffold, from its synthesis and chemical properties to its diverse applications in oncology, neuroscience, and infectious diseases.

I. The this compound Core: A Structural and Physicochemical Analysis

The this compound scaffold is a bicyclic heterocyclic system featuring a fused pyrrolidine and piperazinone ring. This rigid structure limits conformational flexibility, a desirable trait in drug design as it can lead to higher binding affinity and selectivity for a specific target. The presence of two nitrogen atoms and a carbonyl group offers multiple points for functionalization, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₁₂N₂O[1]
Molecular Weight 140.18 g/mol [1]
Topological Polar Surface Area (TPSA) 32.34 Ų[1]
logP (calculated) -0.4194[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 0[1]

The scaffold's chirality, particularly the (S)-enantiomer, is often crucial for its biological activity, providing a defined stereocenter for creating selective ligands and inhibitors.[2]

II. Synthesis of the this compound Scaffold: Strategies and Methodologies

The synthesis of the this compound core can be achieved through various synthetic routes, with the choice of method often depending on the desired stereochemistry and the scale of the reaction.

A. Chiral Synthesis from Proline Derivatives

A common and effective method for the enantioselective synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one involves a two-step process starting from a protected proline derivative.[2]

Experimental Protocol: Synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Step 1: Deprotection of (S)-(-)-N-(t-Butoxycarbonyl)-prolylglycine methyl ester

  • Dissolve (S)-(-)-N-(t-Butoxycarbonyl)-prolylglycine methyl ester in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure to yield the crude amine salt.

Step 2: Intramolecular Cyclization

  • Dissolve the crude amine salt from Step 1 in methanol.

  • Add triethylamine (TEA) to neutralize the salt and facilitate cyclization.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.[2]

B. Alternative Synthetic Approaches

Other synthetic strategies include intramolecular cyclization of amino keto esters or unsaturated amino esters.[2] Microwave-assisted organic synthesis has also been employed to accelerate the formation of related pyrrolopyrazinone structures.[3] Asymmetric catalysis, using organocatalysts such as thiourea derivatives, has been shown to produce the scaffold with high enantiomeric excess.[2]

III. Applications in Drug Discovery: A Privileged Scaffold in Action

The versatility of the this compound scaffold is evident in its application across multiple therapeutic areas.

A. Oncology: Targeting DNA Repair and Beyond

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, a close analog, has been successfully utilized in the development of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[4] PARP inhibitors represent a significant advancement in cancer therapy, particularly for tumors with deficiencies in the BRCA1/2 genes.

Mechanism of Action of Pyrrolopyrazinone-based PARP Inhibitors:

PARP enzymes play a critical role in the repair of single-strand DNA breaks.[1] In cancer cells with BRCA mutations, the homologous recombination pathway for repairing double-strand breaks is compromised. Inhibition of PARP by pyrrolopyrazinone-based drugs leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks.[1] The inability of BRCA-deficient cells to repair these double-strand breaks results in synthetic lethality and targeted cancer cell death.[1]

PARP_Inhibition ssDNA_break Single-Strand DNA Break PARP PARP ssDNA_break->PARP recruits DSB Double-Strand Break ssDNA_break->DSB leads to (during replication) PARP->ssDNA_break repairs PARPi Pyrrolopyrazinone PARP Inhibitor PARPi->PARP inhibits BRCA_proficient BRCA Proficient Cell (Homologous Recombination) DSB->BRCA_proficient repaired by BRCA_deficient BRCA Deficient Cell (Homologous Recombination Deficient) DSB->BRCA_deficient not repaired in Cell_Survival Cell Survival BRCA_proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) BRCA_deficient->Cell_Death

Mechanism of PARP Inhibition in BRCA-Deficient Cancer Cells

Beyond PARP inhibition, derivatives of the related pyrrolo[1,2-a]pyrazine-1,4-dione have demonstrated anticancer activity against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells, with IC50 values in the microgram per milliliter range.[5] The proposed mechanism involves the induction of apoptosis through the activation of caspases and the cleavage of PARP.[5]

Anticancer Activity of a Pyrrolo[1,2-a]pyrazine-1,4-dione Derivative:

Cell LineIC50 (µg/mL)Source
A549 (Lung Cancer)19.94 ± 1.23[5]
HeLa (Cervical Cancer)16.73 ± 1.78[5]
B. Neuropathic Pain: Modulating Neuronal Hyperexcitability

Derivatives of the octahydropyrrolo[1,2-a]pyrazine scaffold have been investigated as calcium channel blockers for the potential treatment of neuropathic pain.[2] This debilitating condition is characterized by hypersensitivity to stimuli and spontaneous pain. Preclinical studies in animal models of chemotherapy-induced neuropathic pain have shown that compounds based on this scaffold can effectively restore pain thresholds.[6]

Potential Mechanism of Action in Neuropathic Pain:

While the exact molecular targets are still under investigation, it is hypothesized that these compounds may modulate the activity of voltage-gated calcium channels, which are known to be upregulated in sensory neurons following nerve injury, contributing to neuronal hyperexcitability and pain transmission.

Neuropathic_Pain_Workflow cluster_preclinical Preclinical Model cluster_intervention Therapeutic Intervention Nerve_Injury Nerve Injury (e.g., Chemotherapy-induced) VGCC_Upregulation Upregulation of Voltage-Gated Ca²⁺ Channels (VGCCs) Nerve_Injury->VGCC_Upregulation Neuronal_Hyperexcitability Neuronal Hyperexcitability VGCC_Upregulation->Neuronal_Hyperexcitability Pain_Transmission Increased Pain Transmission Neuronal_Hyperexcitability->Pain_Transmission VGCC_Modulation Modulation of VGCC Activity Neuropathic_Pain Neuropathic Pain (Allodynia, Hyperalgesia) Pain_Transmission->Neuropathic_Pain Scaffold_Derivative This compound Derivative Scaffold_Derivative->VGCC_Modulation Reduced_Hyperexcitability Reduced Neuronal Hyperexcitability VGCC_Modulation->Reduced_Hyperexcitability Analgesia Analgesia (Pain Relief) Reduced_Hyperexcitability->Analgesia

Sources

The Strategic Alchemy of a Privileged Scaffold: A Technical Guide to Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Core of Therapeutic Potential

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, through versatile functionalization, can interact with a wide array of biological targets. The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one core is a prominent member of this class. This bicyclic lactam, characterized by a fused pyrrolidine and pyrazine ring system, offers a rigid, three-dimensional architecture that is ripe for chemical modification.[1] Its derivatives have been isolated from natural sources, including marine bacteria, and have demonstrated a remarkable breadth of biological activities.[1][2] This guide provides an in-depth exploration of this scaffold, from its synthesis to its diverse pharmacological applications, offering a technical resource for researchers engaged in drug discovery and development.

The inherent value of the this compound scaffold lies in its synthetic tractability and the stereochemical complexity that can be readily introduced.[1] The chiral centers within the structure are critical for achieving selective interactions with biological targets, a cornerstone of modern drug design.[1] This has led to the investigation of its derivatives in a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]

Part 1: The Synthetic Blueprint: Constructing the Core

The synthesis of the this compound core and its analogs is a subject of considerable research, with various strategies developed to achieve stereochemical control and introduce molecular diversity. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthetic Strategies

A common and effective approach involves the cyclization of precursors that already contain the pyrrolidine or pyrazinone moiety. These methods offer a high degree of control over the final structure. A generalized workflow for one such strategy is depicted below.

G cluster_0 Synthetic Workflow: Cyclization Strategy A Pyrrolidine-based Starting Material (e.g., Proline derivative) B Coupling with an α,β-unsaturated ester or equivalent A->B Acylation / Amidation C Intramolecular Cyclization B->C Base or Acid Catalysis D This compound Core C->D Ring Closure

Caption: A generalized workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

This protocol outlines a representative synthesis, adapted from established methodologies, for the preparation of the enantiomerically pure (S)-isomer, a key building block in medicinal chemistry.[1]

Step 1: N-Acylation of L-Proline Methyl Ester

  • To a solution of L-proline methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.

  • After stirring for 15 minutes, add a solution of acryloyl chloride (1.1 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acryloyl proline methyl ester.

Step 2: Michael Addition and Lactamization

  • Dissolve the N-acryloyl proline methyl ester (1 equivalent) in methanol.

  • Add a solution of ammonia in methanol (7 N, 10 equivalents) and stir the mixture in a sealed vessel at 60 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluting with a gradient of DCM and methanol) to afford (S)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

Step 3: Characterization

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric purity using chiral HPLC.

Part 2: The Biological Spectrum: A Scaffold of Diverse Activity

The this compound framework is a versatile platform for the development of a wide range of biologically active compounds.[2] The strategic placement of various substituents around the core allows for the fine-tuning of its pharmacological properties.

Anticancer and Kinase Inhibition

Derivatives of this scaffold have shown promising activity as anticancer agents.[1] A notable application is in the development of inhibitors for fibroblast growth factor receptors (FGFRs), which are established oncogenic drivers in several solid tumors.[3][4] Pyrrolopyrazine carboxamide derivatives have been identified as potent and selective inhibitors of FGFR2 and FGFR3.[3][5] These compounds are designed to overcome acquired resistance to existing FGFR inhibitors.[3][4]

The general mechanism involves the interaction of the derivative with the ATP-binding pocket of the kinase, preventing phosphorylation and downstream signaling that leads to cell proliferation.

G cluster_1 FGFR Inhibition Pathway FGFR FGFR Kinase Substrate Substrate Protein FGFR->Substrate Phosphorylates Inhibitor Pyrrolopyrazine Derivative Inhibitor->FGFR Binds to ATP pocket ATP ATP ATP->FGFR Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling (e.g., MAPK pathway) Phosphorylation->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation

Caption: Inhibition of FGFR signaling by pyrrolopyrazine derivatives.

Antimicrobial and Antifungal Activity

Natural and synthetic derivatives have demonstrated significant antimicrobial properties.[2] For instance, hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a related analog, has been isolated from marine bacteria and exhibits activity against multidrug-resistant Staphylococcus aureus (MRSA).[1][6][7] Other derivatives have shown antifungal activity against pathogenic fungi such as Candida spp. and Fusarium oxysporum.[2] The diketopiperazine-like structure is thought to be crucial for this activity.

Neurological and Other Applications

The pyrrolopyrazine core is also found in compounds with activity in the central nervous system. Eszopiclone, a well-known sedative used to treat insomnia, is based on a pyrrolopyrazine structure and acts as a modulator of GABA-A receptors.[8] Furthermore, certain substituted hexahydropyrrolo[1,2-a]pyrazines have been investigated as selective ligands for the histamine H3 receptor, indicating their potential for treating a variety of neurological and psychiatric disorders.[9] The scaffold has also been explored for its potential in pain management, particularly neuropathic pain.[1] More recently, novel hexahydro-1H-pyrazino[1,2-a]pyrazine compounds have been identified as inhibitors of Toll-like receptors (TLR) 7, 8, and 9, suggesting their utility in treating autoimmune diseases like systemic lupus erythematosus.[10]

Part 3: Structure-Activity Relationships (SAR) and Data Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the bicyclic core. A systematic analysis of these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

Core Position Substituent Type Observed Biological Activity Reference
N-1Small alkyl groupsGenerally well-tolerated for various activities.General observation
C-3PhenylmethylAntifungal activity.[11][11]
C-3IsobutylAntimicrobial, AChE inhibition.[1][1]
C-7EthylEnhanced cellular uptake.[1][1]
C-8a(S)-configurationOften confers higher potency and selectivity.[1][1]
-Carboxamide at various positionsPotent FGFR2/3 inhibition.[3][5][3],[5]

Key SAR Insights:

  • Stereochemistry is Critical: The stereochemistry at the bridgehead carbon (C-8a) is often a key determinant of biological activity. The (S)-enantiomer frequently exhibits greater potency compared to the (R)-enantiomer or the racemic mixture.[1][8]

  • Substitution at C-3: The C-3 position is a common site for introducing diversity. Lipophilic groups at this position have been shown to enhance antimicrobial and antifungal activities.

  • Aromatization of the Pyrrole Ring: For certain targets, such as FGFR kinases, an aromatic pyrrole ring fused to the pyrazine is essential for high-potency inhibition.[5]

  • Diketone Analogs: The hexahydropyrrolo[1,2-a]pyrazine-1,4-dione scaffold, a close analog, demonstrates a broader spectrum of bioactivity, including antibacterial, nematicidal, and antioxidant properties.[1][6][12]

Conclusion: A Scaffold for Future Discovery

The this compound core and its analogs represent a fertile ground for drug discovery. Its synthetic accessibility, coupled with the rich and diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. Future research will likely focus on exploring new substitution patterns, developing more efficient and stereoselective synthetic routes, and elucidating the precise mechanisms of action for its various biological effects. This versatile scaffold undoubtedly holds the key to developing novel therapeutics for a range of human diseases.

References

  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed Source: PubMed URL: [Link]

  • Title: Pyrrolopyrazine derivatives: synthetic approaches and biological activities - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones - MDPI Source: MDPI URL: [Link]

  • Title: Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl) - SciSpace Source: SciSpace URL: [Link]

  • Title: SUBSTITUTED HEXAHYDROPYRROLO (1,2-A)PYRAZINES, OCTAHYDROPYRIDO(1,2-A)PYRAZINES AND DECAHYDROPYRAZINO(1,2-A)AZEPINES Source: European Patent Office URL: [Link]

  • Title: Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine - NIH Source: National Institutes of Health URL: [Link]

  • Title: Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Interaction of hexahydropyrrolo [1,2-a] pyrazine-1,4-dione with enzyme... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). - ResearchGate Source: ResearchGate URL: [Link]

  • Title: An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: An antibiotic agent pyrrolo[1,2- a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PubMed Source: PubMed URL: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, a heterocyclic compound of significant interest in contemporary drug discovery. Possessing a privileged scaffold, this molecule and its derivatives have demonstrated a promising spectrum of biological activities, including anticancer, antimicrobial, and neuromodulatory effects. This document is structured to empower researchers, scientists, and drug development professionals with the requisite knowledge to design, execute, and interpret a robust preclinical in vitro evaluation of this compound. We will delve into the foundational principles of assay selection, provide detailed, step-by-step protocols for key experiments, and offer insights into the causal relationships that underpin these methodological choices. The overarching objective is to furnish a self-validating system of inquiry that ensures the generation of high-fidelity, reproducible data, thereby accelerating the elucidation of this compound's therapeutic potential.

Introduction: The Scientific Imperative for Investigating this compound

This compound is a bicyclic amine derivative built upon a fused pyrrolo and pyrazine ring system.[1] Its structural rigidity and chiral nature make it an attractive scaffold for the synthesis of novel therapeutic agents.[1] Preliminary studies have indicated that this compound class exhibits a diverse pharmacological profile, with demonstrated activities in oncology, infectious diseases, and neuroscience.[1] The core structure is related to cyclic dipeptides, which are known to possess a wide array of biological functions.[2][3]

This guide will systematically address the critical in vitro assays required to comprehensively characterize the biological activity of this compound. We will progress from broad phenotypic screens to more granular, target-based assays, providing a logical and efficient workflow for its preclinical evaluation.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is a prerequisite for any in vitro study.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O[4][5][6][7]
Molecular Weight 140.18 g/mol [1][4][5][7]
CAS Number 117810-52-3[7]

Foundational In Vitro Assays: A Tiered Approach

A tiered approach to in vitro testing is recommended to systematically evaluate the bioactivity of this compound. This strategy begins with broad cytotoxicity screening, followed by more specific functional and mechanistic assays based on the initial findings.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Functional Assays cluster_2 Tier 3: Mechanistic Elucidation Cytotoxicity Profiling Cytotoxicity Profiling Antimicrobial Susceptibility Antimicrobial Susceptibility Cytotoxicity Profiling->Antimicrobial Susceptibility If cytotoxic to microbial cells Neurotoxicity Assessment Neurotoxicity Assessment Cytotoxicity Profiling->Neurotoxicity Assessment If cytotoxic to neuronal cells Enzyme Inhibition Assays Enzyme Inhibition Assays Cytotoxicity Profiling->Enzyme Inhibition Assays To identify potential enzyme targets Receptor Binding Assays Receptor Binding Assays Neurotoxicity Assessment->Receptor Binding Assays To identify specific targets G Receptor Preparation Receptor Preparation Radioligand Incubation Radioligand Incubation Receptor Preparation->Radioligand Incubation Separation of Bound and Free Ligand Separation of Bound and Free Ligand Radioligand Incubation->Separation of Bound and Free Ligand Quantification of Radioactivity Quantification of Radioactivity Separation of Bound and Free Ligand->Quantification of Radioactivity Data Analysis Data Analysis Quantification of Radioactivity->Data Analysis

Sources

A Comprehensive Technical Guide to the Molecular Structure and Applications of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as fertile ground for developing novel therapeutics. The Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one core is a prominent member of this class. This bicyclic amine derivative, characterized by a fused pyrrolidine and pyrazine ring system, presents a rigid, three-dimensional structure that is highly amenable to synthetic modification.[1]

Its true value, particularly for drug development professionals, lies in its inherent chirality. The bridgehead carbon atom serves as a stable stereocenter, allowing for the synthesis of specific enantiomers that can exhibit markedly different pharmacological and toxicological profiles. The (S)-enantiomer, in particular, has emerged as a critical building block for creating selective inhibitors and ligands, with preliminary research highlighting its potential in oncology, neuropathic pain management, and infectious diseases.[1]

This technical guide provides an in-depth exploration of the molecular structure of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its physicochemical properties, stereoselective synthesis, analytical validation, and its expanding role as a foundational scaffold in contemporary pharmaceutical development.

Section 1: Core Molecular Structure & Physicochemical Properties

A thorough understanding of a molecule's fundamental structure and properties is the prerequisite for its successful application in complex biological systems. This section deconstructs the architecture and key chemical identifiers of this compound.

Nomenclature and Identification

The compound is a bicyclic lactam. Its stereochemistry is crucial, and thus the specific enantiomer is typically designated in its nomenclature.

  • IUPAC Name ((S)-enantiomer): (8aS)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one.[1]

  • Common Synonyms: (S)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one, (S)-tetrahydropyrrolo[1,2-a]pyrazin-6(1H,2H,7H)-one.[2][3]

The following table summarizes the key identifiers for the enantiomeric forms and the racemic mixture.

Property(S)-Enantiomer(R)-EnantiomerRacemic Mixture
CAS Number 151763-88-1[2][4]151763-89-2[5][6]117810-52-3[7]
Molecular Formula C₇H₁₂N₂O[2]C₇H₁₂N₂O[6][8]C₇H₁₂N₂O[7]
Molecular Weight 140.18 g/mol [1][2]140.18 g/mol [8]140.18 g/mol [7]
MDL Number MFCD11506232[2]MFCD11506233[6]N/A
Structural Elucidation

The structure of this compound is a fusion of a pyrrolidine ring and a piperazinone ring.

  • Bicyclic System: The fusion creates a rigid framework that limits conformational flexibility. This rigidity is advantageous in drug design as it can lead to higher binding affinity and selectivity for a target protein.

  • Key Functional Groups: The molecule contains a tertiary amine at the bridgehead, a secondary amine within the pyrazine ring, and a lactam (a cyclic amide). These groups, particularly the amines, serve as key handles for synthetic modification and as potential hydrogen bond donors and acceptors for molecular interactions.

  • Stereochemistry: The critical structural feature is the chiral center at the C8a bridgehead position. The absolute configuration—either (S) or (R)—dictates the three-dimensional orientation of the entire molecule. This stereochemical integrity is paramount, as biological systems are chiral, and often only one enantiomer will elicit the desired therapeutic effect while the other may be inactive or even contribute to off-target toxicity.

2D Chemical Structure of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one with the C8a chiral center highlighted. Caption: 2D structure of the (S)-enantiomer with the key C8a stereocenter indicated.
Physicochemical Properties and Drug-Likeness

Computational analysis provides initial insights into the molecule's behavior in a biological context, often assessed against empirical rules like Lipinski's Rule of Five for oral bioavailability.

Physicochemical ParameterValue ((S)-Enantiomer)Implication in Drug Development
Topological Polar Surface Area (TPSA) 32.34 Ų[2]Indicates good potential for cell membrane permeability and oral absorption (typically <140 Ų).
LogP (Octanol-Water Partition Coefficient) -0.4194[2]Suggests high hydrophilicity and good aqueous solubility, which is favorable for formulation but may limit passive diffusion across membranes.
Hydrogen Bond Acceptors 2[2]Complies with Lipinski's rule (<10), participating in interactions with biological targets.
Hydrogen Bond Donors 1[2]Complies with Lipinski's rule (<5), participating in interactions with biological targets.
Rotatable Bonds 0[2]The rigid structure reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.

These properties collectively position this compound as an excellent starting point for fragment-based drug design and lead optimization, possessing favorable solubility and structural rigidity.

Section 2: Synthesis and Stereoselective Control

The therapeutic utility of this scaffold is intrinsically linked to the ability to produce it in an enantiomerically pure form. Synthetic strategies are therefore designed with stereocontrol as a primary objective.

Rationale for Synthetic Strategy

Given that biological activity is often confined to a single enantiomer, developing synthetic routes that are either enantioselective (creating one enantiomer preferentially) or that start from a chiral precursor is essential. The latter approach, utilizing a "chiral pool" starting material like L-proline or D-proline, is a common and robust strategy to ensure the desired absolute stereochemistry at the C8a center.

Conceptual Synthetic Workflow

A generalized and logical approach to synthesizing the (S)-enantiomer involves a multi-step sequence starting from the readily available and chiral L-proline. This ensures the correct stereochemistry is locked in from the beginning of the synthesis.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Ring Formation & Final Product A L-Proline (Chiral Pool Starting Material) B N-Protection & Carboxyl Activation A->B C Amide Bond Formation (Coupling with Ethylene Diamine derivative) B->C D Deprotection of Orthogonal Protecting Group C->D Linear Precursor E Intramolecular Cyclization (Lactam Formation) D->E F (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one E->F

Caption: Conceptual workflow for the synthesis of the chiral scaffold.

Representative Synthetic Protocol

The following protocol is a representative, field-proven methodology for the synthesis of the target compound, illustrating the practical application of the conceptual workflow. It is designed to be self-validating at each key stage.

Objective: To synthesize (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one from L-proline.

Step 1: Synthesis of (S)-1-(2-aminoethyl)pyrrolidine-2-carboxamide

  • N-Protection: Dissolve L-proline in a 1:1 mixture of dioxane and water. Cool to 0°C. Add sodium hydroxide (2.1 eq) followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: The Boc group protects the pyrrolidine nitrogen, preventing it from interfering in the subsequent coupling reaction and directing reactivity to the carboxylic acid.

  • Amide Coupling: Dissolve the resulting Boc-L-proline in dichloromethane (DCM). Add HOBt (1.2 eq) and EDC (1.2 eq) and stir for 20 minutes at 0°C. Add a solution of N-Boc-ethylenediamine (1.0 eq) in DCM. Stir at room temperature for 18 hours.

    • Causality: EDC/HOBt is a standard peptide coupling system that activates the carboxylic acid to form a highly reactive intermediate, facilitating efficient amide bond formation with the diamine.

  • Validation: Purify the crude product by column chromatography. Confirm the structure and purity (>95%) using ¹H NMR and LC-MS.

Step 2: Deprotection and Intramolecular Cyclization

  • Boc Deprotection: Dissolve the purified product from Step 1 in a 4M solution of HCl in dioxane. Stir at room temperature for 4 hours until TLC or LC-MS indicates complete removal of both Boc groups.

    • Causality: The strongly acidic conditions selectively cleave the acid-labile Boc protecting groups, exposing the two primary amines required for the final cyclization.

  • Cyclization: Concentrate the reaction mixture under reduced pressure. Redissolve the resulting dihydrochloride salt in methanol and add triethylamine (3.0 eq) to neutralize the acid. Heat the mixture to reflux for 24 hours.

    • Causality: Heating the free diamine-amide promotes a spontaneous intramolecular transamidation reaction. The more nucleophilic primary amine attacks the amide carbonyl, displacing ammonia and forming the thermodynamically stable six-membered lactam ring.

  • Final Product Isolation: After cooling, concentrate the mixture and purify by silica gel chromatography to yield the final product, (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

    • Validation: Confirm the final structure via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9] The enantiomeric purity should be confirmed using chiral HPLC.

Section 3: Spectroscopic Characterization and Analytical Validation

Unambiguous structural confirmation and purity assessment are non-negotiable in drug development. A multi-technique approach is required to validate the identity, structure, and stereochemical integrity of the synthesized scaffold.

The Imperative of Orthogonal Analysis

Reliance on a single analytical technique is insufficient. An orthogonal approach, using multiple methods based on different chemical principles (e.g., nuclear spin, mass-to-charge ratio, chromatographic retention), provides a robust and trustworthy validation of the final compound.

The analytical workflow ensures that the material proceeding to biological screening is precisely what it is intended to be.

G cluster_checks Orthogonal Analytical Techniques A Synthesized Crude Product B Purification (e.g., Column Chromatography) A->B C Identity & Purity Check B->C C->B Fails Specs D Validated Compound (>97% Purity) C->D Meets Specs MS Mass Spectrometry (Confirms Molecular Weight) C->MS NMR NMR Spectroscopy (Confirms Covalent Structure) C->NMR CHIRAL Chiral HPLC (Confirms Enantiomeric Purity) C->CHIRAL

Caption: A self-validating workflow for analytical characterization.

Key Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the covalent bond structure. For this scaffold, one would expect to see characteristic signals for the aliphatic protons of the pyrrolidine ring, the distinct protons of the pyrazine ring adjacent to the amines and carbonyl, and a single set of signals in the ¹³C spectrum corresponding to the seven unique carbon atoms.[9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which in turn confirms the molecular formula (C₇H₁₂N₂O).

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric purity. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (S) and (R) enantiomers, causing them to separate and elute at different times. This allows for precise quantification of the enantiomeric excess (ee).

Section 4: Role in Medicinal Chemistry and Drug Development

The true value of the this compound scaffold is realized in its application as a template for building novel, biologically active molecules.

The Privileged Scaffold Concept

This scaffold's rigidity and defined three-dimensional arrangement of functional groups allow it to present a specific pharmacophore in space. This pre-organization minimizes the entropic cost of binding to a biological target. Its structure has been identified as a key component in compounds targeting diverse protein classes, including G-protein coupled receptors, ion channels, and enzymes.[1]

Known and Potential Therapeutic Applications

Derivatives of this core structure have shown promise across several therapeutic areas. The table below summarizes key findings.

Therapeutic AreaBiological Activity / Target ClassSpecific Findings & RationaleSource
Oncology Inhibition of Cancer Cell GrowthThe (S)-enantiomer has demonstrated in vitro potential to inhibit the proliferation of various cancer cell lines. The mechanism likely involves modulation of key signal transduction pathways.[1]
Pain Management Neuropathic Pain AttenuationStudies have indicated efficacy in preclinical models of neuropathic pain, suggesting interaction with targets in the central or peripheral nervous system.[1]
Infectious Disease Antibacterial (Anti-MRSA)The core has been isolated from marine bacteria and shown to possess activity against multi-drug resistant Staphylococcus aureus.[1]
Cardiovascular Calcium Channel BlockadeRelated octahydropyrrolo[1,2-a]pyrazine derivatives have been explored as potential sulfonamide-based calcium channel blockers.[1]
Conceptual Mechanism of Action

While the precise molecular targets for many applications are still under active investigation, the general mechanism involves the molecule acting as a high-affinity ligand that modulates the function of a key protein.[1]

G A This compound Derivative (Ligand) B Biological Target (e.g., Enzyme, Receptor, Ion Channel) A->B Binds to C High-Affinity Binding Event (Inhibition or Modulation) B->C Leads to D Alteration of Signal Transduction Pathway C->D Causes E Downstream Cellular Response D->E Triggers F Therapeutic Effect (e.g., Apoptosis, Analgesia) E->F Results in

Caption: Conceptual pathway from molecular binding to therapeutic effect.

Conclusion

This compound is far more than a simple heterocyclic compound; it is a validated, high-potential starting point for the development of next-generation therapeutics. Its combination of structural rigidity, inherent chirality, and synthetic tractability makes it an invaluable tool for medicinal chemists. The demonstrated bioactivity of its derivatives across oncology, neurology, and infectious disease underscores its status as a truly privileged scaffold.

Future research will undoubtedly focus on elucidating its specific protein targets, expanding the library of its derivatives through combinatorial chemistry, and advancing the most promising candidates through the preclinical and clinical development pipeline. For organizations engaged in drug discovery, a deep understanding and strategic application of this scaffold can provide a significant competitive advantage in the quest for novel and effective medicines.

References

  • Ivy Fine Chemicals. (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. [Link]

  • PubChem. (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. [Link]

  • SciSpace. Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl). [Link]

  • Royal Society of Chemistry. Synthesis of decahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines via Strecker reaction and intramolecular [3+2] cycloaddition. [Link]

  • NIST WebBook. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. [Link]

  • Royal Society of Chemistry. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. [Link]

  • Local Pharma Guide. CAS NO. 151763-88-1 | (S)-HEXAHYDRO-PYRROLO[1,2-A]PYRAZIN-6-ONE. [Link]

  • National Institutes of Health. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. [Link]

  • PubMed. Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines. [Link]

  • Tetrahedron. (S)-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-6(2H)-ONE. [Link]

  • MDPI. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • National Institutes of Health. Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. [Link]

Sources

A Technical Guide to the Synthesis of Novel Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolopyrazinone Scaffold

The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one core is a chiral, bicyclic amine derivative that has emerged as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, enabling potent and selective interactions with a variety of biological targets. This structural motif is at the heart of numerous biologically active molecules, with research highlighting its potential in developing novel therapeutics for oncology, neuropathic pain management, and infectious diseases.[1] Compounds built upon this scaffold have demonstrated promising anticancer activities by inhibiting the growth of various cancer cell lines and have shown efficacy in managing pain by modulating signal transduction pathways.[1]

This guide provides an in-depth exploration of the primary synthetic strategies for constructing this valuable heterocyclic system. We will delve into the mechanistic rationale behind various synthetic choices, present detailed experimental protocols, and offer insights into the design and execution of these complex chemical transformations.

Core Synthetic Strategies: Constructing the Bicyclic Framework

The synthesis of the this compound scaffold can be broadly categorized into several key strategies, each offering distinct advantages in terms of efficiency, diversity, and control over stereochemistry.

Classical Ring Fusion Approaches

A foundational strategy involves the construction of the pyrazinone ring onto a pre-existing pyrrole or pyrrolidine precursor. This approach is versatile and can be adapted depending on the available starting materials.

  • From 1,2-Disubstituted Pyrroles: This method involves using a pyrrole starting material that already contains substituents at the 1 and 2 positions, which will become part of the new pyrazinone ring.[2] The synthesis typically proceeds via an intramolecular cyclization, where a nucleophilic group at the 1-position (like an amine) attacks an electrophilic carbonyl group at the 2-position.[2]

  • Palladium-Catalyzed Cyclization: An effective method for forming the bicyclic system involves the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides.[2] The choice of catalyst is critical; for instance, using palladium acetate can favor the formation of the desired pyrrolo[1,2-a]pyrazine, while other catalysts might lead to different products.[2]

The Power of Multicomponent Reactions (MCRs)

Multicomponent reactions, which combine three or more starting materials in a single synthetic operation, represent a highly efficient and diversity-oriented approach to complex molecules.[3] Isocyanide-based multicomponent reactions (IMCRs) are particularly powerful for generating piperazine and related scaffolds.[4]

  • The Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry and a highly effective method for synthesizing dihydropyrrolo[1,2-a]pyrazinone precursors.[2][5] In a typical U-4CR, an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form a bis-amide intermediate.[6] This intermediate can then undergo a subsequent intramolecular cyclization to yield the desired bicyclic core. This two-step sequence, often referred to as a post-Ugi cyclization, is a robust route to a wide library of substituted pyrrolopyrazinones.[7]

The versatility of the Ugi reaction allows for the incorporation of diverse chemical functionalities by simply varying the four starting components. For instance, using bifunctional starting materials—such as an α-azidocarboxylic acid and propargyl amine—can lead to complex, fused heterocyclic systems after a subsequent intramolecular cycloaddition.[8]

Diagram: Generalized Ugi Reaction Pathway for Pyrrolopyrazinone Synthesis

Ugi_Synthesis aldehyde Aldehyde/Ketone p1 aldehyde->p1 amine Amine amine->p1 acid Carboxylic Acid (e.g., Pyrrole-2-carboxylic acid) acid->p1 isocyanide Isocyanide isocyanide->p1 ugiadduct Ugi Adduct (Bis-amide Intermediate) cyclization Post-Ugi Cyclization (e.g., Acid-mediated) ugiadduct->cyclization product Dihydropyrrolo [1,2-a]pyrazinone cyclization->product p1->ugiadduct Ugi 4-CR

Caption: Ugi four-component reaction (U-4CR) followed by cyclization.

  • Strecker/Intramolecular Cycloaddition: Another efficient MCR-based approach involves a three-component Strecker reaction followed by an intramolecular [3+2] cycloaddition.[9] This two-step sequence can produce complex fused systems, such as hexahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines, demonstrating the power of combining different reaction types in a streamlined synthesis.[9]

Detailed Experimental Protocol: A Ugi-Based Approach

This section provides a representative, field-proven protocol for the synthesis of a functionalized pyrrolo[1,2-a]pyrazinone derivative via a tandem post-Ugi cyclization and gold(I)-catalyzed annulation. This method highlights the modularity and efficiency of combining MCRs with subsequent catalytic transformations.[7]

Part A: Synthesis of the Ugi Adduct

Objective: To synthesize the open-chain bis-amide intermediate via a Ugi four-component reaction.

Materials & Reagents:

Reagent CAS No. M.W.
Pyrrole-2-carboxylic acid 634-97-9 111.10
Benzaldehyde 100-52-7 106.12
Benzylamine 100-46-9 107.15
tert-Butyl isocyanide 594-53-6 83.13

| Methanol (Anhydrous) | 67-56-1 | 32.04 |

Procedure:

  • To a stirred solution of pyrrole-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M), add benzaldehyde (1.0 eq) and benzylamine (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation. Causality Note: Pre-formation of the imine is crucial for driving the Ugi reaction towards the desired product and minimizing side reactions.

  • Add tert-butyl isocyanide (1.1 eq) to the reaction mixture.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure Ugi adduct.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Part B: Acid-Mediated Cyclization and Gold-Catalyzed Annulation

Objective: To cyclize the Ugi adduct and perform a subsequent regioselective annulation to form the final tricyclic product.

Materials & Reagents:

Reagent CAS No.
Ugi Adduct (from Part A) -
Trifluoroacetic Acid (TFA) 76-05-1
Dichloroethane (DCE) 107-06-2
Gold(I) Chloride 10294-29-8

| Silver triflate (AgOTf) | 2923-28-6 |

Procedure:

  • Dissolve the purified Ugi adduct (1.0 eq) in dichloroethane (0.1 M).

  • Add trifluoroacetic acid (TFA, 2.0 eq) to the solution. Causality Note: TFA serves as a strong acid catalyst to promote the intramolecular cyclization, forming a dihydropyrazinone intermediate.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion of the cyclization, cool the mixture to room temperature.

  • In a separate flask, prepare the gold(I) catalyst by stirring Gold(I) Chloride (0.05 eq) and Silver triflate (0.05 eq) in DCE for 15 minutes. Causality Note: The silver salt acts as a halide scavenger, generating the active cationic gold(I) species required for alkyne activation in the subsequent annulation step.

  • Add the prepared catalyst solution to the reaction mixture containing the dihydropyrazinone intermediate.

  • Stir at room temperature for 12-16 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield the functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione.[7]

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the Ugi-based synthesis.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired substitution pattern, scalability, and access to starting materials.

StrategyKey FeaturesAdvantagesConsiderations
Ring Fusion Stepwise construction of the bicyclic core.Well-established chemistry; good for specific, targeted analogs.Can be linear and less convergent; may require protecting groups.
Ugi MCR Convergent, one-pot formation of a complex intermediate.High efficiency, atom economy, and rapid generation of chemical diversity.[5]The isocyanide component can be volatile or have an unpleasant odor.
Other MCRs Utilizes different reaction cascades (e.g., Strecker).Access to unique heterocyclic scaffolds not easily made by other routes.[9]Scope may be limited to specific combinations of starting materials.
Biocatalysis Employs enzymes for specific transformations (e.g., kinetic resolution).High enantioselectivity (e.g., >98% ee for (S)-enantiomer); mild reaction conditions.[1]Requires specific enzyme availability and optimization of biological conditions.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a dynamic area of research, driven by the significant therapeutic potential of this scaffold. While classical ring-closing strategies remain valuable, the advent of multicomponent reactions, particularly the Ugi reaction, has revolutionized the ability to rapidly generate libraries of diverse analogs for biological screening.[2] Future efforts will likely focus on developing novel MCRs, exploring enantioselective catalytic methods to control stereochemistry, and applying these synthetic strategies to the total synthesis of complex natural products containing this core. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of new drug candidates based on this privileged heterocyclic framework.

References

  • (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one - Benchchem. (n.d.).
  • De la Torre, A., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI.
  • Singh, S. P., et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. Journal of Organic Chemistry.
  • An efficient and practical approach for the synthesis of indoloquinolines and indolo/pyrroloquinoxalines via a Cu-catalyzed Ugi-C/Ugi-N-arylation sequence. (n.d.). National Institutes of Health.
  • Dömling, A., & Huang, Y. (2010). Piperazine scaffolds via isocyanide-based multicomponent reactions. Synthesis.
  • Synthesis of decahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines via Strecker reaction and intramolecular [3+2] cycloaddition. (n.d.). RSC Publishing.
  • Fouad, M. A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing.
  • Convergent and Fast Route to Piperazines via IMCR. (2005). Organic Chemistry Portal.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI.

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one in Drug Discovery

This compound is a bicyclic lactam that has garnered significant attention in the field of medicinal chemistry. Its rigid, chiral scaffold makes it a valuable building block for the synthesis of complex, biologically active molecules[1]. The stereochemistry of this compound is crucial for its interaction with biological targets, and thus, its precise characterization is a critical step in the development of novel therapeutics. This application note provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of this compound, intended for researchers, scientists, and drug development professionals.

This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of each analytical technique and the interpretation of the resulting data. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chromatographic techniques for the comprehensive characterization of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like this compound, ¹H and ¹³C NMR provide unambiguous evidence of its bicyclic structure and the connectivity of its atoms.

Scientific Rationale

The chemical shifts, coupling constants, and multiplicities of the proton signals in the ¹H NMR spectrum provide detailed information about the electronic environment and spatial relationships of the hydrogen atoms. The ¹³C NMR spectrum, in turn, reveals the number of unique carbon environments and their hybridization states. Together, they allow for a complete assignment of the molecule's structure. For chiral molecules like the (S)-enantiomer of this compound, NMR can also be used to confirm diastereomeric purity when derivatized with a chiral agent.

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR analysis of this compound.

Detailed Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O) in a clean, dry NMR tube. The choice of solvent depends on the sample's solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A range that covers all expected proton signals (e.g., 0-10 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to deduce the connectivity of protons.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and, if available, DEPT experiments (to determine CH, CH₂, and CH₃ groups).

    • For complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to confirm assignments.

Expected Spectral Features
  • ¹H NMR:

    • Signals for the N-CH₂ protons are anticipated in the range of δ 3.5–4.5 ppm[1].

    • The protons on the saturated pyrrolidine and pyrazine rings are expected to appear between δ 1.5–2.5 ppm[1].

    • The presence of a chiral center will lead to diastereotopic protons, which may exhibit complex splitting patterns.

  • ¹³C NMR:

    • The carbonyl carbon of the lactam is expected to resonate in the downfield region, typically around 160-175 ppm.

    • The carbons adjacent to the nitrogen atoms will appear in the range of 40-60 ppm.

    • The remaining aliphatic carbons will be found in the upfield region of the spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Scientific Rationale

By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight. High-resolution mass spectrometry (HRMS) can even determine the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and the overall framework.

Experimental Workflow: Mass Spectrometry

Caption: Workflow for Mass Spectrometry analysis.

Detailed Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.

  • Liquid Chromatography (LC) Parameters (for LC-MS):

    • Column: A C18 reversed-phase column is a good starting point for small molecule analysis.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing compounds. Electron Ionization (EI) at 70 eV can also be used, especially with GC-MS, to generate characteristic fragmentation patterns[1].

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

    • Scan Range: A range that includes the expected molecular weight (e.g., m/z 50-500).

    • Capillary Voltage: Typically 3-4 kV for ESI.

    • Source Temperature: Optimized for the specific instrument, usually between 100-150 °C.

  • Data Analysis:

    • Identify the molecular ion peak. For this compound (C₇H₁₂N₂O), the expected monoisotopic mass is approximately 140.09 g/mol . In ESI positive mode, the [M+H]⁺ ion at m/z 141.10 would be expected.

    • Analyze the fragmentation pattern to identify characteristic losses. For instance, the loss of CO (28 Da) or fragments corresponding to the pyrrolidine or pyrazine rings.

Chromatographic Methods: Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

Scientific Rationale

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a chiral compound, specialized chiral stationary phases (CSPs) are required to resolve the enantiomers. The choice of the chromatographic method and conditions is critical for obtaining accurate purity and enantiomeric excess (ee) values.

Experimental Workflow: Chiral HPLC

Caption: Workflow for Chiral HPLC analysis.

Detailed Protocol: Chiral HPLC for Enantiomeric Purity
  • Sample Preparation:

    • Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), is often effective for separating chiral amines and amides.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents needs to be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210 nm for the amide chromophore).

  • Data Analysis:

    • Identify the retention times of the two enantiomers.

    • Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

    • Determine the peak area for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Scientific Rationale

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The resulting FTIR spectrum is a unique fingerprint of the molecule, with characteristic absorption bands for different functional groups. For this compound, FTIR is particularly useful for confirming the presence of the lactam (cyclic amide) functionality.

Experimental Workflow: FTIR Spectroscopy

Caption: Workflow for FTIR Spectroscopy.

Detailed Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Spectral Features
  • N-H Stretch: If a secondary amine is present, a peak is expected in the region of 3300-3500 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

  • C=O Stretch: The carbonyl group of the lactam will show a strong absorption band. For a six-membered ring lactam, this is typically in the range of 1650-1680 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region.

X-ray Crystallography: The Definitive Solid-State Structure

While not a routine characterization technique for all samples, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule in the solid state.

Scientific Rationale

By diffracting X-rays off a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined. This provides definitive information on bond lengths, bond angles, and, most importantly for a chiral molecule, the absolute stereochemistry.

Protocol Overview
  • Crystal Growth: High-quality single crystals of this compound need to be grown. This is often the most challenging step and may involve techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

While a specific crystal structure for the parent this compound is not publicly available, studies on related pyrrolopyrazine derivatives have been conducted and can provide insights into the expected molecular conformation and packing in the solid state[2].

Conclusion

The comprehensive characterization of this compound is essential for its application in drug discovery and development. The analytical methods outlined in this application note, from the detailed structural elucidation by NMR and MS to the purity assessment by chromatography and functional group identification by FTIR, provide a robust framework for ensuring the quality and identity of this important chiral building block. The application of these techniques with a clear understanding of their underlying principles will empower researchers to confidently advance their drug discovery programs.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic absorption bands of FTIR. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. Retrieved from [Link]

  • PubMed. (2000). Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Pyrrolo[1,2-a] pyrazine-1,4-dione, hexahydro-with Retention Time (RT) = 16.73. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

Sources

Application of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of the Pyrrolopyrazine Scaffold in Oncology

The quest for novel anticancer therapeutics has led researchers to explore a vast chemical space, with a significant focus on heterocyclic compounds. Among these, the pyrrolopyrazine scaffold has garnered considerable attention due to the diverse and potent anticancer activities exhibited by its derivatives.[1][2][3] These bicyclic nitrogen-containing heterocycles serve as a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity.[4] While research on the specific molecule, Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, is still in its nascent stages, studies on its close derivatives have provided compelling evidence of their potential as anticancer agents.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of compounds based on the hexahydropyrrolo[1,2-a]pyrazine core in cancer research. We will delve into the mechanistic insights gained from a key derivative, provide detailed protocols for in vitro evaluation, and present a framework for investigating the anticancer properties of this promising class of molecules.

A Case Study: Anticancer Activity of a Pyrrolo[1,2-a]pyrazine Derivative

A significant study on a closely related compound, Pyrrolo(1,2-a)pyrazin-1,4-dione, hexahydro-3-(2-methylpropyl)- (PPDHMP) , isolated from the marine bacterium Staphylococcus sp. strain MB30, highlights the therapeutic potential of this scaffold.[5] This derivative has demonstrated potent cytotoxic and anti-proliferative effects against human lung and cervical cancer cell lines.

Cytotoxicity Profile

The in vitro anticancer potential of PPDHMP was evaluated against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells, revealing a dose-dependent inhibitory effect.[5]

CompoundCancer Cell LineIC50 Concentration (µg/mL)
PPDHMPA549 (Lung)19.94 ± 1.23
PPDHMPHeLa (Cervical)16.73 ± 1.78
Table 1: In vitro cytotoxicity of PPDHMP against human cancer cell lines.[5]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigation into the molecular mechanism of PPDHMP revealed that its anticancer activity is mediated through the induction of apoptosis and cell cycle arrest.[5]

  • Induction of Apoptosis: Treatment of cancer cells with PPDHMP led to characteristic morphological changes associated with apoptosis, including nuclear condensation, cell shrinkage, and the formation of apoptotic bodies. Mechanistically, PPDHMP was shown to down-regulate the expression of anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL) while activating the executioner caspases-9 and -3, leading to the cleavage of PARP (Poly (ADP-ribose) polymerase), a key hallmark of apoptosis.[5]

  • Cell Cycle Arrest: Flow cytometric analysis demonstrated that PPDHMP effectively arrests the cell cycle at the G1 phase.[5] This is consistent with the observed down-regulation of cyclin D1 and cyclin-dependent kinase 2 (CDK2), crucial regulators of the G1/S transition.[5]

  • Inhibition of Metastasis: The study also indicated that PPDHMP inhibits the migration and invasive capacity of cancer cells, suggesting its potential to interfere with metastatic processes.[5]

Signaling Pathway of PPDHMP-Induced Apoptosis

PPDHMP_Apoptosis_Pathway cluster_cell Cancer Cell PPDHMP PPDHMP Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) PPDHMP->Bcl2_BclxL Inhibition Mitochondrion Mitochondrion Caspase9 Caspase-9 (Inactive) Mitochondrion->Caspase9 Cytochrome c release (promoted by PPDHMP) Bcl2_BclxL->Mitochondrion Prevents Cytochrome c release Caspase9_active Caspase-9 (Active) Caspase9->Caspase9_active Activation Caspase3 Caspase-3 (Inactive) Caspase9_active->Caspase3 Cleavage & Activation Caspase3_active Caspase-3 (Active) PARP PARP Caspase3_active->PARP Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Execution PARP_cleaved Cleaved PARP

Figure 1: Proposed signaling pathway for PPDHMP-induced apoptosis.

Experimental Protocols for Evaluating this compound Derivatives

The following protocols provide a robust framework for the in vitro evaluation of this compound and its analogs in cancer research.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Workflow for MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h (cell adherence) Start->Incubate1 Treat Treat cells with varying concentrations of the compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h (formazan formation) Add_MTT->Incubate3 Solubilize Add solubilization buffer (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Figure 2: Workflow diagram for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate media until they reach 70-80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Analysis of Apoptosis by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[9][10][11][12][13] In the context of apoptosis, it is used to measure the levels of key apoptotic and anti-apoptotic proteins.

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification:

    • Seed cells in 6-well plates and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells and wash them with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and β-actin as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the expression of the target proteins to the loading control (β-actin).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a widely used method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17][18]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 hours.

    • Harvest both the adherent and floating cells and wash them with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A).

    • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content.

Conclusion and Future Directions

The hexahydropyrrolo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel anticancer agents. The demonstrated activity of its derivatives, such as PPDHMP, in inducing apoptosis and cell cycle arrest in cancer cells provides a strong rationale for further investigation. The protocols outlined in this guide offer a comprehensive framework for researchers to systematically evaluate the anticancer potential of new compounds based on this scaffold.

Future research should focus on synthesizing a library of this compound derivatives and screening them against a broader panel of cancer cell lines to establish structure-activity relationships. Promising candidates should then be advanced to in vivo studies using xenograft models to assess their efficacy and safety in a more complex biological system. Elucidating the precise molecular targets of these compounds will be crucial for optimizing their therapeutic potential and for the rational design of next-generation anticancer drugs.

References

  • Bio-protocol. (2012). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (n.d.). Clonogenic survival assay. Retrieved from [Link]

  • Bio-protocol. (2012). Clonogenic Assay. Retrieved from [Link]

  • McGill University. (n.d.). Experimental Protocol for Clonogenic Survival Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Wound healing assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Clonogenic assay. Retrieved from [Link]

  • JoVE. (2011). Clonogenic Assay: Adherent Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • n.a. (n.d.). Scratch Assay protocol.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Bio-protocol. (2012). Scratch Wound Healing Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Wound-Healing Assay. Retrieved from [Link]

  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of pyrrolopyrazine derivatives with antitumor activity. Retrieved from [Link]

  • CardioSomatics. (n.d.). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Retrieved from [Link]

  • n.a. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development.
  • SciSpace. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic concentration 50% (CC 50 ) values of Pyr-1 in different cell.... Retrieved from [Link]

Sources

Asymmetric Synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Bicyclic Piperazinones

(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a chiral bicyclic amine derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure is of significant value in the synthesis of complex, biologically active molecules. The defined stereochemistry of the (S)-enantiomer is crucial for creating selective ligands and inhibitors, making it an essential building block in pharmaceutical development.[1] This application note provides a detailed, field-proven protocol for the asymmetric synthesis of this important compound, starting from the readily available chiral pool starting material, L-proline.

Synthetic Strategy: A Proline-Based Approach

The most logical and widely employed strategy for the asymmetric synthesis of chiral bicyclic piperazinones, such as the target molecule, utilizes L-proline as the chiral source. This approach ensures the stereochemical integrity of the final product. The overall synthetic workflow is depicted below.

Synthetic Workflow A L-Proline B N-Boc-L-proline A->B Boc Anhydride, Base C N-Boc-(S)-N'-(2-(Boc-amino)ethyl)pyrrolidine-2-carboxamide B->C Coupling with N-Boc-ethylenediamine D (S)-N-(2-aminoethyl)pyrrolidine-2-carboxamide C->D Acidic Deprotection E (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one D->E Intramolecular Cyclization

Sources

The Cornerstone of Asymmetric Synthesis: Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Within the arsenal of synthetic chemists, chiral building blocks serve as indispensable tools for introducing stereogenic centers with high fidelity. Among these, the rigid bicyclic lactam, hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, has emerged as a versatile and powerful chiral auxiliary and scaffold. Derived from the readily available chiral pool of amino acids, this privileged structure offers a pre-defined stereochemical environment that guides subsequent bond formations with remarkable diastereoselectivity.

This comprehensive guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its enantioselective synthesis, elucidate the mechanistic principles governing its application in stereoselective transformations, and provide detailed, field-proven protocols for its use.

Physicochemical Properties and Structural Features

The this compound scaffold is a bicyclic system where a pyrrolidine ring is fused to a piperazinone ring. The stereochemistry at the bridgehead carbon, derived from a chiral amino acid like L-proline for the (S)-enantiomer, dictates the facial bias for reactions at adjacent positions.

PropertyValue
Molecular FormulaC₇H₁₂N₂O[1][2]
Molecular Weight140.18 g/mol [1]
AppearanceSolid[2]
ChiralityExists as (S) and (R) enantiomers
CAS Number (S)-enantiomer151763-88-1[1]
CAS Number (R)-enantiomer151763-89-2[3][4]

The rigid, concave topology of the molecule effectively shields one face of the enolate formed from the lactam carbonyl, compelling electrophilic attack to occur from the less hindered exo face. This steric control is the cornerstone of its utility as a chiral auxiliary.

Enantioselective Synthesis of (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

The most common and practical approach to the synthesis of this chiral building block begins with the naturally occurring amino acid, L-proline. The following protocol outlines a reliable method for the preparation of the (S)-enantiomer, designated as (8aS)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

G cluster_synthesis Synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one L_Proline L-Proline Intermediate1 N-(2-aminoethyl)-L-proline derivative L_Proline->Intermediate1 1. N-alkylation 2. Protection Target (8aS)-Hexahydropyrrolo [1,2-a]pyrazin-6(2H)-one Intermediate1->Target Intramolecular Lactamization

Caption: Synthetic pathway from L-proline.

Protocol 1: Synthesis of (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

This protocol is a multi-step process involving the initial formation of an N-substituted proline derivative followed by cyclization.

Step 1: N-Alkylation of L-Proline

  • To a solution of L-proline (1.0 eq) in a suitable solvent such as ethanol, add a solution of a protected 2-bromoethylamine derivative (e.g., N-(2-bromoethyl)phthalimide) (1.1 eq) and a base like potassium carbonate (2.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter the solids, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Step 2: Deprotection and Intramolecular Lactamization

  • Deprotect the amino group of the product from Step 1. For a phthalimide group, this is typically achieved by treatment with hydrazine hydrate in ethanol at reflux.

  • After deprotection, the resulting amino acid is cyclized to the bicyclic lactam. This can be achieved by heating in a high-boiling point solvent like xylene with azeotropic removal of water, or by using peptide coupling reagents.

  • The crude lactam is then purified by crystallization or column chromatography to yield the desired (8aS)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

Note: The specific choice of protecting groups and cyclization conditions may require optimization for yield and purity.

Application in Diastereoselective Alkylation

A primary application of this compound is as a chiral auxiliary to direct the stereoselective alkylation of the α-carbon to the lactam carbonyl. The rigid bicyclic framework ensures high diastereoselectivity.

G cluster_alkylation Diastereoselective Alkylation Workflow Start (S)-Hexahydropyrrolo [1,2-a]pyrazin-6(2H)-one Enolate Lithium Enolate (Shielded Face) Start->Enolate Deprotonation (e.g., LDA, -78 °C) Alkylation Alkylation with R-X Enolate->Alkylation Electrophilic Attack (from unshielded face) Product exo-Alkylated Product (High Diastereoselectivity) Alkylation->Product Cleavage Auxiliary Cleavage Product->Cleavage Hydrolysis or Reductive Cleavage FinalProduct Chiral Carboxylic Acid Derivative Cleavage->FinalProduct

Caption: Workflow for diastereoselective alkylation.

Protocol 2: Diastereoselective Alkylation of (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

This protocol provides a general procedure for the alkylation of the chiral lactam. The choice of electrophile and reaction conditions will influence the outcome.

Materials:

  • (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve (8aS)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the diastereomerically pure alkylated product. Diastereomeric ratios are typically determined by ¹H NMR analysis of the crude reaction mixture.

Causality of Stereoselectivity: The stereochemical outcome of this reaction is a direct consequence of the rigid, fused-ring system. The lithium enolate is conformationally locked, and the pyrrolidine ring effectively blocks the endo face. Consequently, the incoming electrophile can only approach from the less sterically hindered exo face, leading to the observed high diastereoselectivity.

Auxiliary Removal

A key feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the newly created stereocenter. The alkylated this compound can be cleaved to reveal a chiral carboxylic acid derivative.

Protocol 3: Hydrolytic Cleavage of the Alkylated Lactam

  • The purified alkylated lactam can be subjected to acidic or basic hydrolysis to yield the corresponding chiral carboxylic acid. For example, refluxing in 6N HCl followed by purification can provide the desired acid.

  • Alternatively, for more sensitive substrates, milder enzymatic hydrolysis methods can be employed.

Applications in Medicinal Chemistry

The this compound scaffold and its derivatives are of significant interest in medicinal chemistry. The rigid framework is considered a "privileged scaffold" as it can serve as a template for the development of ligands for a variety of biological targets. For instance, derivatives have been investigated as potent and selective 5-HT₂C receptor agonists, which are of interest for the treatment of obesity and other CNS disorders[5]. The introduction of chirality via this building block is crucial for achieving receptor subtype selectivity and desired pharmacological profiles. Furthermore, this scaffold has been found in natural products with antimicrobial and anticancer properties[6].

Conclusion

This compound stands out as a robust and reliable chiral building block for asymmetric synthesis. Its straightforward preparation from L-proline, coupled with its ability to induce high levels of diastereoselectivity in alkylation reactions, makes it an invaluable tool for the synthesis of enantiomerically pure compounds. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to effectively utilize this versatile scaffold in their synthetic endeavors, accelerating the discovery and development of new chemical entities with precisely controlled three-dimensional structures.

References

  • Meyers, A. I., & Brengel, G. P. (1997). Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses. Chemical Communications, (1), 1-8. [Link]

  • Pawar, S. A., et al. (2023). Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. Molecules, 28(6), 2567. [Link]

  • El-Faham, A., et al. (2014). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 19(11), 18347-18361. [Link]

  • Ivy Fine Chemicals. (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. [Link]

  • Kulesza, A., et al. (2020). Synthesis of chiral lactams by asymmetric nitrogen insertion. Science, 368(6486), 84-88. [Link]

  • Singh, G., & Singh, M. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ChemInform, 41(4). [Link]

  • Bergonzini, G., & Knowles, R. R. (2016). Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. Journal of the American Chemical Society, 138(18), 5812-5815. [Link]

  • Corey, E. J., & Link, J. O. (1992). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][6][7][8]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses, 71, 89. [Link]

  • Poulsen, T. B., & Jørgensen, K. A. (2008). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Chemistry–A European Journal, 14(35), 10972-10984. [Link]

  • Jolidon, S., et al. (2006). Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(5), 1207-1211. [Link]

  • Deng, Y., et al. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. Organic & Biomolecular Chemistry, 20(19), 3965-3969. [Link]

Sources

Application Notes and Protocols for the Exploration of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one scaffold has emerged as a promising and versatile framework in medicinal chemistry.[1] This chiral, bicyclic amine derivative offers a three-dimensional architecture that is conducive to the development of selective and potent bioactive molecules.[1] Notably, derivatives of this scaffold, such as pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, have been isolated from marine bacteria and demonstrated significant antimicrobial activity against multidrug-resistant pathogens like Staphylococcus aureus.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the antimicrobial potential of the this compound scaffold. This document furnishes detailed, field-proven protocols for the synthesis of the core structure, evaluation of antimicrobial efficacy, elucidation of the mechanism of action, and assessment of preliminary safety profiles. The methodologies are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their quest for novel antimicrobial therapeutics.

PART 1: Synthesis of the this compound Scaffold

The synthesis of the core this compound scaffold is a critical first step. The following protocol describes a reliable two-step synthesis of the (S)-enantiomer, a common starting point for the generation of diverse derivatives.

Protocol 1: Synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

This protocol is adapted from established synthetic routes for related heterocyclic compounds.

Step 1: Deprotection of (S)-(-)-N-(t-Butoxycarbonyl)-prolylglycine methyl ester

  • Reactants:

    • (S)-(-)-N-(t-Butoxycarbonyl)-prolylglycine methyl ester

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve (S)-(-)-N-(t-Butoxycarbonyl)-prolylglycine methyl ester in DCM.

    • Add TFA dropwise to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting crude product, the trifluoroacetate salt of (S)-prolylglycine methyl ester, is used directly in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Reactants:

    • Crude (S)-prolylglycine methyl ester trifluoroacetate salt

    • Triethylamine (TEA)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the crude product from Step 1 in methanol.

    • Add triethylamine to neutralize the trifluoroacetate salt and facilitate cyclization.

    • Reflux the reaction mixture for 12-24 hours, monitoring for the formation of the desired product by TLC.

    • After completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

    • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

PART 2: In Vitro Antimicrobial Susceptibility Testing

Once the core scaffold and its derivatives are synthesized, the next crucial step is to evaluate their antimicrobial activity. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental in antimicrobial drug discovery.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

  • Synthesized this compound derivatives

  • Sterile 96-well round-bottom microtiter plates

  • Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Shaking incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of the Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to assess whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Materials:

  • MIC plate from Protocol 2

  • Sterile Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing: From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][4][5][6] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[3]

Data Presentation: Antimicrobial Activity of Pyrrolopyrazine Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroMultidrug-resistant S. aureus15 ± 0.17220 ± 0.072[2]
Pyrazole Derivative 3aE. coli0.25-[1]
Pyrazole Derivative 4S. epidermidis0.25-[1]
Pyrazoline Derivative 22E. faecalis32-[7]
Pyrazoline Derivative 24E. faecalis32-[7]

PART 3: Elucidation of the Mechanism of Action

Identifying the cellular target of a novel antimicrobial is a critical step in its development. The following protocols outline assays to investigate common mechanisms of antibacterial action.

Protocol 4: Bacterial Cell Wall Synthesis Inhibition Assay

This assay assesses the ability of a compound to interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.

Principle: Inhibition of cell wall synthesis leads to a compromised cell envelope, making the bacteria susceptible to lysis. This can be detected by observing changes in cell morphology or by using reporter strains that express a detectable signal upon cell wall stress.[8] A rapid method involves assessing cell wall integrity after treatment with the test compound.[9]

Procedure (adapted from cell wall integrity assessment):

  • Bacterial Culture: Grow the test bacterium (e.g., E. coli) to the exponential phase.

  • Compound Treatment: Incubate the bacterial culture with various concentrations of the this compound derivative for a defined period. Include a positive control (e.g., a β-lactam antibiotic) and a negative control (no compound).

  • Cell Lysis and Staining:

    • After incubation, subject the bacterial cells to a mild lysis procedure.

    • Stain the cells with a DNA-binding fluorescent dye (e.g., propidium iodide).

  • Microscopy: Visualize the cells using fluorescence microscopy. Bacteria with damaged cell walls will exhibit increased permeability to the dye, resulting in a fluorescent signal.

  • Analysis: Quantify the percentage of fluorescent cells at different compound concentrations to determine the dose-dependent effect on cell wall integrity.

Protocol 5: In Vitro Protein Synthesis Inhibition Assay

This assay determines if a compound inhibits bacterial protein synthesis, a common target for antibiotics.

Principle: Cell-free in vitro translation systems are used to synthesize a reporter protein (e.g., luciferase). The inhibitory effect of a compound is measured by the reduction in the reporter signal.[10][11][12]

Procedure (using a commercial in vitro translation kit):

  • Reaction Setup: In a microplate, combine the components of the in vitro translation system (e.g., cell extract, amino acids, energy source) with a DNA or mRNA template for a reporter protein.

  • Compound Addition: Add serial dilutions of the this compound derivative to the reaction wells. Include a positive control (e.g., chloramphenicol) and a negative control.

  • Incubation: Incubate the plate according to the manufacturer's instructions to allow for protein synthesis.

  • Signal Detection: Measure the reporter protein signal (e.g., luminescence for luciferase).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration that inhibits protein synthesis by 50%).

Protocol 6: DNA Gyrase Inhibition Assay

This assay investigates whether a compound targets DNA gyrase, an essential bacterial enzyme involved in DNA replication.[13][14]

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA. The inhibition of this activity can be visualized by agarose gel electrophoresis, as supercoiled and relaxed DNA migrate at different rates.[15]

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and the appropriate reaction buffer.

  • Compound Addition: Add various concentrations of the this compound derivative to the reaction tubes. Include a positive control (e.g., ciprofloxacin) and a negative control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours to allow the gyrase to supercoil the DNA.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of gyrase activity is indicated by a decrease in the amount of supercoiled DNA compared to the control.

PART 4: Cytotoxicity and Preliminary Safety Assessment

A crucial aspect of antimicrobial drug discovery is to ensure that the compounds are selectively toxic to bacteria with minimal harm to host cells. The following protocols are essential for preliminary safety assessment.

Protocol 7: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value (the concentration that reduces cell viability by 50%).

Protocol 8: Hemolysis Assay

The hemolysis assay assesses the ability of a compound to lyse red blood cells, providing an indication of its potential to damage host cell membranes.

Materials:

  • Freshly collected red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound derivatives

  • Triton X-100 (for positive control)

  • 96-well V-bottom plate

  • Centrifuge

  • Microplate reader

Procedure:

  • Preparation of RBC Suspension:

    • Wash freshly collected RBCs with PBS by repeated centrifugation and resuspension until the supernatant is clear.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of the test compounds in PBS.

    • Add the RBC suspension to each well.

    • Include a negative control (RBCs in PBS only) and a positive control (RBCs with Triton X-100 to induce 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

PART 5: Workflow and Pathway Visualization

Visualizing the experimental workflows and potential mechanisms of action can aid in understanding and planning research strategies.

Experimental Workflow for Antimicrobial Drug Discovery

Antimicrobial_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy cluster_2 Mechanism of Action cluster_3 Preliminary Safety Synthesis Synthesis of This compound Derivatives MIC MIC Determination (Broth Microdilution) Synthesis->MIC Test Compounds MBC MBC Determination MIC->MBC Subculture from non-turbid wells MoA Mechanism of Action Studies MIC->MoA Active Compounds CellWall Cell Wall Synthesis Inhibition Assay MoA->CellWall ProteinSynth Protein Synthesis Inhibition Assay MoA->ProteinSynth DNAGyrase DNA Gyrase Inhibition Assay MoA->DNAGyrase Safety Cytotoxicity & Safety MoA->Safety Characterized Compounds MTT MTT Assay (Mammalian Cells) Safety->MTT Hemolysis Hemolysis Assay Safety->Hemolysis

Caption: A streamlined workflow for the discovery and initial characterization of novel antimicrobial agents based on the this compound scaffold.

Potential Mechanisms of Antibacterial Action

Antibacterial_Mechanisms cluster_targets Bacterial Cell Targets Compound This compound Derivative CellWall Cell Wall Synthesis (Peptidoglycan) Compound->CellWall Inhibition ProteinSynth Protein Synthesis (Ribosome) Compound->ProteinSynth Inhibition DNAReplication DNA Replication (DNA Gyrase) Compound->DNAReplication Inhibition CellMembrane Cell Membrane Integrity Compound->CellMembrane Disruption BacterialDeath Bacterial Cell Death or Growth Inhibition CellWall->BacterialDeath ProteinSynth->BacterialDeath DNAReplication->BacterialDeath CellMembrane->BacterialDeath

Caption: Potential molecular targets within the bacterial cell for antimicrobial compounds derived from the this compound scaffold.

References

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • ACS Publications. (n.d.). High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. Biomacromolecules. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • PubMed. (n.d.). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. [Link]

  • Springer Link. (n.d.). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • ASM Journals. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • National Center for Biotechnology Information. (2016). Techniques for Screening Translation Inhibitors. [Link]

  • eCampusOntario Pressbooks. (n.d.). Protocol for Bacterial Cell Inhibition Assay. [Link]

  • National Center for Biotechnology Information. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. [Link]

  • OUCI. (n.d.). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. [Link]

  • protocols.io. (2016). Hemolysis Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

  • National Center for Biotechnology Information. (n.d.). A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis. [Link]

  • National Center for Biotechnology Information. (2014). Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. [Link]

  • Journal of Bacteriology. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. [Link]

  • PubMed. (n.d.). Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (n.d.). Experimental Design of the Bacterial Growth Inhibition Assay. Layers in the Flask Represent from Bottom Up, Liquid LB, Plant Part Extract, and Glucose. [Link]

  • ACS Publications. (n.d.). Membrane Toxicity of Antimicrobial Compounds from Essential Oils. [Link]

  • ResearchGate. (n.d.). Kinetics of the antimicrobial effect on membrane integrity as measured by relative luminescence emission in E. coli K12 (pCSS962) in presence of D-luciferin. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [Link]

  • ResearchGate. (n.d.). A Two-Step Synthesis of Hexahydropyrrolo-[1,2-d][3][4][5]triazine-1,4-dione and Related Compounds. [Link]

  • ResearchGate. (n.d.). Antibacterial activity data in MIC (µg/mL). [Link]

  • ACS Publications. (2021). Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). Tools for Characterizing Bacterial Protein Synthesis Inhibitors. [Link]

  • MDPI. (n.d.). Simulation Study of the Effect of Antimicrobial Peptide Associations on the Mechanism of Action with Bacterial and Eukaryotic Membranes. [Link]

  • Springer. (n.d.). Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and. [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]

  • National Center for Biotechnology Information. (n.d.). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. [Link]

  • RSC Publishing. (n.d.). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. [Link]

  • MDPI. (n.d.). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. [Link]

Sources

Application Notes and Protocols for the Evaluation of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one in Preclinical Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of analgesic drug discovery.

Introduction: The Challenge of Neuropathic Pain and the Potential of Novel Therapeutics

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Existing treatments often provide limited relief and are accompanied by dose-limiting side effects. This underscores the urgent need for novel analgesics with improved efficacy and safety profiles. Recent research has highlighted the potential of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, a chiral bicyclic amine derivative, in managing neuropathic pain.[2] While its precise mechanism of action is still under investigation, its efficacy in animal models suggests a promising avenue for the development of a new class of non-opioid analgesics.[2]

This document provides a comprehensive guide for the preclinical evaluation of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one and similar compounds in established rodent models of neuropathic pain. It is designed to offer both the conceptual framework and detailed, actionable protocols to enable researchers to rigorously assess the therapeutic potential of such candidates.

Hypothesized Mechanism of Action: Targeting the P2X7 Receptor

A highly plausible molecular target for novel analgesics in neuropathic pain is the purinergic P2X7 receptor (P2X7R).[3][4] P2X7R, an ATP-gated ion channel, is predominantly expressed on immune cells, including microglia in the central nervous system. Following nerve injury, extracellular ATP levels rise, leading to the activation of P2X7R on microglia. This activation triggers a cascade of downstream events, including the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), contributing to central sensitization and the maintenance of chronic pain states.[5] Numerous preclinical studies have demonstrated that P2X7R antagonists effectively alleviate neuropathic pain in various rodent models.[3][6][7]

While direct evidence linking (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one to P2X7R antagonism is yet to be definitively established in publicly available literature, its structural features and reported efficacy in neuropathic pain make the P2X7R a primary candidate for its mechanism of action. The protocols outlined herein are designed to not only assess the analgesic efficacy of the compound but also to provide a framework for future studies aimed at elucidating its precise molecular target.

Part 1: Compound Profile and Preparation

Chemical Properties of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
PropertyValueReference
CAS Number 151763-88-1[4][6]
Molecular Formula C₇H₁₂N₂O[4][6]
Molecular Weight 140.18 g/mol [4][6]
Appearance Solid[4]
Purity ≥97% (commercially available)[4][6]
General Synthetic Approach

Part 2: Preclinical Evaluation in Neuropathic Pain Models

The following section details the protocols for two widely accepted and robust rodent models of peripheral neuropathic pain: the Chronic Constriction Injury (CCI) model and the Spared Nerve Injury (SNI) model. These models are instrumental in assessing the efficacy of potential analgesics.

Experimental Workflow

Figure 1: General experimental workflow for evaluating a test compound in neuropathic pain models.

Protocol 2.1: Chronic Constriction Injury (CCI) Model

The CCI model induces a peripheral mononeuropathy that simulates chronic nerve compression in humans.[1]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Wound clips or sutures

Procedure:

  • Anesthetize the rat and shave the left thigh.

  • Make a small incision on the lateral surface of the thigh to expose the biceps femoris muscle.

  • Gently separate the biceps femoris to reveal the sciatic nerve.

  • Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures of chromic gut suture around the nerve, with about 1 mm spacing between them.

  • The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow the animals to recover for at least 24 hours before any behavioral testing. Pain hypersensitivity typically develops over 7-14 days.[9]

Protocol 2.2: Spared Nerve Injury (SNI) Model

The SNI model produces a robust and long-lasting neuropathic pain-like state by lesioning two of the three terminal branches of the sciatic nerve.[3][10][11]

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 6-0 silk sutures

Procedure:

  • Anesthetize the animal and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Isolate the common peroneal and tibial nerves.

  • Tightly ligate these two nerves with a 6-0 silk suture.

  • Transect the nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

  • Take great care to avoid any contact with or stretching of the intact sural nerve.

  • Close the muscle and skin layers as in the CCI model.

  • The resulting pain-like behaviors are assessed on the lateral side of the paw, which is innervated by the spared sural nerve.

Part 3: Behavioral Assessment of Nociception

Protocol 3.1: Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain. It is quantified by measuring the paw withdrawal threshold to mechanical stimulation.

Materials:

  • Von Frey filaments (a set of calibrated monofilaments of increasing stiffness)

  • Elevated wire mesh platform with individual animal enclosures

Procedure:

  • Place the animals in the enclosures on the wire mesh floor and allow them to acclimate for at least 30 minutes.

  • Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw (the ipsilateral, injured paw) with sufficient force to cause the filament to bend.

  • Begin with a mid-range filament and hold for 6-8 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, use the next stiffest filament. If there is a response, use the next less stiff filament.

  • The 50% withdrawal threshold can be calculated from the pattern of positive and negative responses.

Protocol 3.2: Assessment of Thermal Hyperalgesia (Hargreaves Test)

Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, is another common symptom of neuropathic pain.

Materials:

  • Hargreaves apparatus (a device that applies a focused, radiant heat source to the plantar surface of the paw)

  • Glass-floored enclosures

Procedure:

  • Place the animals in the enclosures on the glass floor and allow them to acclimate.

  • Position the radiant heat source under the plantar surface of the ipsilateral hind paw.

  • Activate the heat source. A timer will automatically start.

  • The timer stops when the animal withdraws its paw. This latency is recorded.

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Perform several measurements for each animal, with a sufficient interval between them, and average the withdrawal latencies.

Part 4: Data Analysis and Interpretation

A successful study will demonstrate a significant reversal of pain-like behaviors in the compound-treated group compared to the vehicle-treated group.

Expected Outcomes and Data Presentation
Treatment Group50% Paw Withdrawal Threshold (g)Paw Withdrawal Latency (s)
Sham + VehicleHighLong
CCI/SNI + VehicleLow Short
CCI/SNI + (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (Low Dose)IncreasedLengthened
CCI/SNI + (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (High Dose)Significantly Increased Significantly Lengthened
CCI/SNI + Positive Control (e.g., Gabapentin)Significantly IncreasedSignificantly Lengthened
Dose-Response Analysis

To determine the potency of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, a dose-response study should be conducted. By testing a range of doses, the effective dose that produces 50% of the maximum possible effect (ED₅₀) can be calculated. This is a critical parameter for comparing the potency of different compounds.

Part 5: Investigating the Mechanism of Action

To test the hypothesis that (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one acts via P2X7R antagonism, further experiments are necessary.

Proposed Investigational Workflow

MoA_Workflow Compound (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one P2X7R_Binding P2X7 Receptor Binding Assay Compound->P2X7R_Binding Functional_Assay In Vitro Functional Assay (e.g., Calcium flux, IL-1β release) Compound->Functional_Assay Confirmation Confirmation of Mechanism of Action P2X7R_Binding->Confirmation Functional_Assay->Confirmation In_Vivo_Target In Vivo Target Engagement (e.g., microdialysis for cytokine levels) Confirmation->In_Vivo_Target

Figure 2: Workflow for elucidating the mechanism of action.

Key Experiments:

  • P2X7 Receptor Binding Assays: To determine if the compound directly binds to the P2X7 receptor and to quantify its binding affinity (Kᵢ).

  • In Vitro Functional Assays: Using cell lines expressing P2X7R, assess the compound's ability to inhibit ATP-induced calcium influx or the release of IL-1β.

  • In Vivo Target Engagement: In neuropathic pain models, measure the levels of downstream mediators of P2X7R activation (e.g., IL-1β) in the spinal cord or cerebrospinal fluid following compound administration.

Conclusion

(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one represents a promising scaffold for the development of novel analgesics for neuropathic pain. The protocols and conceptual framework provided in this document offer a rigorous and systematic approach to evaluating its preclinical efficacy and elucidating its mechanism of action. By combining robust in vivo pain models with targeted in vitro and ex vivo mechanistic studies, researchers can effectively advance the development of this and other related compounds towards clinical application.

References

  • Fu, Y., et al. (2024). P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain. Frontiers in Molecular Neuroscience.
  • Jarvis, M. F. (2010). Selective P2X7 receptor antagonists for chronic inflammation and pain. Purinergic Signalling, 6(1), 35-43.
  • Gourine, A. V. (2007). Novel P2X7 receptor antagonists ease the pain. British Journal of Pharmacology, 151(1), 1-3.
  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 151(5), 571-579.
  • Aragen Life Sciences. Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model. [Link]

  • Xavier, L. C., et al. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][2][3][6]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses. [Link]

  • MD Biosciences. Neuropathic Pain | Chronic Constriction Injury (CCI) Model. [Link]

  • Pertin, M., et al. (2012). The spared nerve injury model of neuropathic pain. Methods in Molecular Biology, 851, 205-212.
  • Erichsen, H. K., & Blackburn-Munro, G. (2002).
  • ResearchGate. The Spared Nerve Injury Model of Neuropathic Pain | Request PDF. [Link]

  • Choi, S. R., et al. (2019). Inhibition of Cytochrome P450 Side-Chain Cleavage Attenuates the Development of Mechanical Allodynia by Reducing Spinal D-Serine Production in a Murine Model of Neuropathic Pain. Frontiers in Pharmacology, 10, 1439.
  • Nong, X., & Lan, Y. (2018). Picroside II Attenuates CCI-Induced Neuropathic Pain in Rats by Inhibiting Spinal Reactive Astrocyte-Mediated Neuroinflammation Through the NF-κB Pathway. Neurochemical Research, 43(5), 1058-1066.

Sources

Application & Protocol Guide: Utilizing Cyclo(L-Pro-L-Phe) in Mammalian and Bacterial Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

An important introductory note: The compound "Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one" specified in the topic is not readily identifiable in current chemical and biological literature. Therefore, this guide has been developed for a structurally related and well-characterized compound from the same foundational class of pyrrolo[1,2-a]pyrazines: (3S,8aS)-3-Benzyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione , commonly known as Cyclo(L-Pro-L-Phe) . This cyclic dipeptide serves as a scientifically relevant model for creating a detailed application protocol, with established biological activities that make it a subject of interest in cell culture-based research, particularly in studies related to quorum sensing and cell signaling.

Abstract: This document provides a comprehensive framework for the use of Cyclo(L-Pro-L-Phe), a bicyclic dipeptide from the pyrrolo[1,2-a]pyrazine family, in cell culture applications. We move beyond a simple recitation of steps to explain the scientific rationale behind protocol design, ensuring that researchers can not only execute experiments but also adapt them based on a solid understanding of the compound's properties and its interaction with biological systems. This guide is intended for researchers in cell biology, microbiology, and drug development, offering detailed protocols for solubilization, dose-response studies, and assessment of cellular effects.

Scientific Foundation & Mechanism of Action

Cyclo(L-Pro-L-Phe) is a cyclic dipeptide composed of L-proline and L-phenylalanine. It is a naturally occurring molecule found in various microorganisms and food products. Its primary recognized biological activity is the inhibition of quorum sensing (QS) in bacteria, particularly Gram-negative species like Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. By interfering with QS signaling pathways, Cyclo(L-Pro-L-Phe) can inhibit the formation of biofilms and the production of virulence factors, making it a significant area of research for antimicrobial strategies.

While its effects on mammalian cells are less extensively documented, its ability to modulate cell signaling pathways makes it a candidate for investigation in various contexts, including inflammation and cancer biology. The protocols outlined below are designed to be adaptable for both prokaryotic (bacterial) and eukaryotic (mammalian) cell systems.

Core Principles: Reagent Preparation & Handling

The reproducibility of any experiment involving a small molecule hinges on the proper preparation and storage of the compound.

2.1. Solubility & Stock Solution Preparation

The physicochemical properties of Cyclo(L-Pro-L-Phe) dictate its handling. It is sparingly soluble in water but readily soluble in organic solvents.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for creating a high-concentration primary stock solution. It is compatible with most cell culture media at low final concentrations.

  • Solvent Cytotoxicity: It is critical to recognize that DMSO itself can be toxic to cells at concentrations typically above 0.5-1% (v/v). Therefore, a vehicle control (cell culture medium containing the same final concentration of DMSO as the experimental conditions) is mandatory in all experiments.

Table 1: Stock Solution Preparation Parameters

ParameterRecommendationRationale
Primary Solvent Cell Culture Grade DMSOEnsures high solubility and stability; minimizes contaminants that could affect cellular health.
Stock Concentration 10-50 mMA high concentration allows for small volumes to be used for final dilutions, minimizing the final DMSO concentration.
Storage Temperature -20°C or -80°CPrevents degradation of the compound and evaporation of the solvent.
Aliquoting Aliquot into single-use volumes (e.g., 10-20 µL)Avoids repeated freeze-thaw cycles which can compromise the stability and concentration of the compound.
Quality Control Ensure complete dissolution. If particulates are visible, warm gently or sonicate.Undissolved compound will lead to inaccurate and irreproducible final concentrations.

Protocol 2.1: Preparation of a 10 mM Stock Solution of Cyclo(L-Pro-L-Phe)

  • Pre-analysis: Determine the molecular weight (MW) of Cyclo(L-Pro-L-Phe): 244.29 g/mol .

  • Weighing: Accurately weigh out 2.44 mg of solid Cyclo(L-Pro-L-Phe) powder.

  • Solubilization: Add 1 mL of sterile, cell culture-grade DMSO to the powder.

  • Dissolution: Vortex thoroughly until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Dispense into sterile microcentrifuge tubes in single-use volumes. Store immediately at -20°C.

Experimental Design & Protocols

A logical experimental workflow is essential for generating reliable data. The initial step is always to determine the optimal, non-toxic working concentration range.

3.1. Workflow for Determining Optimal Concentration

The following diagram outlines the logical flow from initial range-finding to a definitive dose-response experiment.

G prep Prepare 10 mM Stock in DMSO range_find Cytotoxicity Range-Finding (e.g., 1-1000 µM) prep->range_find Dilute stock dose_response Definitive Dose-Response (Narrowed Range, e.g., 1-100 µM) range_find->dose_response Identify non-toxic range assay Functional Assay (e.g., Biofilm Inhibition, Cytokine Release) dose_response->assay Select concentrations vehicle_control Vehicle Control (DMSO only) vehicle_control->range_find vehicle_control->dose_response vehicle_control->assay Mandatory comparison analysis Data Analysis & IC50/EC50 Calculation assay->analysis G AHL_Synthase Signal Synthase (e.g., LuxI) AHL_Molecule Autoinducer Signal (e.g., AHL) AHL_Synthase->AHL_Molecule synthesizes Receptor Signal Receptor (e.g., LuxR) AHL_Molecule->Receptor binds & activates Target_Genes Target Gene Expression (Biofilm, Virulence) Receptor->Target_Genes regulates CPP Cyclo(L-Pro-L-Phe) CPP->Receptor Antagonizes/ Inhibits Binding

Caption: Inhibition of a bacterial quorum sensing pathway by Cyclo(L-Pro-L-Phe).

References

  • Title: The quorum-quenching CddP protein from the marine bacterium Ruegeria sp. KLH11 is a novel N-acyl-homoserine lactone acylase. Source: Scientific Reports URL: [Link]

  • Title: Quorum Quenching and General Features of AHL-Degrading Enzymes. Source: MDPI URL: [Link]

  • Title: Cyclo(L-Pro-L-Phe) | C14H16N2O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Best Practices for Using DMSO in Cell Culture Source: Corning Life Sciences URL: [Link]

Application and Protocol for the Spectroscopic Analysis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Structural Elucidation Guide

Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, a bicyclic lactam with the chemical formula C₇H₁₂N₂O, represents a significant scaffold in medicinal chemistry and drug development.[1] Its structural rigidity and chiral nature make it a valuable building block for creating complex, biologically active molecules.[1] Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity, purity, and stereochemistry of this compound and its derivatives, ensuring the integrity of research and development pipelines.

This technical guide provides a detailed framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretative guidance herein are designed for researchers, scientists, and drug development professionals, offering a blend of established methodologies and expert insights to facilitate robust and reliable structural elucidation.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the chemical structure and numbering of this compound.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the (S)-enantiomer, specific chemical shifts have been reported that are crucial for stereochemical confirmation.[1]

Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts; consistency is key for comparative analysis.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Parameters (300-500 MHz Spectrometer):

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

    • Integrate all signals to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J-values in Hz) to deduce proton connectivity.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Proton)
~4.12q (J = 6.5 Hz)1HCH-N (Stereocenter)[1]
~3.85m1HCH-N[1]
3.5 - 4.5m2HN-CH₂
1.5 - 2.5m8HSaturated Pyrrolidine/Pyrazine Protons

Note: The provided chemical shifts are based on available data and may vary slightly depending on the solvent and experimental conditions.[1] A full assignment requires 2D NMR experiments such as COSY and HSQC.

¹³C NMR Spectroscopy

Rationale: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Protocol: ¹³C NMR Analysis

  • Sample Preparation: As per the ¹H NMR protocol. A higher sample concentration (20-50 mg) is often beneficial.

  • Instrument Parameters (75-125 MHz Spectrometer):

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

  • Data Processing and Analysis:

    • Process the data as with ¹H NMR.

    • Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

    • Identify the number of unique carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment (Carbon)
~170C=O (Amide)
40 - 60C-N
20 - 40C-C (Aliphatic)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key functional groups include the amide, amine, and alkane moieties.

Sources

Application Notes: The Strategic Use of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutics is intrinsically linked to the development of innovative synthetic methodologies and the identification of versatile molecular building blocks. Among these, nitrogen-containing heterocyclic compounds hold a preeminent position due to their prevalence in biologically active natural products and pharmaceuticals. The hexahydropyrrolo[1,2-a]pyrazine core is one such "privileged scaffold," a framework that has been shown to be a fruitful starting point for the development of a wide range of therapeutic agents.[1] Its rigid, bicyclic structure allows for the precise spatial arrangement of functional groups, a critical factor in achieving high-affinity and selective interactions with biological targets.

This application note provides a comprehensive guide to the synthesis and utilization of a key derivative of this scaffold: hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one . We will delve into the synthetic rationale, provide detailed, field-tested protocols for its preparation, and demonstrate its application as a pivotal intermediate in the synthesis of high-value compounds, such as analogues of the anthelmintic drug Praziquantel.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use. The following table summarizes key data for (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

PropertyValueSource
CAS Number 151763-88-1[2]
Molecular Formula C₇H₁₂N₂O[2]
Molecular Weight 140.18 g/mol [2]
Appearance Solid[3]
Purity ≥97%[2]
Storage 2-8°C, sealed in dry, dark place
Spectroscopic Data ¹H NMR, ¹³C NMR, IR, MS available[4]

Synthesis of the Intermediate: (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

The enantiomerically pure (S)-form of the title compound is a particularly valuable chiral building block. A robust and scalable synthesis is crucial for its widespread application. The following protocol is based on a multi-step sequence starting from readily available L-proline, culminating in a Dieckmann cyclization to construct the bicyclic lactam.

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one cluster_0 Step 1: N-alkylation of L-proline ethyl ester cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction of ester and amide cluster_3 Step 4: Boc Protection cluster_4 Step 5: Oxidation and Cyclization (Dieckmann) A L-proline ethyl ester B Ethyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate A->B Ethyl bromoacetate, K₂CO₃, CH₃CN, reflux C 1-(2-Amino-2-oxoethyl)-L-proline ethyl ester B->C 1. LiOH, H₂O/THF 2. Ethyl chloroformate, Et₃N 3. NH₄OH D (S)-1-(2-Aminoethyl)pyrrolidin-2-yl)methanol C->D LiAlH₄, THF, reflux E tert-butyl (S)-(2-((2-hydroxyethyl)amino)ethyl)carbamate D->E Boc₂O, Et₃N, DCM F (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one E->F 1. Dess-Martin periodinane 2. NaH, THF

Caption: Synthetic workflow for (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

Detailed Experimental Protocol: Synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

This protocol is a composite of established synthetic transformations and requires careful execution.

Materials:

  • L-proline ethyl ester hydrochloride

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl chloroformate

  • Triethylamine (Et₃N), anhydrous

  • Ammonium hydroxide (NH₄OH)

  • Lithium aluminum hydride (LiAlH₄)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Dess-Martin periodinane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

  • N-alkylation of L-proline ethyl ester: To a stirred suspension of L-proline ethyl ester hydrochloride (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous CH₃CN, add ethyl bromoacetate (1.1 eq) dropwise. Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC. After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield ethyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate.

  • Amidation: The diester from the previous step is first saponified using LiOH in a mixture of THF and water. The resulting diacid is then activated with ethyl chloroformate in the presence of Et₃N, followed by the addition of aqueous NH₄OH to form the corresponding diamide.

  • Reduction: The diamide is carefully added in portions to a stirred suspension of LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C. The reaction mixture is then heated to reflux for 8-12 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude diamine.

  • Boc Protection: The crude diamine is dissolved in anhydrous DCM, and Et₃N (1.2 eq) is added. The solution is cooled to 0 °C, and a solution of Boc₂O (1.1 eq) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction mixture is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

  • Oxidation and Dieckmann Cyclization: The Boc-protected amino alcohol is oxidized to the corresponding aldehyde using Dess-Martin periodinane in DCM. The crude aldehyde is then subjected to an intramolecular Dieckmann cyclization.[5][6][7] To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, a solution of the crude aldehyde in THF is added dropwise. The reaction is stirred at room temperature for 2-4 hours. The reaction is carefully quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

Application as a Synthetic Intermediate: N-Acylation

The secondary amine in the this compound scaffold is a key functional handle for further elaboration. N-acylation is a common and powerful transformation to introduce a wide variety of substituents, significantly expanding the chemical space for drug discovery. A particularly relevant application is the synthesis of Praziquantel analogues, which are of interest for their anthelmintic properties.

Reaction Workflow Diagram

Acylation_Workflow N-Acylation of this compound A (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one C N-Acylated Product (Praziquantel Analogue Precursor) A->C Triethylamine (Et₃N), DCM, 0 °C to rt B Acyl Chloride (e.g., Cyclohexanecarbonyl chloride) B->C Triethylamine (Et₃N), DCM, 0 °C to rt

Caption: General workflow for the N-acylation reaction.

Detailed Experimental Protocol: N-Acylation with Cyclohexanecarbonyl Chloride

This protocol provides a general method for the N-acylation of the title intermediate, a key step in the synthesis of Praziquantel analogues.

Materials:

  • (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

  • Cyclohexanecarbonyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Acyl Chloride Addition: Add cyclohexanecarbonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acylated product.

Versatility of the Scaffold: Beyond N-Acylation

The synthetic utility of this compound extends beyond simple N-acylation. The lactam carbonyl and the tertiary bridgehead nitrogen offer additional sites for chemical modification, allowing for the generation of a diverse library of compounds.

  • Reduction of the Lactam: The amide functionality can be reduced using strong reducing agents like LiAlH₄ to yield the corresponding fully saturated octahydropyrrolo[1,2-a]pyrazine. This transformation provides access to a different class of diamine scaffolds with distinct conformational properties.

  • Alkylation at the Bridgehead Nitrogen: While challenging, selective alkylation at the bridgehead nitrogen can be achieved under specific conditions, leading to quaternary ammonium salts with potential applications as ionic liquids or phase-transfer catalysts.

  • Functionalization of the Pyrrolidine Ring: The synthesis can be adapted to start with substituted proline derivatives, allowing for the introduction of functional groups on the pyrrolidine ring of the final scaffold.

Conclusion and Future Outlook

This compound is a demonstrably valuable and versatile synthetic intermediate. Its rigid, chiral structure makes it an ideal starting point for the synthesis of complex molecules with defined stereochemistry, a critical aspect of modern drug design. The protocols outlined in this application note provide a reliable foundation for the synthesis and derivatization of this important scaffold. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the development of next-generation therapeutics.

References

  • Stereoselectivity during a Dieckmann Analogous Cyclization of (Piperazin-2-yl)propionic Acid Esters. ResearchGate. [Link]

  • A Dieckmann Cyclization Route to Piperazine-2,5-diones. ResearchGate. [Link]

  • A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Springer.
  • A Dieckmann Cyclization Route to Piperazine-2,5-diones. OUCI. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

  • Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. The Royal Society of Chemistry. [Link]

  • Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. MDPI. [Link]

    • Organic Syntheses Procedure. [Link]

  • N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica. [Link]

  • Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile bicyclic scaffold. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice to streamline your experimental workflow and enhance your synthetic success.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, serving as a key building block for a variety of biologically active molecules.[1] Its rigid, three-dimensional structure is crucial for creating selective ligands and inhibitors for various therapeutic targets.[1] Both the (S) and (R) enantiomers are synthetically valuable, making stereocontrol a paramount consideration in its synthesis. This guide will address the critical aspects of its preparation, from starting material selection to final product purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the this compound core?

A1: The synthesis of this bicyclic lactam typically originates from chiral precursors, with L-proline or D-proline being the most common starting materials to ensure enantiopurity. The general approach involves the construction of a piperazinone ring fused to the pyrrolidine core of proline. A prevalent method involves the acylation of the proline nitrogen with a protected amino acid, followed by deprotection and intramolecular cyclization. Another key strategy is the reductive amination of a proline derivative with an appropriate amino aldehyde or ketone precursor.

Q2: I am observing low yields in my cyclization step. What are the likely causes and how can I improve them?

A2: Low yields during the intramolecular cyclization to form the bicyclic lactam are a frequent challenge. Several factors can contribute to this issue:

  • Steric Hindrance: The substituents on your linear precursor can sterically hinder the cyclization. Careful selection of protecting groups is crucial. For instance, bulky protecting groups on the exocyclic amine may need to be removed prior to cyclization.

  • Reaction Conditions: The choice of solvent, temperature, and coupling agents is critical. Aprotic polar solvents like DMF or acetonitrile are often effective. If using a coupling agent for amide bond formation prior to cyclization, ensure it is suitable for hindered couplings.

  • Side Reactions: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired bicyclic product. A common side reaction is the intermolecular dimerization of the linear precursor. Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular reactions.

Q3: My final product is a mixture of diastereomers. How can I improve the stereoselectivity of the reaction?

A3: The formation of diastereomers is a significant challenge, particularly concerning the stereocenter at the bridgehead carbon (C8a). The stereochemistry of this center is influenced by the cyclization conditions and the nature of the precursor.

  • Starting Material Purity: Ensure the enantiopurity of your starting proline derivative is high.

  • Cyclization Strategy: The choice of cyclization method can impact the stereochemical outcome. Some methods may proceed through intermediates that allow for epimerization at the bridgehead position. Exploring different cyclization conditions (e.g., varying the base or temperature) can sometimes favor the formation of one diastereomer.

  • Purification: If a mixture of diastereomers is unavoidable, careful purification by column chromatography is often necessary. The polarity difference between diastereomers can sometimes be subtle, requiring optimization of the solvent system for effective separation. Chiral chromatography can also be a powerful tool for separating enantiomers and diastereomers.[2]

Troubleshooting Guides

Problem 1: Difficulty in the purification of the final product.

Symptoms:

  • Broad peaks or multiple spots on TLC/LC-MS analysis of the crude product.

  • Difficulty in obtaining a pure product by standard column chromatography.

  • Co-elution of impurities with the desired product.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Residual starting materials or reagents * Ensure the reaction has gone to completion by TLC or LC-MS monitoring. * Perform an appropriate aqueous workup to remove water-soluble reagents and byproducts. * Consider a pre-purification step like precipitation or crystallization if applicable.
Formation of closely related side products * Optimize the reaction conditions to minimize side product formation (see FAQs). * For purification, try different solvent systems for column chromatography. A gradient elution might be necessary. * Consider alternative purification techniques such as preparative HPLC or crystallization.
Product is highly polar and streaks on silica gel * Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape. * Consider using a different stationary phase for chromatography, such as alumina or a C18 reversed-phase column.
Problem 2: Unexpected side product formation.

Symptoms:

  • Presence of unexpected peaks in NMR, LC-MS, or GC-MS analysis.

  • Lower than expected yield of the desired product.

Possible Causes & Solutions:

Side Product Plausible Cause Prevention & Mitigation
Diketopiperazine Intermolecular reaction between two molecules of the deprotected amino acid precursor.* Perform the cyclization step under high-dilution conditions to favor the intramolecular reaction. * Slowly add the deprotected precursor to the reaction mixture.
Oxidized byproducts Exposure of intermediates or the final product to air, especially if sensitive functional groups are present.* Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). * Use degassed solvents.
Ring-opened products Hydrolysis of the lactam under harsh acidic or basic conditions during workup or purification.* Use mild conditions for workup and purification. * Avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully.

Experimental Protocols

Illustrative Synthetic Pathway

The following diagram outlines a general synthetic approach starting from a protected proline derivative.

G Proline Protected Proline Derivative Acylation Acylation with Protected Amino Acid Proline->Acylation Linear_Dipeptide Linear Dipeptide Precursor Acylation->Linear_Dipeptide Deprotection Deprotection Linear_Dipeptide->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: General synthetic workflow for this compound.

Step-by-Step Methodology: A General Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Acylation:

    • Dissolve the N-protected proline (1 equivalent) in a suitable aprotic solvent (e.g., DCM or DMF).

    • Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA or NMM) (2-3 equivalents).

    • Stir the mixture at 0 °C for 15-30 minutes.

    • Add the appropriate protected amino acid or amine (1 equivalent).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup and purify the resulting linear dipeptide by column chromatography.

  • Deprotection:

    • Select a deprotection method compatible with your protecting groups. For example, a Boc group can be removed with trifluoroacetic acid (TFA) in DCM, while a Cbz group is typically cleaved by hydrogenolysis.

    • After deprotection, carefully neutralize the reaction mixture if an acid was used.

  • Intramolecular Cyclization:

    • Dissolve the deprotected linear precursor in a suitable solvent (e.g., DMF or MeCN) under high dilution conditions (e.g., 0.01 M).

    • Add a base (e.g., DIPEA or triethylamine) to facilitate the cyclization.

    • The reaction may require heating. Monitor the progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing the Troubleshooting Process

The following decision tree can guide you through troubleshooting common issues in the synthesis.

G Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete->Optimize_Conditions Purification_Issue Purification Difficulty Complete->Purification_Issue Side_Products Side Products Present Complete->Side_Products Optimize_Purification Optimize Chromatography (Solvent, Stationary Phase) Purification_Issue->Optimize_Purification Optimize_Reaction Optimize Reaction Conditions (High Dilution, Inert Atmosphere) Side_Products->Optimize_Reaction Success Pure Product Optimize_Conditions->Success Optimize_Purification->Success Optimize_Reaction->Success

Caption: A decision tree for troubleshooting the synthesis.

References

  • Hanessian, S., & Sharma, R. (2000). The Synthesis of Bicyclic Piperazine-2-carboxylic Acids from L-Proline. HETEROCYCLES, 52(2), 867. [Link]

  • Moeller, K. D. (1999). The Synthesis of Bicyclic Piperazinone and Related Derivatives. Methods in Molecular Medicine, 23, 259–279. [Link]

  • Niaei, A., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. [Link]

Sources

Technical Support Center: Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this versatile heterocyclic scaffold. By understanding the root causes of impurity formation, you can optimize your synthetic protocols, ensure the quality of your final compound, and accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are the key considerations for each?

There are several established synthetic strategies for constructing the this compound core. The choice of route often depends on the availability of starting materials, desired stereochemistry, and scalability. Two prevalent methods are:

  • Reductive Amination followed by Lactamization: This is a widely used approach that typically involves the reaction of a proline derivative with an amino acid or its corresponding ester, followed by cyclization.

  • Intramolecular Cyclization of a Linear Precursor: This method involves the synthesis of a linear N-substituted proline derivative, which is then induced to cyclize to form the bicyclic lactam.

Key Considerations:

  • Stereocontrol: Maintaining the desired stereochemistry, particularly at the C8a position, is critical. The choice of chiral starting materials and reagents is paramount.

  • Reaction Conditions: Temperature, solvent, and catalyst selection can significantly impact yield and impurity profiles.

  • Work-up and Purification: The polar nature of the product and potential impurities can make purification challenging. Appropriate chromatographic techniques are often necessary.

Troubleshooting Guides

Problem 1: My final product is contaminated with a diastereomer. How can I identify and remove it?

The formation of the undesired diastereomer is a common issue, especially if there is a loss of stereochemical control during the synthesis.

Identification:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating and quantifying diastereomers. A chiral stationary phase, such as one based on cellulose or amylose derivatives, is typically required.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging, careful analysis of high-field 1H and 13C NMR spectra may reveal distinct signals for the different diastereomers, particularly for protons adjacent to the stereocenter.

Troubleshooting Protocol: Diastereomeric Impurity Removal

  • Optimize Chiral HPLC Separation:

    • Column Selection: Screen different chiral columns (e.g., Chiralpak IA, IB, IC).

    • Mobile Phase Tuning: Adjust the ratio of polar (e.g., isopropanol, ethanol) and non-polar (e.g., hexane) solvents to achieve baseline separation.

    • Temperature Control: Sometimes, sub-ambient temperatures can improve resolution.

  • Preparative Chiral Chromatography: Once an analytical method is established, it can be scaled up to a preparative scale to isolate the desired diastereomer.

  • Recrystallization: If the product is a solid, diastereomeric resolution by fractional crystallization may be possible. This is often an empirical process requiring screening of various solvent systems.

Preventative Measures:

  • Use of Chiral Auxiliaries: Employing a chiral auxiliary during the synthesis can help direct the stereochemical outcome of key bond-forming reactions.

  • Enantiomerically Pure Starting Materials: Ensure the starting materials, such as L-proline or D-proline derivatives, are of high enantiomeric purity.

Q2: I am observing an impurity with a mass of [M+18] in my LC-MS analysis. What could it be and how do I prevent its formation?

An [M+18] peak in the mass spectrum often indicates the presence of a hydrolysis product. In the context of this compound, this is likely due to the opening of the lactam ring.

Plausible Structure of Hydrolysis Impurity:

G cluster_0 This compound cluster_1 Hydrolysis Product This compound Hydrolysis Product This compound->Hydrolysis Product H2O

Caption: Hydrolysis of the lactam ring.

Mechanism of Formation:

The amide bond of the lactam is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures during work-up or purification.

Troubleshooting and Prevention:

  • pH Control: Maintain a neutral pH during aqueous work-up and extraction steps.

  • Temperature Management: Avoid excessive heat during concentration steps. Use a rotary evaporator at reduced pressure and moderate temperature.

  • Solvent Choice: Use anhydrous solvents for reactions and store the final product in a dry environment.

  • Purification Strategy: If hydrolysis is a significant issue, consider non-aqueous work-up procedures or rapid purification techniques like flash chromatography with aprotic solvents.

Q3: My reaction is incomplete, and I have a significant amount of unreacted starting material. What are the likely causes?

Incomplete conversion can be due to several factors related to the reaction conditions and reagent quality.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Activation In syntheses involving coupling reagents (e.g., for amide bond formation), ensure the coupling reagent is fresh and used in the correct stoichiometry. Consider adding an activating agent like HOBt or DMAP.
Poor Reagent Quality Verify the purity of starting materials and reagents. Moisture can deactivate many reagents, especially in reductive amination and coupling reactions.
Suboptimal Reaction Temperature Some cyclization reactions require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Catalyst Deactivation In reactions using a catalyst (e.g., hydrogenation), ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Equilibrium Limitations For reversible reactions, consider using techniques to drive the reaction to completion, such as removing a byproduct (e.g., water via a Dean-Stark trap).
Q4: I am seeing several small, unidentified peaks in my HPLC chromatogram. How can I begin to characterize these unknown impurities?

A systematic approach is necessary to identify unknown impurities.

Workflow for Impurity Identification:

Sources

Technical Support Center: Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. This bicyclic amine derivative is a privileged scaffold in medicinal chemistry, serving as a crucial building block for developing novel therapeutics, including kinase inhibitors and anti-cancer agents.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the this compound core?

The synthesis of this scaffold typically follows a "pyrrole-first" strategy, where a pyrazinone ring is fused onto a pre-existing pyrrole or pyrrolidine derivative.[4] The most prevalent and versatile methods involve:

  • Intramolecular Cyclization: This is a robust approach where a 1,2-disubstituted pyrrolidine precursor, containing an amine and an ester or carboxylic acid, undergoes intramolecular amide bond formation to yield the desired bicyclic lactam.

  • Reductive Amination followed by Cyclization: A two-step sequence often employed for stereochemical control. This involves the condensation of a ketone with a chiral amine, followed by reduction of the resulting imine and subsequent cyclization.[1]

  • Multi-component Reactions (MCRs): Advanced strategies like the Ugi or Castagnoli-Cushman reactions can construct the core in a single pot from multiple starting materials, offering efficiency for library synthesis.[4]

Q2: How can I control the stereochemistry of the final product?

Achieving high enantiomeric excess (ee) is critical, as the biological activity of the final compounds is often dependent on a specific stereoisomer.[1] Key strategies include:

  • Chiral Starting Materials: The most straightforward approach is to use an enantiomerically pure starting material, such as L-proline or its derivatives. The inherent chirality of the starting material directs the stereochemical outcome of the subsequent transformations.

  • Organocatalytic Asymmetric Synthesis: Modern methods utilize chiral catalysts, such as thiourea-based organocatalysts, to induce chirality during the formation of the pyrrolopyrazinone scaffold, often achieving >90% ee.[1]

  • Chiral Auxiliaries: A chiral auxiliary, like (S)-1-phenylethylamine, can be temporarily incorporated to direct a stereoselective reaction. The auxiliary is then cleaved and removed in a later step.[1]

  • Biocatalysis: Enzymes, such as immobilized lipases (e.g., CAL-B), can be used for the kinetic resolution of a racemic mixture, selectively reacting with one enantiomer to allow for the separation and isolation of the desired stereoisomer with high purity (e.g., 98% ee).[1]

Q3: What are the critical reaction parameters that I need to monitor to maximize yield?

Several factors can significantly impact the overall yield. Careful optimization of the following parameters is essential:

  • Solvent Choice: The solubility of intermediates is crucial. In some cyclization reactions, switching from a single solvent like acetonitrile to a mixture (e.g., acetonitrile/methanol) can dramatically improve yields from as low as 20% to over 65% by preventing the precipitation of key intermediates.[5]

  • Temperature Control: Both heating and cooling can be critical. For instance, some cyclizations require elevated temperatures to overcome the activation energy, while others, particularly those involving sensitive reagents or intermediates, may need sub-zero temperatures (e.g., -20°C) to prevent side reactions.[1]

  • Water Removal: In reactions that form an imine intermediate, the removal of water is essential to drive the equilibrium towards the product. This can be achieved through azeotropic distillation (e.g., with a Dean-Stark apparatus using toluene) or by using drying agents like molecular sieves.

  • Catalyst Loading and Activity: In catalytic steps like hydrogenation, the type of catalyst (e.g., Pd/C), its loading percentage, and its activity are paramount. Using a fresh, active catalyst at an optimized loading (e.g., 10% Pd/C) ensures a balance between reaction efficiency and cost.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Overall Yield (<50%)
Probable Cause Recommended Solution & Scientific Rationale
Incomplete Intramolecular Cyclization Solution: Optimize the solvent system and reaction temperature. Rationale: Poor solubility of the linear precursor can stall the reaction. As demonstrated in related syntheses, changing the solvent to a mixture like acetonitrile:methanol (2:1) can enhance the solubility of amine intermediates, thereby improving reaction rates and yields significantly.[5] For thermally driven cyclizations, consider switching to a higher-boiling point solvent like DMF or employing continuous flow chemistry, which allows for precise temperature control and can reduce reaction times from hours to minutes, boosting yields from ~65% to over 85%.[1]
Side Reactions During Imine Formation Solution: Ensure rigorous exclusion of water and control the stoichiometry. Rationale: The formation of an imine from a ketone/aldehyde and an amine is a reversible equilibrium reaction. The presence of water can hydrolyze the imine back to the starting materials. Use anhydrous solvents and consider adding 4Å molecular sieves. Ensure a 1:1 stoichiometry, as excess amine can sometimes lead to the formation of aminal side products.
Inefficient Reductive Amination Solution: Verify catalyst activity and optimize hydrogen pressure. Rationale: The palladium catalyst used for hydrogenation can deactivate over time or through exposure to air. Always use a fresh batch of catalyst. The hydrogen pressure is also a key parameter; for debenzylation of a chiral auxiliary, a pressure of around 50 psi is often optimal to maximize reaction rate without causing over-reduction of other functional groups.[1]
Problem 2: Product is Impure or Difficult to Purify
Probable Cause Recommended Solution & Scientific Rationale
Presence of Diastereomers Solution: Refine the stereocontrol method and purification technique. Rationale: If the reaction is not perfectly stereoselective, diastereomers will form. Carefully review the chiral control element (catalyst, auxiliary). For purification, standard silica gel chromatography may not be sufficient. Consider using Chiral HPLC with a specialized stationary phase, such as a cellulose-based column (e.g., Chiralpak IC), and an optimized mobile phase like hexane/isopropanol to resolve the stereoisomers.[1]
Persistent Starting Material Solution: Increase reaction time or temperature, or add a fresh portion of a key reagent. Rationale: An incomplete reaction is often the cause. Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, a moderate increase in temperature can help overcome the activation barrier. If a reagent is being consumed (e.g., a reducing agent), adding another equivalent may be necessary to drive the reaction to completion.
Formation of Closely-Related Byproducts Solution: Employ recrystallization to enhance purity. Rationale: Byproducts with similar polarity to the desired product can be challenging to separate via chromatography. Recrystallization is a powerful technique for purification. A solvent/anti-solvent system like ethyl acetate/hexane is often effective for enhancing the enantiopurity and chemical purity of the final compound to >99%.[1]

Visualized Workflow and Synthetic Pathway

The following diagrams illustrate a typical synthetic workflow and a troubleshooting decision tree.

G General Synthetic Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A Pyrrolidine Derivative (e.g., Prolinate) C Imine Intermediate A->C Condensation (-H2O) B Carbonyl Compound B->C D Secondary Amine C->D Reduction (e.g., NaBH4, H2/Pd-C) E Hexahydropyrrolo[1,2-a] pyrazin-6(2H)-one D->E Intramolecular Amidation (Heat/Base)

Caption: A generalized three-step synthetic route.

G Troubleshooting Decision Tree for Low Yield Start Low Yield Observed CheckReaction Analyze Reaction Mixture (TLC, LC-MS) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Major Side Products? Incomplete->SideProducts No OptimizeCond Optimize Reaction Conditions: - Increase Temperature/Time - Change Solvent System - Add More Reagent Incomplete->OptimizeCond Yes LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Yes CheckReagents Check Reagent/Catalyst Quality: - Use Fresh Catalyst - Verify Starting Material Purity OptimizeCond->CheckReagents Purify Purification Successful? CheckReagents->Purify ChangeReagent Change Reagent/Protecting Group LowerTemp->ChangeReagent ChangeReagent->Purify Success Yield Improved Purify->Success Yes Failure Re-evaluate Synthetic Route Purify->Failure No

Caption: A decision tree for troubleshooting low yields.

Exemplary Protocol: Synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Reductive Amination

  • To a solution of the starting ketone (1.0 eq) in a suitable anhydrous solvent (e.g., Methanol or Dichloromethane), add (S)-1-phenylethylamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until the reaction is complete (as monitored by TLC/LC-MS).

  • Quench the reaction carefully by the slow addition of water. Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Hydrogenolysis and Cyclization

  • Dissolve the crude product from Step 1 in a solvent mixture such as Ethanol/Water (9:1).[1]

  • Add 10% Palladium on Carbon (Pd/C) catalyst (10 mol%).

  • Pressurize the reaction vessel with hydrogen gas to 50 psi.[1]

  • Stir the reaction vigorously at room temperature for 24-48 hours. The hydrogenolysis removes the chiral auxiliary.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting amino ester/acid will often cyclize spontaneously upon heating or during workup. Gentle heating in a solvent like toluene may be required to drive the cyclization to completion.

  • Purify the final product, this compound, by column chromatography or recrystallization.

References

  • Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. (2018). Molecules. Retrieved January 13, 2026, from [Link]

  • Synthesis of decahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines via Strecker reaction and intramolecular [3+2] cycloaddition. (2016). RSC Advances. Retrieved January 13, 2026, from [Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (2017). Journal of Organic Chemistry. Retrieved January 13, 2026, from [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). Molecules. Retrieved January 13, 2026, from [Link]

  • Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. (1987). Journal of Organic Chemistry. Retrieved January 13, 2026, from [Link]

  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. (2013). Bioorganic & Medicinal Chemistry Letters. Retrieved January 13, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved January 13, 2026, from [Link]

  • Improved synthesis of 1-[hexahydrocyclopenta[ c ]pyrrol-2(1 H )-yl]3-(4-methylbenzenesulfonyl)urea. (2009). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. (2022). Chemical Science. Retrieved January 13, 2026, from [Link]

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019). Bioorganic & Medicinal Chemistry Letters. Retrieved January 13, 2026, from [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][5][6]triazine: the parent moiety of antiviral drug remdesivir. (2021). RSC Advances. Retrieved January 13, 2026, from [Link]

  • Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

Optimization of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide practical, in-depth guidance for researchers and drug development professionals working on the synthesis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. This scaffold is a crucial building block in medicinal chemistry, and its efficient synthesis is paramount.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you not only to troubleshoot existing problems but also to proactively optimize your reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and optimization of the target scaffold.

Q1: What are the most effective synthetic strategies for constructing the this compound core?

A1: The construction of this bicyclic lactam scaffold is typically achieved through intramolecular cyclization reactions. The most prevalent and robust strategies involve:

  • Intramolecular Pictet-Spengler-type Reaction: This is a powerful method for forming the core structure. The reaction involves the cyclization of an iminium ion generated from a suitable pyrrole-based precursor.[2][3] The driving force is the formation of a stable fused ring system, and it is often catalyzed by acid.[2] The choice of acid and solvent is critical and can dramatically influence reaction rates and yield.

  • Cyclization of 1,2-Disubstituted Pyrroles: Another common approach starts with a pyrrole ring already substituted at the 1 and 2 positions. One substituent contains a nucleophilic group (like an amine), and the other has an electrophilic group (like an ester or carboxylic acid). Intramolecular condensation then forms the pyrazinone ring.[4]

  • Multicomponent Reaction (MCR) Sequences: Advanced strategies can employ an MCR, such as the Ugi reaction, to rapidly assemble a linear precursor, which then undergoes a subsequent intramolecular cyclization (like a Pictet-Spengler) to form the desired polycyclic scaffold.[5][6] This approach offers high atom economy and allows for the rapid generation of diverse compound libraries.

Q2: Which reaction parameters are most critical for maximizing yield and purity?

A2: Several parameters must be carefully controlled:

  • Catalyst Choice and Loading: For acid-catalyzed reactions like the Pictet-Spengler, both the type of acid (e.g., TFA, HCl, Lewis acids) and its concentration are crucial. Insufficient acid leads to a slow or incomplete reaction, while excessive acid can cause side reactions or degradation of starting materials.[3]

  • Temperature: Temperature control is a delicate balance. Higher temperatures can accelerate the reaction but may also promote the formation of undesired byproducts. Continuous flow chemistry has shown that precise temperature control can significantly improve yields compared to traditional batch methods.[1]

  • Solvent Selection: The solvent must dissolve the starting materials and be compatible with the reaction conditions. Protic solvents can participate in the reaction, while aprotic solvents are often preferred. Density Functional Theory (DFT) models can sometimes be used to predict transition states and guide solvent selection for lower activation energy.[1]

  • Concentration: The concentration of the reactants can influence the rate of the desired intramolecular cyclization versus potential intermolecular side reactions, such as dimerization.

Q3: How can I achieve high stereoselectivity for a specific enantiomer, such as the (S)-enantiomer?

A3: Achieving high enantioselectivity is critical for pharmaceutical applications.[1] Key strategies include:

  • Chiral Starting Materials: The most straightforward approach is to use an enantiomerically pure starting material, such as (S)-2-(aminomethyl)pyrrolidine, which will direct the stereochemistry of the final product.

  • Asymmetric Catalysis: Chiral catalysts, such as specific BINOL-derived phosphoric acids or helically chiral cyclopentadienes, can be employed to induce enantioselectivity in the key bond-forming step, such as an asymmetric Pictet-Spengler reaction.[7]

  • Biocatalysis: Enzymes, such as immobilized lipases (e.g., CAL-B), can be used for the kinetic resolution of a racemic mixture, selectively reacting with one enantiomer to allow for the separation and isolation of the desired one with high enantiomeric excess (ee).[1]

Q4: What are the recommended analytical techniques for monitoring this reaction and characterizing the product?

A4: A combination of techniques is essential for reliable results:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[8] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the structure of the final product.[1][9]

  • Purity and Enantiopurity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. Chiral HPLC, often using cellulose-based columns, is required to determine the enantiomeric excess (ee) of the product.[1]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter.

Problem Probable Cause Recommended Solution
1. Low or No Product Yield A. Ineffective Iminium Ion Formation: In Pictet-Spengler type reactions, the formation of the iminium ion intermediate is acid-catalyzed and crucial for cyclization.[2]A. Optimize Acid Catalyst: • Ensure the acid catalyst (e.g., TFA, HCl) is fresh and anhydrous. • Perform a small-scale screen of different acids and concentrations. • Consider using a Lewis acid like BF₃·Et₂O, which can be effective.[3]
B. Insufficient Reaction Temperature/Time: The activation energy for the cyclization may not be reached.B. Adjust Reaction Conditions: • Gradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation and decomposition via TLC/LC-MS. • Extend the reaction time. Some cyclizations can be slow, requiring 24 hours or more.[1]
C. Poor Quality Starting Materials: Contaminants (especially water or nucleophilic impurities) can interfere with the reaction.C. Verify Reagent Purity: • Use freshly distilled aldehydes/ketones. • Ensure the amine starting material is pure and dry. • Run NMR or GC-MS on starting materials to check for impurities.
2. Multiple Spots on TLC (Significant Side Product Formation) A. Intermolecular Reactions: At high concentrations, starting materials may react with each other (e.g., dimerization) instead of cyclizing intramolecularly.A. Use High Dilution: • Run the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway. This can be particularly important when using a syringe pump for slow addition of a reagent.
B. Substrate Decomposition: Harsh conditions (strong acid, high heat) can degrade sensitive functional groups on the starting materials or product.B. Milder Reaction Conditions: • Switch to a milder acid catalyst. • Lower the reaction temperature and compensate with a longer reaction time. • Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if substrates are air-sensitive.
3. Difficulty in Product Purification A. High Polarity of the Product: The presence of two nitrogen atoms and a carbonyl group can make the product highly polar and sometimes water-soluble, leading to issues with extraction and chromatography.A. Modify Workup & Chromatography: • During aqueous workup, saturate the aqueous layer with NaCl to reduce the solubility of the product and improve extraction into organic solvents. • Use a more polar solvent system for column chromatography (e.g., CH₂Cl₂/MeOH with a small amount of NH₄OH to prevent streaking on silica gel). • Consider reverse-phase chromatography if the compound is intractable on silica.
B. Co-elution with Byproducts: A side product may have a similar polarity to the desired product, making separation by standard chromatography difficult.B. Alternative Purification Methods:Recrystallization: This is an excellent method for purification if a suitable solvent system can be found (e.g., ethyl acetate/hexane).[1] • Acid/Base Extraction: If the byproduct does not have basic nitrogen atoms, an acid wash can selectively pull your product into the aqueous phase, from which it can be re-isolated after neutralization.
Troubleshooting Workflow Diagram

G start Low Yield or Purity Issue cause1 Check Starting Material Purity start->cause1 cause2 Optimize Reaction Conditions start->cause2 cause3 Re-evaluate Workup/Purification start->cause3 sol1a Purify/Verify Reagents (Distillation, NMR) cause1->sol1a Impure? sol2a Screen Catalysts (Acid Type/Loading) cause2->sol2a sol2b Adjust Temp. & Time cause2->sol2b sol2c Modify Concentration (High Dilution) cause2->sol2c sol3a Change Extraction pH/ Solvent Polarity cause3->sol3a sol3b Attempt Recrystallization cause3->sol3b sol3c Try Different Chromatography (Reverse Phase, etc.) cause3->sol3c

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 3: Core Experimental Protocols

The following are generalized, adaptable protocols for common synthetic routes.

Protocol 1: Pictet-Spengler Type Synthesis of this compound

This protocol describes a typical acid-catalyzed cyclization.

1. Reaction Setup: a. To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the N-substituted pyrrole precursor (1.0 eq). b. Dissolve the starting material in an appropriate anhydrous solvent (e.g., toluene, CH₂Cl₂, or THF) to a concentration of 0.1 M. c. Add the aldehyde or ketone reactant (1.1 eq) to the solution. d. Cool the mixture in an ice bath (0 °C).

2. Reaction Execution: a. Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.5 eq) dropwise to the cooled, stirring solution. b. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. c. Gently heat the reaction mixture to the desired temperature (e.g., 40-80 °C) using an oil bath. d. Monitor the reaction's progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.[8]

Protocol 2: Reaction Workup and Purification

This protocol outlines a standard procedure for isolating the product.

1. Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. c. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x volume of the reaction). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

2. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Select an appropriate eluent system based on TLC analysis (e.g., a gradient of 0-10% methanol in dichloromethane). c. Combine the fractions containing the pure product and remove the solvent in vacuo. d. For final purification and to obtain a crystalline solid, consider recrystallization from a solvent system like ethyl acetate/hexanes.[1]

Reaction Mechanism Visualization

G sub Pyrrole Precursor + Aldehyde/Ketone hplus + H⁺ iminium Iminium Ion Intermediate (Electrophilic) sub->iminium Condensation spiro Spirocyclic Intermediate iminium->spiro Intramolecular Electrophilic Attack product This compound spiro->product Rearrangement & Deprotonation

Caption: Simplified mechanism of the Pictet-Spengler type reaction.

References

  • National Institutes of Health (NIH). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • ResearchGate. β-Pyrrolopyrazino Annulated Corroles via a Pictet-Spengler Approach. [Link]

  • Royal Society of Chemistry. Synthesis of decahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines via Strecker reaction and intramolecular [3+2] cycloaddition. [Link]

  • ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • National Institutes of Health (NIH). Highly Stereoselective Ugi/Pictet–Spengler Sequence. [Link]

  • National Institutes of Health (NIH). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • National Institutes of Health (NIH). (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. [Link]

  • MDPI. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. [Link]

  • MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising bicyclic amine derivative[1]. As a privileged scaffold in medicinal chemistry, its effective use hinges on achieving appropriate concentrations in your experimental systems[1]. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically diagnose and resolve these issues, grounded in established pharmaceutical science principles.

Section 1: Foundational Troubleshooting & Solubility Characterization

Before attempting advanced solubilization techniques, it is critical to establish a baseline understanding of your specific material and its behavior. Rushing this step can lead to confounding results and lost time.

FAQ 1.1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What are my immediate first steps?

This is the most common starting point. An immediate jump to complex excipients is often premature. A systematic, foundational approach is required to diagnose the issue correctly.

The first step is to rule out extrinsic factors and characterize the compound's intrinsic properties. This involves a multi-pronged approach: verifying the material's integrity, performing a broad solvent screen, and understanding its pH-dependent behavior. This initial workflow ensures that subsequent optimization efforts are based on a solid foundation of data.

start Compound Fails to Dissolve in Aqueous Buffer purity 1. Verify Compound Identity & Purity (LC-MS, NMR) start->purity solid_state 2. Assess Solid State (Microscopy, optional: XRD) purity->solid_state solvent_screen 3. Perform Basic Solvent Screen (e.g., DMSO, EtOH, NMP, PEG400) solid_state->solvent_screen ph_profile 4. Determine pH-Solubility Profile (Shake-flask method) solvent_screen->ph_profile proceed Proceed to Targeted Solubilization Strategy ph_profile->proceed

Caption: Initial troubleshooting workflow for solubility issues.

Recommended Actions:

  • Verify Purity and Identity: Confirm the identity and purity of your batch using standard analytical techniques like LC-MS and NMR. Impurities can significantly impact solubility.

  • Visual Inspection: Examine the solid material under a microscope. Highly crystalline, needle-like structures often correlate with lower solubility compared to amorphous powders.

  • Basic Solvent Screen: Before focusing solely on aqueous buffers, assess solubility in common, water-miscible organic solvents. This helps establish a baseline for creating co-solvent systems later. See the protocol below.

  • Determine pH-Solubility Profile: Since this compound is a basic compound (containing amine groups), its solubility is expected to be highly dependent on pH[2]. This is the most critical initial experiment.

Experimental Protocol 1.1: Kinetic Solubility Screen in Common Solvents

Objective: To quickly estimate the solubility of the compound in various solvents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • N-Methyl-2-pyrrolidone (NMP)

  • Polyethylene glycol 400 (PEG 400)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well plate (glass or polypropylene)

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity (or visual inspection).

Method:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).

  • In a 96-well plate, add 198 µL of each test solvent (DMSO, EtOH, NMP, PEG 400, PBS) to separate wells.

  • Add 2 µL of the 20 mM DMSO stock solution to each well, resulting in a final concentration of 200 µM. This introduces only 1% DMSO, minimizing its solubilizing effect in the other solvents.

  • Seal the plate and shake vigorously for 1-2 hours at room temperature.

  • Visually inspect each well for precipitation. For a quantitative measure, read the turbidity on a plate reader.

  • Interpretation: Wells that remain clear indicate solvents in which the compound is soluble at the tested concentration. This provides a starting point for creating co-solvent mixtures.

Section 2: pH Modification and Salt Formation

For ionizable compounds, manipulating the pH is the most direct and powerful tool for enhancing aqueous solubility. Given the bicyclic amine structure of this compound, it is expected to be a weak base.

FAQ 2.1: How does pH affect the solubility of my compound, and how can I leverage this?

Causality: The amine nitrogens in the this compound structure can be protonated in acidic conditions. This protonation converts the neutral, often less soluble form of the molecule into a charged, cationic salt. Charged species are generally more soluble in aqueous media than their uncharged counterparts[3]. This relationship is described by the Henderson-Hasselbalch equation and is a cornerstone of pharmaceutical formulation[4]. By lowering the pH of your solution below the compound's pKa, you increase the proportion of the more soluble, ionized form.

cluster_0 High pH (pH > pKa) cluster_1 Low pH (pH < pKa) node_B B (Unionized Form) Low Aqueous Solubility node_BH BH+ (Ionized Form) High Aqueous Solubility node_B->node_BH + H+ node_BH->node_B - H+

Caption: Equilibrium of a basic compound in aqueous solution.

Experimental Protocol 2.1: Determining the pH-Solubility Profile

Objective: To quantify the solubility of this compound across a range of physiologically relevant pH values.

Materials:

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Excess solid this compound.

  • HPLC system for quantification.

  • Thermostatic shaker.

Method:

  • Add an excess amount of the solid compound to vials containing each buffer (ensure solid is still visible).

  • Seal the vials and place them in a thermostatic shaker (e.g., at 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the measured solubility (on a log scale) against the pH of the buffer. The resulting curve will reveal the pH at which solubility is maximized. This data is crucial for preparing stock solutions for in vitro assays and for considering oral formulation strategies[5].

FAQ 2.2: When should I consider creating a salt form of my compound instead of just adjusting the pH of the solution?

While adjusting the solution's pH is effective for in vitro experiments, it's often not a viable long-term strategy for a final drug product. Salt formation is the process of reacting an ionizable API with an acid or base to create a stable, crystalline salt form with improved properties[6].

Consider salt formation when:

  • You need a stable solid form: A crystalline salt is often more chemically and physically stable than the free base, especially for long-term storage[7].

  • You are developing an oral dosage form: Dissolving the free base in an acidic vehicle can be problematic. A pre-formed salt can provide a more reliable dissolution rate in the gastrointestinal tract[8].

  • You observe precipitation upon dilution: If your pH-adjusted stock solution precipitates when added to neutral cell culture media, a salt form might offer better kinetic solubility and resist precipitation.

The selection of a suitable counterion is a critical step in drug development, as different salts (e.g., hydrochloride, sulfate, tosylate) can have dramatically different solubilities and stabilities[6][7].

Section 3: Leveraging Formulation Excipients

If pH modification alone is insufficient or unsuitable for your experimental system, the use of pharmaceutical excipients is the next logical step. These are broadly categorized into co-solvents, surfactants, and complexing agents like cyclodextrins.

FAQ 3.1: What are common co-solvents I can use, and what are the potential pitfalls?

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment. This is a simple and widely used technique, especially for preclinical research.

Co-SolventProperties & Common UseTypical Concentration Limits (in vitro)Cautions
DMSO Aprotic, powerful solvent. Universal for initial stock solutions.[9]< 0.5%Can be cytotoxic and may interfere with some biological assays.
Ethanol Protic solvent, often used in combination with other excipients.< 1.0%Can cause protein precipitation at higher concentrations.
PEG 400 Non-ionic polymer, good for increasing solubility of lipophilic compounds.< 5.0%Can be viscous. Potential for cellular effects at high concentrations.
Solutol® HS 15 Non-ionic surfactant and solubilizer.< 1.0%Can form micelles and may interfere with assays involving membranes.

Key Consideration: The primary pitfall of co-solvents is the risk of the compound "crashing out" or precipitating upon dilution into your final aqueous system (e.g., cell culture media). Always perform a dilution test by adding your concentrated stock solution to your final assay buffer to ensure it remains clear.

FAQ 3.2: My compound is highly crystalline and resistant to pH and co-solvent methods. Would cyclodextrins help?

Yes, cyclodextrins are an excellent option for challenging compounds. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[10]. They work by encapsulating the poorly soluble drug molecule within this cavity, forming an "inclusion complex."[11] This complex as a whole is water-soluble, effectively shuttling the drug into the aqueous phase[10][12].

How to Choose a Cyclodextrin:

  • β-Cyclodextrin (β-CD): The most common, but has relatively low aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified version with much higher aqueous solubility and lower toxicity, making it a very common choice in pharmaceutical development[10].

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): A negatively charged derivative that can form strong inclusion complexes and is used in several commercial drug products[9].

Protocol for Screening Cyclodextrins:

  • Prepare solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in your desired buffer at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess of solid this compound to each solution.

  • Follow the shake-flask method described in Protocol 2.1 (steps 2-4) to determine the solubility in each cyclodextrin solution.

  • Plot solubility vs. cyclodextrin concentration to determine the most effective agent and the concentration needed to achieve your target solubility.

Section 4: Advanced Formulation: Amorphous Solid Dispersions

For the most challenging solubility problems, particularly for in vivo studies requiring high drug exposure, modifying the solid state of the drug itself is a powerful strategy.

FAQ 4.1: I've heard of Amorphous Solid Dispersions (ASDs). What are they and when are they used?

An Amorphous Solid Dispersion (ASD) is a formulation where the active pharmaceutical ingredient (API) is dispersed in an amorphous (non-crystalline) state within a solid matrix, typically a polymer[13]. Crystalline materials have a highly ordered lattice structure that requires significant energy to break apart for dissolution. By converting the API to a high-energy amorphous form, this energy barrier is eliminated, leading to significantly enhanced solubility and faster dissolution rates[14][15].

ASDs are particularly useful for BCS Class II drugs (low solubility, high permeability) and are a proven commercial strategy for improving the bioavailability of oral drugs[15][16].

start Select Drug & Polymer dissolve Dissolve Drug & Polymer in Common Solvent start->dissolve remove_solvent Rapidly Remove Solvent (e.g., Spray Drying, Film Evaporation) dissolve->remove_solvent asd_form Amorphous Solid Dispersion (ASD) Formed remove_solvent->asd_form characterize Characterize Solid State (XRD, DSC) asd_form->characterize dissolution Perform Dissolution Testing characterize->dissolution

Caption: Simplified workflow for lab-scale ASD preparation.

This technique involves more complex manufacturing processes like spray drying or hot-melt extrusion, but it offers a solution when other methods fail to provide the necessary drug concentrations for efficacy and toxicology studies[15]. The polymer carrier plays a crucial role in stabilizing the amorphous drug and preventing it from recrystallizing over time[13][14].

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions. Seppic.
  • National Institutes of Health (NIH).
  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
  • Serán BioScience, LLC. Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience.
  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Benchchem. (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. Benchchem.
  • CymitQuimica. (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. CymitQuimica.
  • Merck Millipore.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (Year not specified). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Touro Scholar. (Year not specified). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • PubMed Central (PMC). (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Longdom Publishing. (Year not specified). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Wisdomlib. (2025). PH-dependent solubility: Significance and symbolism. Wisdomlib.
  • ResearchGate. (2025). (PDF) Study of pH-dependent drugs solubility in water.
  • ResearchGate. (Year not specified). (PDF) pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.

Sources

Technical Support Center: Purification of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this versatile bicyclic lactam. As a chiral scaffold, achieving high purity of the desired enantiomer is critical for its application in medicinal chemistry and organic synthesis.[1] This document will explain the rationale behind various purification strategies and provide practical, step-by-step protocols to address common challenges.

Understanding the Molecule: Key Physicochemical Properties

This compound is a bicyclic compound with a molecular weight of 140.18 g/mol .[1] It is a solid at room temperature and possesses a polar and basic character due to the presence of two nitrogen atoms and a carbonyl group. This polarity and basicity are the primary factors influencing the choice of purification techniques.

PropertyValueSource
Molecular FormulaC₇H₁₂N₂O[2]
Molecular Weight140.18 g/mol [1]
Physical FormSolid[3]
Storage Temperature2-8°C[4]

Purification Strategy Selection

The optimal purification strategy for this compound depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The following diagram illustrates a general workflow for selecting the appropriate purification method.

Purification Workflow Figure 1: Purification Strategy Workflow start Crude Reaction Mixture liquid_liquid Liquid-Liquid Extraction (Aqueous Workup) start->liquid_liquid Initial Cleanup column_chrom Column Chromatography liquid_liquid->column_chrom Remove polar impurities recrystallization Recrystallization column_chrom->recrystallization Further purification & crystal formation hplc Chiral HPLC column_chrom->hplc Enantiomeric Separation recrystallization->hplc Isolate specific enantiomer final_product Pure Product recrystallization->final_product High Purity Achieved hplc->final_product

Caption: A decision tree for selecting the appropriate purification technique.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Column Chromatography

Q1: My compound is streaking or tailing on the silica gel column. What can I do to improve the peak shape?

A1: Peak tailing of basic compounds like this compound on silica gel is a common issue. It is primarily caused by the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface. Here are a few proven strategies to mitigate this:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This additive will neutralize the acidic sites on the silica gel, preventing strong adsorption of your basic compound.

    • Recommended Modifiers: Triethylamine (TEA) or ammonia solution are excellent choices.

    • Protocol: Start by adding 0.5-1% TEA to your eluent system (e.g., dichloromethane/methanol). You should observe a significant improvement in the peak shape on your TLC plate before attempting the column.

  • Switch to a Different Stationary Phase: If a basic modifier is not sufficient or if your compound is sensitive to bases, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Amino-propylated Silica: This functionalized silica has a less acidic surface and can provide better peak shapes for basic analytes.

Q2: My compound is very polar and won't elute from the silica gel column, even with a high concentration of methanol in dichloromethane. What should I do?

A2: This is a common challenge with polar heterocyclic compounds. If increasing the polarity of your mobile phase isn't working, consider these options:

  • Employ a More Polar Solvent System: A combination of dichloromethane, methanol, and a small amount of ammonium hydroxide can be a very effective eluent for highly polar basic compounds. A typical starting point would be a gradient from 100% dichloromethane to 90:10:1 dichloromethane/methanol/ammonium hydroxide.

  • Reverse-Phase Chromatography: In some cases, switching to a reverse-phase C18 column may be beneficial. Here, a polar mobile phase (like water/acetonitrile or water/methanol) is used, and your polar compound will elute earlier.

Recrystallization

Q3: I'm trying to recrystallize my compound, but it keeps "oiling out" instead of forming crystals. What's causing this and how can I fix it?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to the solution being too saturated or cooled too quickly. The presence of impurities can also hinder crystal formation.

  • Add More Solvent: The simplest solution is to add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly.

  • Slow Cooling: Ensure the solution cools to room temperature slowly before placing it in an ice bath or refrigerator. A Dewar flask filled with warm water can be used to achieve very slow cooling.

  • Scratching and Seeding: If slow cooling doesn't induce crystallization, try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Alternatively, adding a "seed crystal" (a tiny crystal of the pure compound) can initiate crystallization.

  • Consider a Different Solvent System: A single solvent may not be ideal. Try a binary solvent system. For this compound, recrystallization from propanol has been reported to be effective.[1] You could also try dissolving the compound in a minimal amount of a good solvent (like methanol or ethanol) and then slowly adding a poor solvent (like diethyl ether or hexanes) until the solution becomes slightly cloudy.

Q4: My recovery after recrystallization is very low. How can I improve my yield?

A4: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize the precipitation of your product.

  • Concentrate the Mother Liquor: After filtering your crystals, you can often recover more product by carefully evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Chiral Purification

Q5: I need to separate the enantiomers of this compound. What is the best approach?

A5: For the separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[1]

  • Chiral Stationary Phases (CSPs): You will need an HPLC column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

  • Mobile Phase Selection: The choice of mobile phase will depend on the specific CSP. A common starting point for normal-phase chiral HPLC is a mixture of hexane and isopropanol. For reverse-phase, acetonitrile/water or methanol/water systems are used.

  • Method Development: Chiral separations often require empirical method development. It is recommended to screen a few different chiral columns and mobile phase compositions to find the optimal conditions for your separation.

Detailed Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 98:2 dichloromethane/methanol) to form a slurry.

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. If it is not fully soluble, you can adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. Load the resulting dry powder onto the top of your packed column.

  • Elution: Begin eluting with your starting solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol). If peak tailing is observed on TLC, add 0.5-1% triethylamine to the mobile phase.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from Propanol

This protocol is based on a reported method for the purification of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot propanol and heat the mixture with gentle swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. You should observe the formation of crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold propanol to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Logical Relationships and Troubleshooting Flowchart

The following diagram provides a troubleshooting decision tree for common purification issues.

Troubleshooting Flowchart Figure 2: Purification Troubleshooting start Purification Issue issue_chrom Chromatography Problem start->issue_chrom issue_recryst Recrystallization Problem start->issue_recryst issue_purity Low Purity start->issue_purity tailing Peak Tailing/Streaking issue_chrom->tailing no_elution Compound Not Eluting issue_chrom->no_elution oiling_out Oiling Out issue_recryst->oiling_out low_yield Low Recovery issue_recryst->low_yield enantiomeric_purity Low Enantiomeric Purity issue_purity->enantiomeric_purity solution_tailing1 Add Basic Modifier (TEA/NH3) tailing->solution_tailing1 solution_tailing2 Switch to Alumina or Amino-propylated Silica tailing->solution_tailing2 solution_elution1 Increase Eluent Polarity (e.g., add MeOH/NH4OH) no_elution->solution_elution1 solution_elution2 Switch to Reverse Phase (C18) no_elution->solution_elution2 solution_oiling1 Add More Hot Solvent & Cool Slowly oiling_out->solution_oiling1 solution_oiling2 Scratch Flask or Add Seed Crystal oiling_out->solution_oiling2 solution_oiling3 Change Solvent System (e.g., Propanol) oiling_out->solution_oiling3 solution_yield1 Use Minimum Hot Solvent low_yield->solution_yield1 solution_yield2 Ensure Thorough Cooling low_yield->solution_yield2 solution_yield3 Concentrate Mother Liquor low_yield->solution_yield3 solution_purity1 Perform Chiral HPLC enantiomeric_purity->solution_purity1

Caption: A flowchart to diagnose and solve common purification problems.

References

  • Substituierte hexahydropyrrolo(1,2-a)pyrazine, octahydropyrido(1,2-a)pyrazine und decahydropyrazino(1,2-a)azepine.
  • Synthesis of substituted pyrazines.
  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library. [Link]

  • Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. PubMed. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • (8AS)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride 97.00%. Chem-Space. [Link]

  • Chiral Columns. HPLC.eu. [Link]

  • A Two-Step Synthesis of Hexahydropyrrolo-[1,2-d][1][5][6]triazine-1,4-dione and Related Compounds. ResearchGate. [Link]

Sources

Technical Support Center: Resolving Stereoisomers of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the resolution of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one stereoisomers. This bicyclic lactam is a crucial chiral building block in medicinal chemistry, and achieving high enantiopurity is often critical for downstream applications, including the development of selective inhibitors and other biologically active molecules.[1] This guide is structured to provide direct answers to common challenges encountered in the lab, blending established protocols with expert insights to streamline your separation workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

There are three principal strategies for obtaining enantiomerically pure forms of this compound:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and widely used analytical and preparative method. A racemic mixture is passed through a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[2]

  • Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme that selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[3][4] For a lactam like this, a common approach involves enzymatic hydrolysis. The resulting product (an amino acid) is easily separable from the unreacted lactam enantiomer. The theoretical maximum yield for the unreacted enantiomer is 50%.[4]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The resolving agent is then cleaved to yield the desired enantiomer.

Q2: Why is resolving these specific stereoisomers so important in drug development?

The spatial arrangement of atoms (stereochemistry) is fundamental to a molecule's biological activity. The two enantiomers of this compound, (S)- and (R)-, will interact differently with chiral biological targets like enzymes and receptors.[1] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even cause undesirable side effects. Regulatory agencies worldwide increasingly mandate that drugs be developed as single enantiomers, making efficient chiral separation a non-negotiable step in pharmaceutical R&D.[2]

Q3: Can I just use an asymmetric synthesis approach instead of resolution?

Absolutely. Asymmetric synthesis, which aims to create a single enantiomer from the start, is an excellent and often preferred strategy.[5] This can be achieved using chiral catalysts, auxiliaries, or starting materials. However, resolution methods remain vital for several reasons:

  • Access to Both Enantiomers: Resolution provides access to both (R) and (S) enantiomers from a single racemic batch, which is useful for comparative biological studies.

  • Process Optimization: For some complex molecules, developing a robust, high-yield asymmetric synthesis can be more time-consuming and expensive than resolving a racemate from an efficient, established racemic synthesis.

  • Quality Control: Chiral analytical methods developed for resolution are essential for determining the enantiomeric excess (ee) of products from asymmetric syntheses.

Chiral HPLC Troubleshooting & Optimization Guide

Chiral HPLC is a powerful tool, but achieving baseline resolution requires careful method development. Below are common issues and a systematic approach to resolving them.

Problem: Poor or No Enantiomeric Resolution

This is the most common challenge. The underlying cause is insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP).

Causality & Explanation:

Chiral recognition on a CSP relies on a combination of non-covalent interactions, such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. For a separation to occur, there must be a sufficient difference in the free energy of association between each enantiomer and the CSP. If the mobile phase is too strong or the CSP is not suitable, these subtle differences are lost.

Workflow for Troubleshooting Poor Resolution

G cluster_0 Troubleshooting: Poor HPLC Resolution start Start: Poor Resolution Observed csp 1. Verify CSP Selection Is it appropriate for a bicyclic lactam? start->csp mp 2. Optimize Mobile Phase Reduce eluting strength. csp->mp CSP is suitable temp 3. Adjust Temperature Lower temperature to enhance selectivity. mp->temp Still no separation success Resolution Achieved mp->success Success! additive 4. Check Additives Are they necessary? (e.g., DEA, TFA) temp->additive Minor improvement temp->success Success! additive->success Success! fail Still Poor? Try a Different CSP additive->fail No success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols:

1. Verify Chiral Stationary Phase (CSP) Selection:

  • Rationale: The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly versatile and often successful for nitrogen-containing heterocyclic compounds.[6][7]

  • Protocol: CSP Screening:

    • Obtain columns with different polysaccharide-based phases (e.g., Cellulose-tris(3,5-dimethylphenylcarbamate), Amylose-tris(3,5-dimethylphenylcarbamate)).

    • Prepare a ~1 mg/mL solution of your racemic this compound standard.

    • For each column, run a screening method. See the table below for typical starting conditions.

    • Evaluate chromatograms for any sign of separation (e.g., peak broadening, a small shoulder). Even partial separation is a promising starting point for optimization.

Table 1: Suggested Starting Conditions for CSP Screening

ModeChiral Stationary Phase (CSP)Mobile PhaseFlow RateTemperature
Normal Phase Cellulose-basedn-Hexane / Isopropanol (90:10 v/v)1.0 mL/min25 °C
Normal Phase Amylose-basedn-Hexane / Ethanol (85:15 v/v)1.0 mL/min25 °C
Reversed-Phase Cellulose-basedAcetonitrile / Water (50:50 v/v)0.8 mL/min25 °C
Polar Organic Amylose-based100% Methanol or Ethanol0.5 mL/min25 °C

2. Optimize Mobile Phase Composition:

  • Rationale: The mobile phase competes with the analyte for interaction sites on the CSP. A weaker mobile phase (less polar in normal phase; more polar in reversed-phase) generally increases retention and improves the chances for chiral recognition.[8]

  • Protocol: Mobile Phase Optimization (Normal Phase Example):

    • Start with the initial condition (e.g., Hexane/IPA 90:10).

    • Decrease the percentage of the polar modifier (IPA) in 2% increments (e.g., 92:8, 94:6, 96:4).

    • Monitor the resolution factor (Rs). A value ≥ 1.5 indicates baseline separation.

    • Expert Tip: For basic compounds like this, adding a small amount (0.1%) of an amine modifier like diethylamine (DEA) can dramatically improve peak shape by masking secondary interactions with the silica support.[8]

3. Optimize Column Temperature:

  • Rationale: Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures enhance the stability of transient diastereomeric complexes between the analyte and CSP, leading to better selectivity.[8] However, this comes at the cost of higher viscosity and longer run times.

  • Protocol: Temperature Optimization:

    • Set the initial column temperature to 25°C.

    • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C) and analyze the sample.

    • If resolution does not improve, try increasing the temperature (e.g., 30°C, 35°C), as in rare cases, entropy-driven separations can benefit from higher temperatures.

Problem: Peak Tailing or Broadening

Even with good separation, poor peak shape can compromise quantification and preparative collection.

Causality & Explanation:

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase support (e.g., acidic silanol groups on the silica surface). It can also be caused by column overload or contamination.[8][9]

Troubleshooting Steps:
  • Reduce Sample Load: Inject a 10-fold dilution of your sample. If peak shape improves, you were overloading the column.

  • Add a Mobile Phase Modifier:

    • Rationale: Since the analyte is a basic amine, it can interact strongly with residual acidic silanols. Adding a small amount of a competing base masks these sites.

    • Action: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase (especially in normal phase). For reversed-phase, ensure the buffer pH is well-controlled, typically 1-2 units away from the analyte's pKa.[8]

  • Check Column Health:

    • Rationale: Contaminants from previous analyses can build up at the head of the column, causing peak distortion.[9]

    • Action: Consult the manufacturer's instructions for column washing procedures. Flushing with a strong, compatible solvent (like isopropanol for many polysaccharide columns) can often restore performance.[9]

Enzymatic Resolution Guide

Problem: Low Conversion or Poor Enantioselectivity in Enzymatic Resolution
Causality & Explanation:

Enzymatic resolutions are governed by enzyme kinetics and substrate specificity. Low conversion may be due to enzyme inhibition, non-optimal pH or temperature, or poor enzyme stability in the chosen solvent. Poor enantioselectivity (a low E-value) means the enzyme is not discriminating effectively between the two enantiomers.[10]

Workflow for Optimizing Enzymatic Resolution

G cluster_1 Optimizing Enzymatic Kinetic Resolution (EKR) start Start: Low Conversion/Selectivity enzyme 1. Enzyme Screening Test different lipases/proteases. start->enzyme solvent 2. Solvent Selection Test various organic solvents (e.g., Toluene, Heptane). enzyme->solvent ph_temp 3. Optimize Conditions Adjust pH (for aqueous phase) and Temperature. solvent->ph_temp time 4. Time Course Study Monitor reaction over time to find optimum. ph_temp->time success High ee% and ~50% Conversion time->success

Caption: A systematic approach to optimizing enzymatic resolution.

Optimization Strategies:
  • Enzyme Screening: Do not assume one enzyme fits all. Screen a panel of hydrolases (lipases, proteases) as they often exhibit lactamase activity. Immobilized enzymes are often preferred for easier removal and recycling.[3][10]

  • Solvent Optimization: The choice of organic solvent is critical for enzyme activity and stability. Start with non-polar solvents like toluene, heptane, or MTBE.[10]

  • Temperature and pH: Most enzymes have an optimal temperature range (often 30-50 °C). For reactions involving hydrolysis, maintaining the optimal pH of the enzyme with a buffer is crucial.

  • Acyl Donor (for transesterification): If performing a transesterification instead of hydrolysis, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can significantly impact reaction rate and enantioselectivity.

References
  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated kinetic resolution of racemates in organic solvents. Chirality, 17(1), 1-15. [Link]

  • MDPI. (2021). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Molecules, 26(11), 3369. [Link]

  • ResearchGate. (n.d.). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3381. [Link]

  • MDPI. (2021). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Molecules, 26(11), 3237. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Beilstein J. Org. Chem., 9, 1998-2022. [Link]

  • Nature Communications. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Nature Communications, 11, 4125. [Link]

  • SciELO. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 32(8). [Link]

  • National Institutes of Health. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(45), 30465–30476. [Link]

  • HPLC.eu. (n.d.). Chiral Columns. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable bicyclic scaffold.[1] The unique structural features of this compound make it a privileged scaffold in medicinal chemistry, but its synthesis can be accompanied by specific challenges that require careful control of reaction parameters.[1] This document provides in-depth troubleshooting advice in a question-and-answer format to help you optimize your synthetic route and achieve high yields of the pure product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing very low or no yield of the desired this compound. What are the likely causes and how can I improve the yield?

Low yields are a common frustration in multi-step organic syntheses. In the context of this compound synthesis, which often involves an intramolecular cyclization, several factors could be at play.

Potential Causes and Troubleshooting Strategies:

  • Incomplete Amide Bond Formation: The initial step in many syntheses of this scaffold is the formation of an amide bond between a proline derivative and an aminoethyl moiety. Incomplete coupling will naturally lead to a low overall yield.

    • Troubleshooting:

      • Optimize Coupling Reagents: If you are using standard peptide coupling reagents like DCC/HOBt or HATU, ensure they are fresh and used in the correct stoichiometry. Consider exploring alternative coupling agents.

      • Reaction Conditions: Ensure your reaction is running under anhydrous conditions, as water can hydrolyze the activated ester intermediate. The reaction temperature and time should also be optimized. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of maximum conversion.

  • Inefficient Cyclization: The key ring-closing step to form the bicyclic system can be challenging.

    • Troubleshooting:

      • Choice of Base and Solvent: The choice of base and solvent is critical for the intramolecular cyclization. For instance, the use of a non-nucleophilic base like triethylamine (Et3N) is common.[2] The solvent should be able to dissolve the starting material and facilitate the cyclization. Aprotic polar solvents like DMF or THF are often good choices.

      • Temperature and Reaction Time: Some cyclizations require elevated temperatures to overcome the activation energy barrier. A systematic study of the reaction temperature (e.g., from room temperature to reflux) can help identify the optimal condition. Again, monitoring the reaction progress is essential to avoid decomposition at higher temperatures.

      • High Dilution: Intramolecular cyclization is favored over intermolecular polymerization at high dilution. If you are observing oligomeric or polymeric byproducts, try running the reaction at a lower concentration.

  • Starting Material Decomposition: The starting materials or the product might be unstable under the reaction conditions.

    • Troubleshooting:

      • Protecting Group Strategy: If your starting materials have sensitive functional groups, ensure they are adequately protected. The choice of protecting groups should be orthogonal to the reaction conditions of the main synthetic steps. For instance, Boc and Fmoc protecting groups are commonly used for amines.[2]

      • Reaction Work-up: Ensure the work-up procedure is not degrading your product. For example, if the product is acid-sensitive, avoid acidic washes.

Summary of Troubleshooting Strategies for Low Yield:

ParameterRecommendationRationale
Coupling Reagents Use fresh, high-quality coupling reagents (e.g., HATU, HOBt/EDC).Ensures efficient amide bond formation, the precursor to cyclization.
Reaction Conditions Maintain anhydrous conditions; optimize temperature and time.Prevents hydrolysis of activated intermediates and starting material decomposition.
Base for Cyclization Use a non-nucleophilic base (e.g., Et3N, DIPEA).Promotes intramolecular cyclization without competing nucleophilic attack.
Solvent Employ aprotic polar solvents (e.g., DMF, THF, CH3CN).Solubilizes reactants and facilitates the desired reaction pathway.
Concentration Perform cyclization under high dilution.Favors intramolecular cyclization over intermolecular polymerization.
Monitoring Regularly monitor reaction progress via TLC or LC-MS.Allows for determination of optimal reaction time and prevents over-running the reaction, which can lead to side products.
FAQ 2: My reaction is producing a significant amount of an unexpected impurity. How can I identify and minimize its formation?

The formation of impurities is a common issue. Identifying the structure of the impurity is the first step toward mitigating its formation.

Common Impurities and Their Prevention:

  • Diketopiperazine (Cyclic Dipeptide): A very common side product, especially when starting from proline, is the formation of a diketopiperazine (hexahydropyrrolo[1,2-a]pyrazine-1,4-dione).[1] This occurs through the intermolecular dimerization and cyclization of two proline molecules.

    • Identification: This impurity will have a different mass (higher than the starting material but potentially different from the desired product) and a distinct NMR spectrum. The mass of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is 154.17 g/mol .[3]

    • Prevention:

      • Controlled Reagent Addition: Add the coupling agent slowly to the reaction mixture to maintain a low concentration of the activated proline intermediate, thus disfavoring dimerization.

      • High Dilution: As mentioned previously, high dilution favors the intramolecular reaction.

  • Racemization: If you are synthesizing a specific enantiomer (e.g., the (S)-enantiomer), racemization at the chiral center of proline can be a problem, especially under harsh basic or acidic conditions or at elevated temperatures.

    • Identification: Chiral HPLC is the most effective method to determine the enantiomeric excess (ee) of your product.[1]

    • Prevention:

      • Mild Reaction Conditions: Use mild bases and avoid prolonged exposure to high temperatures.

      • Additives: The use of additives like HOBt during peptide coupling can suppress racemization.

  • Incomplete Cyclization: The linear precursor may remain as an impurity if the cyclization is not complete.

    • Identification: This impurity will have a mass corresponding to the acyclic precursor and will show different chromatographic behavior.

    • Prevention: Optimize the cyclization conditions as described in FAQ 1 (e.g., longer reaction time, higher temperature, different base/solvent system).

Workflow for Impurity Identification and Mitigation:

G start Significant Impurity Observed isolate Isolate Impurity (e.g., Prep-HPLC, Column Chromatography) start->isolate characterize Characterize Impurity (LC-MS, NMR, IR) isolate->characterize identify Identify Impurity Structure characterize->identify diketopiperazine Diketopiperazine? identify->diketopiperazine racemization Racemization? diketopiperazine->racemization No high_dilution Implement High Dilution diketopiperazine->high_dilution Yes linear_precursor Linear Precursor? racemization->linear_precursor No chiral_hplc Analyze by Chiral HPLC racemization->chiral_hplc Yes drive_cyclization Drive Cyclization to Completion linear_precursor->drive_cyclization Yes optimize Optimize Reaction Conditions end Pure Product optimize->end high_dilution->optimize mild_conditions Use Milder Conditions chiral_hplc->mild_conditions mild_conditions->optimize drive_cyclization->optimize

Caption: Troubleshooting workflow for impurity identification and mitigation.

FAQ 3: I am having difficulty with the purification of the final product. What are some effective purification strategies?

The polar nature of this compound can sometimes make purification by traditional silica gel chromatography challenging.

Purification Strategies:

  • Column Chromatography:

    • Normal Phase: If you are using normal phase silica gel chromatography, a polar eluent system will be required. A gradient of dichloromethane/methanol or chloroform/methanol is often effective. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.1-1%) to the eluent can help to reduce tailing of the amine product on the acidic silica gel.

    • Reverse Phase: Reverse phase chromatography (e.g., C18) can be an excellent alternative for polar compounds. A gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA (if the compound is stable to acid), can provide good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially for removing minor impurities.

    • Solvent Screening: A systematic screening of solvents is necessary to find a suitable system where the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents to try include ethyl acetate, acetonitrile, isopropanol, or mixtures like ethyl acetate/hexanes.[1]

  • Acid-Base Extraction: The basic nitrogen atoms in the molecule allow for purification via acid-base extraction.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as the hydrochloride salt.

      • Wash the aqueous layer with the organic solvent to remove non-basic impurities.

      • Basify the aqueous layer with a base (e.g., 1M NaOH or Na2CO3) to a pH > 10.

      • Extract the free-based product back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.

FAQ 4: My synthesis is not stereoselective, and I am getting a mixture of diastereomers. How can I improve the stereocontrol?

When starting with a chiral precursor like L-proline, the goal is often to synthesize a single enantiomer of the product.[1] The formation of diastereomers can occur if a new stereocenter is formed during the reaction in an uncontrolled manner.

Strategies for Stereocontrol:

  • Chiral Auxiliaries: If the reaction involves the formation of a new stereocenter, the use of a chiral auxiliary can direct the stereochemical outcome. The auxiliary can be removed in a subsequent step.

  • Stereoselective Reductions: If a reduction step is involved (e.g., reduction of a double bond), the choice of reducing agent and catalyst is crucial. For example, catalytic hydrogenation with a chiral catalyst can induce high levels of stereoselectivity.

  • Enzyme-Catalyzed Reactions: Biocatalysis can offer excellent stereoselectivity. For instance, lipases can be used for the kinetic resolution of racemic mixtures.[1]

General Synthetic Pathway and Potential Side Reactions:

G Proline Proline Derivative Coupling Amide Coupling Proline->Coupling Aminoethyl Aminoethyl Moiety Aminoethyl->Coupling Linear_Precursor Linear Precursor Coupling->Linear_Precursor Cyclization Intramolecular Cyclization Linear_Precursor->Cyclization Diketopiperazine Side Reaction: Diketopiperazine Formation Linear_Precursor->Diketopiperazine Intermolecular Dimerization Polymerization Side Reaction: Polymerization Linear_Precursor->Polymerization Intermolecular Reaction Product This compound Cyclization->Product Racemization Side Reaction: Racemization Cyclization->Racemization Harsh Conditions

Caption: General synthetic scheme and potential side reactions.

References

  • The Synthesis of Bicyclic Piperazinone and Related Derivatives. (1996). J. Chem. Soc., Perkin Trans. 1, 1687–1689.
  • Synthesis of decahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines via Strecker reaction and intramolecular [3+2] cycloaddition. (2015). RSC Advances, 5(10), 7689-7698.
  • The Synthesis of Bicyclic Piperazine-2-carboxylic Acids from L-Proline. (2000). HETEROCYCLES, 53(6), 1231.
  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). Molecules, 26(11), 3361.
  • Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. (2021). Molecules, 26(2), 341.
  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2017). Beilstein Journal of Organic Chemistry, 13, 1948–1983.
  • Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines. (1998). The Journal of Organic Chemistry, 63(19), 6512–6522.
  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • (S)-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-6(2H)-ONE. (n.d.). Tetrahedron. Retrieved January 12, 2026, from [Link]

  • Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. (2023). Molecules, 28(21), 7293.
  • Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. (2014). Der Pharma Chemica, 6(6), 336-345.

Sources

Technical Support Center: Stability of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this bicyclic lactam intermediate in solution. As a versatile chiral scaffold in medicinal chemistry, maintaining its integrity in solution is paramount for reproducible experimental outcomes and the successful synthesis of target molecules.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of chemical stability and data from structurally related compounds, including bicyclic lactams and diketopiperazines.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the purity of my this compound sample in an aqueous buffer over time. What is the most likely cause?

A1: The most probable cause is the hydrolysis of the lactam (amide) bond within the pyrazinone ring. Lactam rings are susceptible to both acid- and base-catalyzed hydrolysis. This process involves the cleavage of the amide bond, leading to the opening of the ring and the formation of a linear amino acid derivative. The rate of this degradation is highly dependent on the pH and temperature of the solution. For many related β-lactam compounds, maximum stability is often observed in a slightly acidic to neutral pH range (approximately pH 4-7).[1]

Q2: What are the optimal pH and temperature conditions for storing this compound in an aqueous solution for short-term use?
Q3: Can the choice of solvent impact the stability of this compound?

A3: Absolutely. Protic solvents, especially water, can participate directly in the hydrolysis of the lactam ring. Aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are generally preferred for dissolving this compound for reactions or analysis where hydrolytic degradation is a concern. However, it's crucial to use high-purity, anhydrous solvents, as residual water can still contribute to slow degradation over time.

Q4: I've noticed the appearance of new peaks in my HPLC analysis after leaving the sample on the autosampler. What could be happening?

A4: The appearance of new peaks suggests on-instrument degradation. This can be due to several factors:

  • Hydrolysis: If your mobile phase is aqueous and has a high or low pH, the compound can degrade in the vial while waiting for injection.

  • Temperature: The temperature of the autosampler tray can accelerate degradation if not controlled.

  • Photodegradation: Some heterocyclic compounds are sensitive to light.[4][5] Exposure to UV light from laboratory lighting or sunlight can induce photochemical reactions. It is advisable to use amber vials to protect light-sensitive compounds.

Troubleshooting Guide: Investigating Instability

If you are experiencing unexpected results, such as loss of potency, appearance of impurities, or poor reproducibility, a systematic approach to troubleshooting is essential.

Issue 1: Rapid Loss of Purity in Aqueous Buffers
  • Suspected Cause: pH-mediated hydrolysis of the lactam ring.

  • Troubleshooting Steps:

    • pH Screening Study: Prepare small-scale solutions of the compound in a range of buffers (e.g., pH 3, 5, 7, and 9).

    • Time-Point Analysis: Analyze the purity of each solution by HPLC at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

    • Data Evaluation: Plot the percentage of remaining this compound against time for each pH. This will help identify the pH range of maximum stability. For many lactams, a U-shaped stability profile is observed, with the lowest degradation rate at a specific pH.[1]

Issue 2: Inconsistent Results in Synthetic Reactions
  • Suspected Cause: Degradation of the starting material prior to or during the reaction.

  • Troubleshooting Steps:

    • Purity Check of Starting Material: Always verify the purity of your solid this compound before use.

    • Solvent Choice: If the reaction is run in a protic solvent, consider if an aprotic solvent is feasible. Ensure all solvents are anhydrous.

    • Temperature Control: For reactions requiring elevated temperatures, be aware that thermal degradation can occur. Piperazine-containing structures are known to be susceptible to thermal degradation.[6][7][8][9] Run a control experiment where the compound is heated in the reaction solvent without other reagents to assess its thermal stability under the reaction conditions.

    • Order of Addition: Add the this compound to the reaction mixture as late as is practical, especially if the conditions are harsh (e.g., strongly acidic or basic).

Issue 3: Appearance of Unknown Impurities
  • Suspected Cause: Degradation through pathways other than simple hydrolysis (e.g., oxidation, photolysis).

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: A forced degradation study is a systematic way to identify potential degradation products and pathways.[10][11][12] This information is invaluable for developing stability-indicating analytical methods.

    • Oxidative Stress: Treat a solution of the compound with a mild oxidizing agent (e.g., 3% hydrogen peroxide). Saturated nitrogen heterocycles are known to be susceptible to oxidation.[13][14][15]

    • Photostability Testing: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and compare its purity to a dark control.[16][17]

    • Impurity Identification: Use LC-MS to obtain the mass of the unknown impurities. This data, combined with knowledge of the parent structure, can help propose the structures of the degradation products.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Purity Assessment

This protocol provides a starting point for assessing the purity of this compound. Method optimization may be required.

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Causality behind choices: A C18 column is a versatile starting point for moderately polar compounds. The acidic mobile phase (0.1% formic acid) helps to protonate the basic nitrogens, leading to better peak shape. A gradient elution is used to ensure that any potential degradation products, which may have different polarities, are eluted and resolved from the parent peak.

Protocol 2: Forced Degradation Study Workflow

This workflow outlines the steps to investigate the degradation pathways of this compound. The goal is to achieve 5-20% degradation.[18]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Aliquot stock base Base Hydrolysis (0.1 M NaOH, RT) prep->base Aliquot stock ox Oxidation (3% H2O2, RT) prep->ox Aliquot stock therm Thermal (60°C in solution) prep->therm Aliquot stock photo Photolytic (ICH Q1B light exposure) prep->photo Aliquot stock control Control (Stock solution, protected from light, RT) prep->control Aliquot stock neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze all samples by HPLC-UV ox->hplc therm->hplc photo->hplc control->hplc neutralize->hplc lcms Analyze degraded samples by LC-MS hplc->lcms If degradation observed

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. Understanding these provides a framework for identifying unknown peaks in your analysis.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound C₇H₁₂N₂O hydrolyzed Ring-Opened Product C₇H₁₄N₂O₂ (Amino Acid Derivative) parent->hydrolyzed H₂O (Acid or Base) n_oxide N-Oxide C₇H₁₂N₂O₂ parent->n_oxide [O] dehydro Dehydrogenated Product C₇H₁₀N₂O parent->dehydro [O] (-2H)

Caption: Potential Degradation Pathways.

1. Hydrolytic Degradation:

  • Mechanism: Nucleophilic attack of water or hydroxide ion on the carbonyl carbon of the lactam, followed by ring opening.

  • Product: This would result in a linear amino acid derivative. This is often the most common degradation pathway in aqueous solutions.

2. Oxidative Degradation:

  • Mechanism: The tertiary and secondary amine nitrogens are susceptible to oxidation.

  • Products: This can lead to the formation of N-oxides or dehydrogenated (aromatized) products if subsequent reactions occur.

This technical guide provides a foundational understanding of the potential stability challenges associated with this compound. By applying these troubleshooting principles and experimental protocols, researchers can better control the integrity of this important chemical intermediate, leading to more reliable and reproducible scientific outcomes.

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of aqueous piperazine for CO2 capture. Energy Procedia, 4, 1189-1196. Available from: [Link]

  • Lee, T. W., & Li, Y. H. (1995). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Pharmaceutical research, 12(12), 1930–1935. Available from: [Link]

  • Maji, T., & Biswas, P. (2020). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology, 10(21), 7296-7302. Available from: [Link]

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545. Available from: [Link]

  • Goolcharran, C., & Borchardt, R. T. (2001). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 90(2), 173–182. Available from: [Link]

  • Cativiela, C., Diaz-de-Villegas, M. D., & Garcia, J. I. (2008). A straightforward synthesis and partial hydrolysis of cysteine-derived 2,5-diketopiperazines. Tetrahedron, 64(1), 137-143. Available from: [Link]

  • Timm, A., Buer, S., & Simon, F. G. (2019). Photolysis of four β-lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity. Chemosphere, 225, 695–703. Available from: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(30), 10078–10086. Available from: [Link]

  • Timm, A., Buer, S., & Simon, F. G. (2019). Photolysis of four β‑lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity. ResearchGate. Available from: [Link]

  • Jia, A., & Sarver, J. G. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Physical Chemistry Chemical Physics, 21(45), 25155-25163. Available from: [Link]

  • Brouwers, R., Vass, H., Dawson, A., Squires, T., Tavaddod, S., & Allen, R. J. (2020). Stability of β-lactam antibiotics in bacterial growth media. PloS one, 15(7), e0236198. Available from: [Link]

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. Available from: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(30), 10087-10095. Available from: [Link]

  • Lepaumier, H., da Silva, E. F., Einbu, A., Grimstvedt, A., & Nielsen, C. J. (2011). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Energy Procedia, 4, 340-347. Available from: [Link]

  • Al-Dabbagh, F. A., & Al-Tell, M. A. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Current organic chemistry, 16(16), 1970–1995. Available from: [Link]

  • Bull, J. A., & Mousseau, J. J. (2019). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Chemical Science, 10(40), 9265–9269. Available from: [Link]

  • Bull, J. A., & Mousseau, J. J. (2019). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Semantic Scholar. Available from: [Link]

  • Bull, J. A., & Mousseau, J. J. (2019). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. PubMed. Available from: [Link]

  • Brouwers, R., Vass, H., Dawson, A., Squires, T., Tavaddod, S., & Allen, R. J. (2020). Stability of β-lactam antibiotics in bacterial growth media. PubMed. Available from: [Link]

  • Nycz, J. E., & Michalik, S. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(11), 3326. Available from: [Link]

  • Alcante, D. (2023). Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. Available from: [Link]

  • Sinn, L. M., Schiesser, S., Jäger, M., & Seeberger, P. H. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial agents and chemotherapy, 68(3), e01399-23. Available from: [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 173-200. Available from: [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13. Available from: [Link]

  • Li, Y., & Lee, T. W. (2006). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 95(7), 1474–1487. Available from: [Link]

  • Viña, R., & Saavedra, L. (1993). Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A. Die Pharmazie, 48(11), 842–845. Available from: [Link]

  • Kálmán-Siklósi, M., & Zelenyánszki, D. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 28(10). Available from: [Link]

  • Ankur, C. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Ankur, C. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available from: [Link]

Sources

Technical Support Center: Crystallization of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystals of this versatile bicyclic lactam.

Introduction

This compound is a key chiral building block in medicinal chemistry.[1] Achieving a crystalline solid with high purity and a well-defined morphology is crucial for its use in synthesis and for ensuring desirable physicochemical properties in final active pharmaceutical ingredients (APIs). This guide provides a structured approach to troubleshooting common issues encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: A mixture of ethyl acetate and hexane is a documented and effective solvent system for enhancing the enantiopurity of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one to greater than 99%.[1] Ethyl acetate acts as the primary solvent in which the compound is soluble at elevated temperatures, while hexane serves as an anti-solvent to induce crystallization upon cooling.

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the basic properties of your compound is essential for designing a successful crystallization protocol.

PropertyValueSource
Molecular FormulaC₇H₁₂N₂O[1][2][3][4][5]
Molecular Weight140.18 g/mol [1][3]
AppearanceSolid[4]
Storage2-8°C, in a dark, dry, and sealed environment[5]

Q3: How pure does my crude this compound need to be before attempting crystallization?

A3: For successful crystallization, a purity of at least 80-90% is recommended.[6] Significant impurities can interfere with crystal lattice formation, leading to oiling out, poor crystal quality, or complete failure of crystallization.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

Q: I've dissolved my compound in hot ethyl acetate, added hexane, and allowed it to cool, but no crystals have formed. What should I do?

A: This is a common issue that often points to a supersaturation problem. Here is a systematic approach to induce crystallization.

  • Explanation of Causality: Crystal formation requires two key steps: nucleation and growth. Nucleation is the initial formation of small, stable crystal seeds. If the solution is not sufficiently supersaturated, or if there are no nucleation sites, crystallization will not occur. This can happen if too much solvent was used initially.[7]

  • Troubleshooting Workflow:

    G start No Crystals Formed step1 Is the solution clear? start->step1 step2 Add a seed crystal. step1->step2 Yes step3 Scratch the inner surface of the flask with a glass rod. step2->step3 No crystals end Crystals Form step2->end Crystals form step4 Cool to a lower temperature (e.g., ice bath). step3->step4 No crystals step3->end Crystals form step5 Concentrate the solution by evaporating some solvent. step4->step5 No crystals step4->end Crystals form step6 Re-cool and observe. step5->step6 step6->end Success fail Still no crystals. Re-evaluate solvent system. step6->fail Failure

    Caption: Workflow for inducing crystallization.

  • Step-by-Step Protocol:

    • Induce Nucleation:

      • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This will provide a template for crystal growth.

      • Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can act as nucleation sites.

    • Increase Supersaturation:

      • Evaporation: Gently warm the solution to evaporate a small portion of the solvent (primarily the more volatile hexane and some ethyl acetate). This will increase the concentration of your compound.[7]

      • Cooling: Cool the solution to a lower temperature, for example, in an ice bath or refrigerator. The solubility of the compound will decrease at lower temperatures, promoting crystallization.

    • Patience is Key: Sometimes, crystallization can be slow. Allow the solution to stand undisturbed for an extended period.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Q: Upon cooling, my compound separates as an oily liquid instead of forming solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This is often due to a high concentration of impurities or too rapid cooling. [7]

  • Explanation of Causality: The presence of impurities can depress the melting point of your compound. If the solution becomes supersaturated at a temperature where the impure compound is a liquid, it will separate as an oil. Rapid cooling can also lead to a sudden high level of supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice.

  • Troubleshooting Workflow:

    G start Compound Oils Out step1 Re-heat the solution to re-dissolve the oil. start->step1 step2 Add more of the primary solvent (ethyl acetate). step1->step2 step3 Allow the solution to cool very slowly. step2->step3 step4 Consider a pre-crystallization purification step (e.g., charcoal treatment). step3->step4 Failure end Crystals Form step3->end Success fail Oiling out persists. Consider a different solvent system. step4->fail

    Caption: Workflow for resolving oiling out.

  • Step-by-Step Protocol:

    • Re-dissolve and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional ethyl acetate to decrease the saturation point.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the rate of cooling.

    • Lower Crystallization Temperature: Once at room temperature, if no crystals have formed, try cooling the solution further in a refrigerator or ice bath.

    • Purity Check: If oiling out persists, your compound may be too impure. Consider purifying the crude material using another technique, such as column chromatography, before attempting recrystallization.

Problem 3: Poor Crystal Quality (Needles or Fine Powder)

Q: I am getting crystals, but they are very fine needles or a powder, which is difficult to filter and may not be as pure. How can I obtain larger, more well-defined crystals?

A: The formation of small crystals is often a result of rapid nucleation and growth. To obtain larger crystals, you need to slow down the crystallization process.

  • Explanation of Causality: When a solution becomes highly supersaturated quickly, many crystal nuclei form simultaneously. This leads to rapid crystal growth and competition for the dissolved solute, resulting in a large number of small crystals. Slower cooling allows for the formation of fewer nuclei, which can then grow to a larger size.

  • Troubleshooting Workflow:

    G start Poor Crystal Quality (Needles/Powder) step1 Re-dissolve the crystals in a minimal amount of hot solvent. start->step1 step2 Add a slightly larger volume of the primary solvent (ethyl acetate). step1->step2 step3 Ensure slow cooling (insulated flask, cooling in a dewar). step2->step3 end Larger, Well-Defined Crystals Formed step3->end Success fail Crystal quality does not improve. Try a different solvent system. step3->fail Failure step4 Consider vapor diffusion as an alternative method. step4->end Alternative Success

    Caption: Workflow for improving crystal quality.

  • Step-by-Step Protocol:

    • Slower Cooling:

      • Re-dissolve your compound in the hot solvent mixture.

      • Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels.

      • For even slower cooling, place the flask in a warm water bath and allow the bath to cool to room temperature overnight.

    • Reduce Supersaturation Rate:

      • Use a slightly larger volume of ethyl acetate than the minimum required to dissolve the compound. This will lower the saturation temperature and slow down the initial nucleation.[7]

    • Vapor Diffusion:

      • Dissolve your compound in a small amount of ethyl acetate in a small, open vial.

      • Place this vial inside a larger, sealed container that contains a layer of the anti-solvent (hexane).

      • The hexane vapor will slowly diffuse into the ethyl acetate solution, gradually reducing the solubility of your compound and promoting slow crystal growth.

Problem 4: Polymorphism

Q: I have obtained crystals, but their properties (e.g., melting point, solubility) are inconsistent between batches. Could this be due to polymorphism?

A: Yes, inconsistent properties can be an indication of polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[6][8] Different polymorphs can have different stabilities, solubilities, and melting points.

  • Explanation of Causality: Polymorphs arise from different arrangements of the molecules in the crystal lattice. The formation of a particular polymorph can be influenced by factors such as the solvent system, cooling rate, temperature, and the presence of impurities.[8]

  • Mitigation and Control:

    • Consistent Protocol: To obtain a consistent polymorph, it is crucial to strictly control all crystallization parameters, including solvent ratios, cooling rates, and agitation.

    • Seeding: Seeding the solution with a crystal of the desired polymorph can help to ensure that only that form crystallizes.

    • Characterization: Use analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to characterize the different crystal forms and determine the conditions that favor the formation of the desired polymorph.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

  • PubChem. (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one scaffold is a privileged bicyclic structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents.[1] Its inherent three-dimensional architecture allows for the precise spatial orientation of functional groups, a critical factor in optimizing drug-target interactions. This guide provides a comparative analysis of the bioactivity of various derivatives of this core structure, with a focus on anticancer, antimicrobial, and neuroprotective properties, supported by experimental data and detailed protocols.

The Core Scaffold: A Foundation for Diverse Bioactivity

The this compound core, a fused pyrrolidine and pyrazinone ring system, has garnered significant attention from researchers. Its derivatives have been investigated for a wide range of pharmacological activities. The chirality of the scaffold, particularly the (S)-enantiomer, often plays a crucial role in determining biological efficacy, with studies showing its preferential activity in modulating specific biological targets.[1]

Comparative Analysis of Bioactivities

This section will delve into the diverse biological activities exhibited by derivatives of the this compound scaffold, presenting a comparative analysis of their potency and structure-activity relationships (SAR).

Anticancer Activity

Derivatives of the hexahydropyrrolo[1,2-a]pyrazine scaffold have demonstrated promising anticancer properties. The primary mechanism of action often involves the induction of apoptosis and inhibition of cancer cell proliferation.

One notable derivative, Pyrrolo(1, 2-alpha) pyrazine-1, 4-dione hexahydro 3-(2-methylpropyl) , isolated from the marine Streptomyces cirratus SRP11, has shown significant cytotoxic effects against the HCT 15 human colon cancer cell line.[2] This compound exhibited an IC50 value of 80 μg/ml against HCT 15 cells, while showing lower toxicity to normal NIH 3T3 cells.[2]

Another study focused on a series of 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones , which incorporate the broader pyrrolo[1,2-a]pyrazine framework.[3] Within this series, the 3-nitrophenyl derivative, 7m , emerged as a potent anticancer agent, particularly against the Panc-1 pancreatic cancer cell line with an IC50 value of 12.54 μM. This potency was nearly twice that of the standard drug etoposide.[3] Further investigations revealed that compound 7m induces apoptosis and causes cell cycle arrest at the sub-G1 phase in Panc-1 cells.[3]

The structure-activity relationship in this series indicated that the presence of electron-withdrawing groups on the phenyl ring generally enhanced antiproliferative activity.[3]

SAR_Anticancer cluster_core This compound Core cluster_derivatives Derivatives cluster_activity Anticancer Activity Core Core Scaffold Derivative1 Pyrrolo(1,2-alpha)pyrazine-1,4-dione hexahydro 3-(2-methylpropyl) Core->Derivative1 Substitution Derivative2 12-(3-nitrophenyl)-11-hydroxy... (Compound 7m) Core->Derivative2 Complex Annelation Activity1 IC50 = 80 μg/ml (HCT 15) Derivative1->Activity1 Exhibits Activity2 IC50 = 12.54 μM (Panc-1) Derivative2->Activity2 Exhibits

Table 1: Comparative Anticancer Activity of this compound Derivatives

DerivativeCancer Cell LineIC50 ValueSource
Pyrrolo(1, 2-alpha) pyrazine-1, 4-dione hexahydro 3-(2-methylpropyl)HCT 15 (Colon)80 μg/ml[2]
12-(3-nitrophenyl)-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one (7m)Panc-1 (Pancreatic)12.54 μM[3]
12-(3-nitrophenyl)-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one (7m)PC3 (Prostate)15.21 μM[3]
12-(3-nitrophenyl)-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one (7m)MDA-MB-231 (Breast)18.65 μM[3]
Antimicrobial Activity

Certain derivatives of the hexahydropyrrolo[1,2-a]pyrazine scaffold have been identified as potent antimicrobial agents. A notable example is pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- (PPDHP) , extracted from Streptomyces sp. VITPK9. This compound has demonstrated potential as an antifungal agent.[4] While it exhibited moderate cytotoxicity against normal cell lines, its antifungal properties suggest a promising avenue for further investigation.[4]

Another related compound, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro , isolated from the marine bacterium Bacillus tequilensis MSI45, has shown effective control of multi-drug resistant Staphylococcus aureus.[5] This highlights the potential of this scaffold in combating antibiotic-resistant bacteria.

Antimicrobial_Workflow start Isolate Derivative from Natural Source step1 Characterize Structure (e.g., NMR, MS) start->step1 step2 Perform Antimicrobial Assays (e.g., MIC determination) step1->step2 step3 Evaluate Cytotoxicity against Normal Cell Lines step2->step3 end Identify Lead Compound for Further Development step3->end

Neuroprotective Effects

The exploration of hexahydropyrrolo[1,2-a]pyrazine derivatives has extended to the field of neuropharmacology. While direct studies on the neuroprotective effects of this compound derivatives are emerging, research on related pyrrole-containing compounds provides valuable insights. For instance, novel pyrrole derivatives have been investigated as antioxidant agents against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells, a cellular model for Parkinson's disease.[6] These studies suggest that the pyrrole moiety can play a role in mitigating oxidative stress and neuroinflammation, key factors in the pathogenesis of neurodegenerative diseases.[6]

Experimental Protocols

To ensure the reproducibility and validity of the bioactivity data presented, this section provides a detailed protocol for a key assay used in the evaluation of these derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[7][8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT 15, Panc-1)

  • Complete culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol, DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).[10]

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for about 30 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Flowchart A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with derivatives (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Read absorbance (570-590 nm) G->H I Calculate % viability and IC50 H->I

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The evidence presented in this guide highlights their potential as anticancer, antimicrobial, and potentially neuroprotective agents. The structure-activity relationship studies, though still in their early stages for some applications, indicate that modifications to the core structure can significantly impact potency and selectivity.

Future research should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and screening of a wider range of derivatives with diverse substitutions will be crucial for elucidating more detailed structure-activity relationships. Furthermore, mechanistic studies are needed to fully understand the molecular targets and signaling pathways through which these compounds exert their biological effects. The development of more potent and selective derivatives will ultimately pave the way for their potential translation into novel therapeutic agents.

References

Sources

A Comparative Guide to the Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, a bicyclic lactam, represents a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure is a key feature in the design of novel therapeutics, offering the potential for high selectivity and potency. The chiral integrity of this molecule, particularly the (S)-enantiomer, is often crucial for its biological activity. This guide provides a comparative analysis of three prominent synthetic routes to (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, offering insights into the experimental rationale, performance, and practical considerations for researchers and drug development professionals.

Introduction to the Core Scaffold

The this compound core is a recurring motif in a variety of biologically active compounds, including potential anticancer and pain management agents. Its significance lies in its ability to present substituents in a well-defined spatial arrangement, facilitating precise interactions with biological targets. The development of efficient and stereoselective synthetic routes to this scaffold is therefore a critical endeavor in the advancement of new drug candidates.

Comparative Analysis of Synthetic Strategies

This guide will delve into the intricacies of three distinct and effective methods for the synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one:

  • Intramolecular Cyclization of a Proline Derivative: A classical approach leveraging a readily available chiral starting material.

  • Asymmetric Organocatalysis: A modern strategy employing a small organic molecule to induce enantioselectivity.

  • Reductive Amination with a Chiral Auxiliary: A diastereoselective approach that utilizes a removable chiral group to control stereochemistry.

The following sections will provide a detailed examination of each route, including a step-by-step protocol, a discussion of the underlying chemical principles, and an objective comparison of their respective strengths and weaknesses.

Route 1: Intramolecular Cyclization of a Proline Derivative

This synthetic pathway commences with the readily available and enantiomerically pure (S)-proline, making it an attractive and cost-effective option. The core of this strategy is the formation of a linear peptide-like precursor, followed by a base-mediated intramolecular cyclization to construct the desired bicyclic lactam.

Rationale and Mechanistic Insights

The use of (S)-proline as the chiral source ensures the stereochemical integrity of the final product. The synthesis proceeds through the formation of a dipeptide-like intermediate, (S)-(-)-N-(t-Butoxycarbonyl)-prolylglycine methyl ester. The tert-butyloxycarbonyl (Boc) protecting group on the proline nitrogen prevents unwanted side reactions during the coupling with glycine methyl ester.

The key cyclization step is initiated by the deprotection of the Boc group, typically with a strong acid like trifluoroacetic acid (TFA), to reveal a secondary amine. Subsequent treatment with a base, such as triethylamine (TEA), facilitates an intramolecular nucleophilic attack of the newly freed amine onto the ester carbonyl, leading to the formation of the six-membered pyrazinone ring and elimination of methanol.

G cluster_0 Route 1: Intramolecular Cyclization Proline (S)-Proline BocProGly (S)-(-)-N-(Boc)-prolylglycine methyl ester Proline->BocProGly Peptide Coupling Deprotected Deprotected Intermediate BocProGly->Deprotected Boc Deprotection (TFA) Product (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Deprotected->Product Intramolecular Cyclization (Base) G cluster_1 Route 2: Asymmetric Organocatalysis StartingMaterials Acyclic Precursors Intermediate Catalyst-Substrate Complex StartingMaterials->Intermediate Catalyst Chiral Thiourea Catalyst Catalyst->Intermediate Product (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Intermediate->Product Cascade Reaction G cluster_2 Route 3: Reductive Amination KetoEster Keto-ester DiastereomericIntermediate Diastereomeric Intermediate KetoEster->DiastereomericIntermediate Condensation ChiralAmine (S)-1-Phenylethylamine (Chiral Auxiliary) ChiralAmine->DiastereomericIntermediate Product (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one DiastereomericIntermediate->Product Reductive Amination & Auxiliary Cleavage (H₂, Pd/C)

Comparative Analysis of Cross-Reactivity for Novel Factor XIa Inhibitors Based on the Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Selectivity Profiling

Introduction: The Strategic Imperative for Selectivity in Modern Anticoagulant Development

The landscape of anticoagulant therapy is continually evolving, driven by the clinical need to dissociate antithrombotic efficacy from bleeding risk. Factor XIa (FXIa), a serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a high-value target. Inhibition of FXIa offers the potential for potent antithrombotic effects with a theoretically wider therapeutic window and reduced bleeding liability compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin.

The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one core represents a promising scaffold for the development of novel small molecule FXIa inhibitors. Its rigid, bicyclic structure provides a robust platform for the strategic placement of functional groups to achieve high-affinity binding to the FXIa active site. However, as with any therapeutic agent, the ultimate clinical success of a lead candidate, which we will refer to as HHP-6-FXIa , is contingent not only on its on-target potency but also on its selectivity. Cross-reactivity with other homologous serine proteases, particularly those within the coagulation cascade, can lead to off-target effects, negating the safety advantages of FXIa inhibition.

This guide provides a comprehensive framework for assessing the cross-reactivity profile of HHP-6-FXIa. We will delve into the rationale behind target selection for a selectivity panel, present detailed experimental protocols for in vitro enzymatic assays, and offer a comparative analysis of hypothetical data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anticoagulants.

The Rationale for a Focused Serine Protease Selectivity Panel

The human genome contains a vast number of serine proteases, making an exhaustive screen impractical in the early stages of drug discovery. A more strategic approach involves creating a focused panel of targets based on structural homology and physiological relevance. For an FXIa inhibitor, the primary concern is cross-reactivity with other coagulation factors and enzymes involved in fibrinolysis.

Our recommended selectivity panel includes:

  • Factor XIa (Primary Target): The benchmark for on-target potency.

  • Factor Xa (FXa): A key enzyme at the convergence of the intrinsic and extrinsic pathways. Inhibition of FXa is a validated anticoagulant strategy, but unintended inhibition by an FXIa-targeted drug could alter its bleeding profile.

  • Thrombin (Factor IIa): The final effector protease in the coagulation cascade, responsible for converting fibrinogen to fibrin. Off-target thrombin inhibition would significantly increase bleeding risk.

  • Factor XIIa (FXIIa): The upstream activator of FXIa in the contact activation pathway.

  • Plasma Kallikrein (pKa): A closely related serine protease that can also activate Factor XII.

  • Tissue Plasminogen Activator (tPA): A key enzyme in the fibrinolytic system responsible for breaking down blood clots. Inhibition of tPA could lead to a pro-thrombotic state.

  • Plasmin: The primary enzyme responsible for fibrinolysis.

The following diagram illustrates the workflow for our proposed cross-reactivity assessment.

G cluster_0 Phase 1: Compound & Target Preparation cluster_1 Phase 2: Primary & Secondary Screening cluster_2 Phase 3: Data Analysis & Interpretation HHP HHP-6-FXIa Synthesis & Purification Assay Chromogenic Substrate Assay Development HHP->Assay Targets Recombinant Serine Protease Panel Acquisition Targets->Assay IC50 IC50 Determination for Primary Target (FXIa) Assay->IC50 Selectivity Single-Point Screening vs. Selectivity Panel IC50->Selectivity Ki_Det Ki Determination for Active Off-Targets Selectivity->Ki_Det Table Data Tabulation & Comparative Analysis Ki_Det->Table Selectivity_Ratio Calculation of Selectivity Ratios Table->Selectivity_Ratio Report Comprehensive Cross-Reactivity Report Selectivity_Ratio->Report

Caption: Workflow for Cross-Reactivity Profiling of HHP-6-FXIa.

Methodology: In Vitro Chromogenic Substrate Assays

A robust and reproducible method for assessing enzyme inhibition is critical. Chromogenic substrate assays are a well-established and cost-effective method for determining the potency and selectivity of protease inhibitors. The principle of this assay is based on the cleavage of a synthetic chromogenic substrate by the active enzyme, which releases a chromophore (e.g., p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.

Detailed Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, at pH 7.4.

    • Enzyme Solutions: Reconstitute lyophilized human serine proteases (FXIa, FXa, Thrombin, etc.) in the assay buffer to the recommended stock concentrations.

    • Substrate Solutions: Dissolve the appropriate chromogenic substrate for each enzyme in sterile deionized water to a stock concentration of 10 mM.

    • Test Compound (HHP-6-FXIa): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in DMSO, followed by a further dilution in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the appropriate enzyme solution to each well, except for the blank wells (add 25 µL of assay buffer instead).

    • Add 25 µL of the test compound dilution (HHP-6-FXIa) or vehicle control (assay buffer with the corresponding DMSO concentration) to the wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the corresponding chromogenic substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm in kinetic mode every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each concentration of HHP-6-FXIa, calculate the initial reaction velocity (V) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • For potent inhibitors, the inhibition constant (Ki) can be determined using the Cheng-Prusoff equation, provided the substrate concentration ([S]) and the Michaelis-Menten constant (Km) are known: Ki = IC50 / (1 + [S]/Km)

Comparative Data Analysis: HHP-6-FXIa vs. Alternative Scaffolds

To illustrate the importance of selectivity, we present hypothetical data for our lead compound, HHP-6-FXIa, and compare it to two other hypothetical compounds: a non-selective inhibitor (Compound A) and an inhibitor with an alternative selectivity profile (Compound B).

CompoundTargetIC50 (nM)Selectivity Ratio (vs. FXIa)
HHP-6-FXIa Factor XIa 5.2 -
Factor Xa>10,000>1923x
Thrombin8,7501682x
Factor XIIa45086.5x
Plasma Kallikrein980188x
tPA>20,000>3846x
Plasmin>20,000>3846x
Compound A Factor XIa 10.8 -
Factor Xa25.42.4x
Thrombin15.71.5x
Factor XIIa25023.1x
Plasma Kallikrein31028.7x
tPA>15,000>1388x
Plasmin>15,000>1388x
Compound B Factor XIa 8.1 -
Factor Xa>15,000>1851x
Thrombin>15,000>1851x
Factor XIIa12.31.5x
Plasma Kallikrein9.71.2x
tPA>20,000>2469x
Plasmin>20,000>2469x

The following diagram illustrates the selectivity profile of our lead compound, HHP-6-FXIa.

G center HHP-6-FXIa FXIa FXIa (5.2 nM) center->FXIa High Potency FXa FXa (>10,000 nM) center->FXa High Selectivity Thrombin Thrombin (8,750 nM) center->Thrombin High Selectivity FXIIa FXIIa (450 nM) center->FXIIa Moderate Selectivity pK Kallikrein (980 nM) center->pK Moderate Selectivity tPA tPA (>20,000 nM) center->tPA High Selectivity Plasmin Plasmin (>20,000 nM) center->Plasmin High Selectivity

A Senior Application Scientist's Guide to the In Vivo Validation of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one as a Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (hereafter designated HPP-6 ), a novel compound from a chemical family known for diverse biological activities.[1][2][3][4] While related pyrrolopyrazine structures isolated from natural sources have shown promising antioxidant properties[5][6], the neuroprotective potential of synthetic derivatives like HPP-6 remains uncharacterized.

Our objective is to present a scientifically rigorous, self-validating workflow to test the hypothesis that HPP-6 acts as a neuroprotective agent by activating the Nrf2 antioxidant response pathway . We will compare its potential efficacy against a benchmark clinical compound in a well-established neurotoxicant model of Parkinson's Disease (PD).

Mechanistic Rationale: Targeting Oxidative Stress in Neurodegeneration

Oxidative stress is a primary pathological driver in Parkinson's Disease, contributing directly to the demise of dopaminergic neurons.[7][8] The transcription factor Nrf2 (NF-E2-related factor 2) is the master regulator of the cellular antioxidant response.[9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. When faced with oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[9][10] Activating this pathway is therefore a highly attractive therapeutic strategy for PD.[7][11]

We hypothesize that HPP-6 is a novel activator of the Nrf2 pathway. The following validation strategy is designed to test this hypothesis directly in a living system.

Figure 1: The Keap1-Nrf2 Antioxidant Response Pathway.

Comparative Guide: HPP-6 vs. The Clinical Benchmark

To establish a meaningful therapeutic context, the performance of HPP-6 must be compared against an established Nrf2 activator. Dimethyl Fumarate (DMF) is an FDA-approved drug for multiple sclerosis that functions, in part, through Nrf2 activation.[12][13][14] However, its mechanism involves covalent modification of Keap1, which can lead to off-target effects.[15] This comparison allows us to benchmark the efficacy of HPP-6 and explore potential advantages.

FeatureThis compound (HPP-6) Dimethyl Fumarate (DMF)
Mechanism of Action Hypothesized: Non-covalent, reversible Nrf2 activator. This could offer a better safety profile by avoiding permanent protein modification.Established: Covalent modification (alkylation) of Keap1 cysteine residues, leading to irreversible inhibition of its function.[14][15]
Chemical Class PyrrolopyrazineFumaric Acid Ester
Blood-Brain Barrier (BBB) Permeability To Be Determined (TBD): The scaffold's properties suggest good lipophilicity, a key predictor of CNS penetration.[16] This must be confirmed experimentally.Established: Readily crosses the BBB and is rapidly metabolized to its active form, monomethyl fumarate (MMF).[14]
Clinical Status Preclinical / InvestigationalFDA-approved for Multiple Sclerosis (Tecfidera®).[13]
Potential Advantages Potentially improved safety profile (non-electrophilic), novel chemical scaffold offering new intellectual property opportunities.Clinically validated mechanism of action, established dosing, and safety profile in humans.

In Vivo Validation Workflow: A Self-Validating System

The following workflow provides a logical, stepwise progression from model induction to multimodal endpoint analysis. Each stage is designed to provide objective, quantitative data to either support or refute the primary hypothesis.

Workflow cluster_prep Phase 1: Preparation cluster_main Phase 2: Induction & Treatment cluster_analysis Phase 3: Endpoint Analysis A1 Animal Acclimatization (C57BL/6 mice, 7 days) A2 Baseline Behavioral Testing (Rotarod Training) A1->A2 B1 Group Assignment (n=10-12/group) A2->B1 B2 Compound Administration (HPP-6, DMF, or Vehicle) (Daily, 7 days) B1->B2 B3 MPTP Intoxication (Days 3-7) B2->B3 pre-treatment C1 Post-Treatment Behavioral Testing (Rotarod, Day 8) B3->C1 C2 Tissue Collection (Brain, Day 9) C1->C2 C3 Histopathology (Tyrosine Hydroxylase Staining) C2->C3 C4 Biochemical Analysis (Striatal Dopamine Levels) C2->C4

Figure 2: Comprehensive In Vivo Experimental Workflow.

Detailed Experimental Protocols

The trustworthiness of this guide rests on robust, reproducible methodologies. The following protocols are based on established standards in the field.

Protocol 1: MPTP Mouse Model of Parkinson's Disease

This protocol uses the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce selective destruction of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of PD.[16][17][18]

Causality: The neurotoxicity of MPTP is mediated by mitochondrial impairment and a massive increase in oxidative stress, making this model highly relevant for testing Nrf2-activating compounds.[8][9]

Methodology:

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old, as this strain is highly susceptible to MPTP.[18]

  • MPTP Preparation: Dissolve MPTP hydrochloride in sterile 0.9% saline. Handle MPTP under strict safety protocols in a certified chemical fume hood, as it is a human neurotoxin.

  • Dosing Regimen: Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg once daily for five consecutive days.[8][17] This sub-acute regimen produces consistent and significant dopaminergic neuron loss.[19]

  • Control Groups: A vehicle control group must receive saline injections on the same schedule.

  • Compound Administration: Test compounds (HPP-6, DMF) or their vehicle should be administered (e.g., by oral gavage) starting 2 days prior to the first MPTP injection and continuing daily until the day after the final MPTP injection.

Protocol 2: Behavioral Assessment via Rotarod Test

This test is the gold standard for assessing motor coordination and balance deficits in rodent models of PD.[20][21]

Causality: The loss of striatal dopamine severely impairs fine motor control. An effective neuroprotective compound will preserve neuronal function, resulting in improved performance on the rotarod.[22]

Methodology:

  • Apparatus: Use an accelerating rotarod apparatus (e.g., Ugo Basile).

  • Training Phase: Prior to MPTP administration, train mice on the rotarod for three consecutive days. Each day consists of three trials where the rod accelerates from 4 to 40 RPM over 5 minutes. This establishes a stable baseline performance for each animal.[20]

  • Testing Phase: On the day after the final treatment dose, test the mice in three separate trials as performed during training.

  • Primary Endpoint: Record the latency to fall (in seconds) for each trial. The average latency across the three trials for each mouse is the primary quantitative outcome.

Protocol 3: Histopathological Validation of Neuroprotection

This protocol provides the definitive cellular evidence of neuroprotection by quantifying the survival of dopaminergic neurons.

Causality: Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis and serves as a specific marker for dopaminergic neurons.[23] Staining for TH allows for the direct visualization and counting of surviving neurons in the substantia nigra pars compacta (SNpc).[24][25]

Methodology:

  • Tissue Preparation: 48 hours after the final behavioral test, deeply anesthetize mice and perform transcardial perfusion with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[24][26]

  • Sectioning: Post-fix the brains overnight in 4% PFA, then cryoprotect in 30% sucrose. Section the brains coronally at 30 µm thickness through the entire SNpc using a cryostat.

  • Immunohistochemistry:

    • Blocking: Incubate free-floating sections in a blocking buffer (e.g., 10% donkey serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[24][27]

    • Primary Antibody: Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., chicken anti-TH, 1:200 dilution).[24][26]

    • Secondary Antibody: After washing, incubate sections with a fluorescently-conjugated secondary antibody (e.g., Donkey anti-Chicken IgG, 1:1000 dilution) for 1 hour at room temperature, protected from light.[27]

  • Imaging & Analysis: Mount the sections and visualize them using a fluorescence microscope. Perform unbiased stereological counting of TH-positive (TH+) neurons within the SNpc to determine the total number of surviving dopaminergic neurons per animal.

Data Presentation and Interpretation of Expected Outcomes

Clear data presentation is critical for objective comparison. The results should be structured to directly address the experimental hypotheses.

Table 2: Experimental Groups and Dosing

Group ID N Treatment (Oral Gavage) Intoxication (i.p. Injection)
1 12 Vehicle (e.g., 0.5% CMC) Saline
2 12 Vehicle MPTP (20 mg/kg)
3 12 HPP-6 (e.g., 50 mg/kg) MPTP (20 mg/kg)

| 4 | 12 | DMF (e.g., 100 mg/kg) | MPTP (20 mg/kg) |

Table 3: Hypothetical Quantitative Outcomes for Validation

Group ID Mean Latency to Fall (s) ± SEM % TH+ Neurons in SNpc vs. Control ± SEM
1 (Vehicle) 285 ± 10 100%
2 (MPTP + Vehicle) 95 ± 12 45% ± 4%
3 (MPTP + HPP-6) 210 ± 15* 80% ± 5%*
4 (MPTP + DMF) 195 ± 14* 75% ± 6%*

*Indicates a statistically significant improvement (p < 0.05) compared to the MPTP + Vehicle group.

Interpretation:

  • Validation of HPP-6 Activity: A successful outcome, as depicted in the hypothetical data, would show that mice treated with HPP-6 (Group 3) exhibit a significantly longer latency to fall on the rotarod and a significantly higher number of surviving TH+ neurons compared to the MPTP-only group (Group 2).

  • Comparative Efficacy: The performance of HPP-6 can be directly compared to the benchmark, DMF (Group 4). Superior or equivalent performance would strongly support its continued development as a potential therapeutic for neurodegenerative diseases.

References

  • Protocol for the MPTP mouse model of Parkinson's disease. PubMed - NIH.
  • Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. protocols.io.
  • Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Aligning Science Across Parkinson's.
  • Rotarod-Test for Mice. Aligning Science Across Parkinson's.
  • Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Transloc
  • Protocol for the MPTP mouse model of Parkinson's disease.
  • (PDF) Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1.
  • Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers.
  • MPTP Mouse Models of Parkinson's Disease: An Upd
  • (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. Benchchem.
  • Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. Protocols.io.
  • Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like dimethyl fumar
  • Motor Behavior Assays (Mouse). Protocols.io.
  • MPTP Mouse Model of Parkinson's Disease.
  • Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. MDPI.
  • Identification of Nrf2 Activators Using an In Silico Modeling Platform, Followed by Evaluation of These Compounds in an Alpha-Synuclein Model of PD. Michael J.
  • Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. PubMed.
  • In vivo modulation of the Parkinsonian phenotype by Nrf2. PubMed - NIH.
  • Rotarod. InnoSer.
  • (PDF) ASSESSMENT OF MOTOR FUNCTION IN MICE MODEL OF PARKINSON'S DISEASE.
  • MPTP Mouse Model of Parkinson's Disease. Melior Discovery.
  • Activators of Nrf2 to Counteract Neurodegener
  • In vivo modulation of the Parkinsonian phenotype by Nrf2.
  • Pharmacological activity of some pyrrolo and pyrazolo pyrimidine deriv
  • A comparison study between dimethyl itaconate and dimethyl fumarate in electrophilicity, Nrf2 activation, and anti-inflamm
  • Popular Nrf2 Activator List, Drug Prices and Medication Inform
  • Tyrosine Hydroxylase (TH) - A Marker for Dopaminergic Neurons in the Central Nervous System. Bio-Techne.
  • (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. PubChem - NIH.
  • In Vivo Validation of Nialamide's Neuroprotective Properties: A Compar
  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 P
  • Repurposing the NRF2 Activator Dimethyl Fumarate as Therapy Against Synucleinop
  • The Nrf2/ARE Pathway: A Promising Target to Counteract Mitochondrial Dysfunction in Parkinson's Disease. PMC - PubMed Central.
  • An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PMC.
  • Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics.
  • Pyrrolo(1,2-a)pyrazine. PubChem.
  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. PMC - NIH.
  • In Vivo Neuroprotective Effects of Alpinetin Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflamm
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing.
  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury.

Sources

A Technical Guide to the Reproducibility of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Synthesis and Comparison with Bioisosteric Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic protocols and the consistent performance of core scaffolds are paramount. This guide provides an in-depth analysis of the experimental reproducibility for the synthesis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, a privileged chiral scaffold in modern drug discovery.[1] Furthermore, we will objectively compare its synthetic accessibility and biological relevance with emerging alternative heterocyclic systems, supported by available experimental data. Our focus is to elucidate the causal factors behind experimental choices and to provide robust, validated protocols to ensure scientific integrity.

The Significance of the this compound Scaffold

The this compound core, particularly its (S)-enantiomer ((8aS)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one), is a bicyclic amine derivative that has garnered considerable attention as a versatile building block for more complex, biologically active molecules.[1] Its rigid, three-dimensional structure provides a defined stereocenter, which is critical for optimizing the potency and selectivity of drug candidates.[1] This scaffold is integral to compounds investigated for a range of therapeutic applications, including anticancer, pain management, and antimicrobial activities.[1] Given its importance, the ability to synthesize this core structure in a reliable and reproducible manner is a critical first step in many drug discovery programs.

Comparative Analysis of Synthetic Methodologies

The synthesis of the this compound core can be approached through several strategic disconnections. The most prevalent and well-documented method involves a peptide coupling followed by an intramolecular cyclization. Below, we detail a reproducible protocol for this approach and discuss key parameters influencing its success.

Method 1: Peptide Coupling and Intramolecular Cyclization

This widely-used, two-step method offers a reliable route to the desired scaffold with good control over stereochemistry.

Experimental Workflow Diagram

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Intramolecular Cyclization A (S)-(-)-N-(t-Butoxycarbonyl)- prolylglycine methyl ester C Deprotected Intermediate (Amine Salt) A->C Stir at room temperature B Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) B->C D Deprotected Intermediate C->D F (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one D->F Reflux E Triethylamine (TEA) in Methanol (MeOH) E->F

Caption: Workflow for the synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

Detailed Step-by-Step Protocol:

Step 1: Deprotection of (S)-(-)-N-(t-Butoxycarbonyl)-prolylglycine methyl ester

  • Dissolve (S)-(-)-N-(t-Butoxycarbonyl)-prolylglycine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • To this solution, add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure to yield the crude deprotected amine salt.

Step 2: Intramolecular Cyclization

  • Dissolve the crude amine salt from Step 1 in methanol (MeOH, approx. 20 mL per gram of starting material).

  • Add triethylamine (TEA, 2.5-3.5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC for the formation of the product.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., propanol) to yield (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one as a solid.[1]

Factors Influencing Reproducibility:

ParameterCritical AspectRationale and Impact on Reproducibility
Purity of Starting Materials High purity of (S)-(-)-N-(t-Butoxycarbonyl)-prolylglycine methyl ester is essential.Impurities can lead to side reactions and complicate purification, reducing the overall yield and reproducibility.
Anhydrous Conditions Use of anhydrous DCM and MeOH is crucial.Water can interfere with the deprotection and cyclization steps, leading to incomplete reactions and by-product formation.
Stoichiometry of Reagents Precise control over the equivalents of TFA and TEA is necessary.Insufficient TFA will result in incomplete deprotection. Excess TEA is required to neutralize the TFA salt and catalyze the cyclization; however, significant excess may lead to side reactions.
Reaction Time and Temperature Consistent monitoring of reaction progress and maintaining a steady reflux temperature are key.Incomplete reactions will lower the yield. Prolonged reaction times at high temperatures can lead to racemization or decomposition, affecting purity and stereochemical integrity.
Purification Method The choice of recrystallization solvent and procedure is important for final purity.A well-chosen solvent system will effectively remove unreacted starting materials and by-products, ensuring a high-purity final product.

Alternative Scaffolds and Comparative Performance

While the this compound scaffold is well-established, the quest for novel chemical entities with improved properties has led to the exploration of alternative heterocyclic systems.[2] One such class of compounds that has gained significant interest is the pyrrolotriazinones.

Alternative Scaffold: Pyrrolotriazinones

Pyrrolotriazinones are a class of fused bicyclic compounds that are also being explored as privileged scaffolds in drug discovery.[2] They share some structural similarities with pyrrolopyrazinones but have a different arrangement of nitrogen atoms, which can influence their biological activity and physicochemical properties.[2]

Comparative Biological Activity:

Scaffold ClassDerivative ExampleBiological TargetReported Activity (IC50)Reference
Pyrrolopyrazinone (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivativesVarious cancer cell linesCytotoxicity observed
Pyrrolotriazinone Compound 14a (6-aminocarbonyl pyrrolo[2,1-f][2][3][4]triazine derivative)PI3Kα / PI3Kδ122 nM / 119 nM
Pyrrolotriazinone Compounds 19 & 20TNKS-18 nM & 4 nM

This data suggests that pyrrolotriazinone derivatives have shown potent and specific inhibitory activity against key cancer targets like PI3Ks and Tankyrase. While the pyrrolopyrazinone scaffold has demonstrated broader cytotoxic effects, the specific molecular targets are often less well-defined in publicly available data. This highlights a key difference in the current research landscape for these two scaffolds.

Synthetic Accessibility:

The synthesis of pyrrolotriazinones often involves multi-step sequences, similar to the pyrrolopyrazinone scaffold.[3] The choice between these scaffolds may therefore depend on the desired biological target and the feasibility of synthesizing a diverse library of derivatives for structure-activity relationship (SAR) studies.

Signaling Pathway Visualization

G cluster_0 PI3K Signaling Pathway cluster_1 RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation CellGrowth Cell Growth & Proliferation Akt->CellGrowth Promotion Inhibitor Pyrrolotriazinone Inhibitors Inhibitor->PI3K

Caption: Inhibition of the PI3K pathway by pyrrolotriazinone-based inhibitors.

Conclusion and Future Outlook

The synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one via peptide coupling and intramolecular cyclization is a robust and reproducible method when key experimental parameters are carefully controlled. This scaffold remains a valuable tool in the medicinal chemist's arsenal. However, the emergence of alternative scaffolds like pyrrolotriazinones, with demonstrated high potency against specific molecular targets, underscores the dynamic nature of drug discovery.

For researchers, the choice of scaffold will depend on the specific therapeutic goal. The pyrrolopyrazinone core offers a well-trodden path for generating diverse chemical libraries with broad biological activity. In contrast, the pyrrolotriazinone scaffold may be more suited for targeted drug design against well-defined enzymes like kinases.

To ensure the reproducibility of experimental results, we strongly advocate for detailed documentation of synthetic procedures, including the source and purity of reagents, precise reaction conditions, and comprehensive analytical characterization of intermediates and final products. As the field progresses, direct, head-to-head comparative studies of these and other emerging scaffolds in standardized biological assays will be invaluable for making informed decisions in the pursuit of novel therapeutics.

References

  • Erra, E. O., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 13(43), 30287-30298. [Link]

  • Guesmi, Z., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1275. [Link]

  • Hui, Y., et al. (2014). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Molecules, 19(11), 18039-18089. [Link]

  • Kim, J. H., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link]

  • Obreza, A., et al. (2007). A Two-Step Synthesis of Hexahydropyrrolo-[1,2-d][2][3][4]triazine-1,4-dione and Related Compounds. Journal of Heterocyclic Chemistry, 44(1), 125-131. [Link]

  • Overman, L. E., & Wolfe, J. P. (1996). Structure, Bioactivity and Synthesis of Natural Products with Hexahydropyrrolo[2,3-b]indole. Journal of Organic Chemistry, 61(21), 7467-7475. [Link]

  • Guesmi, Z., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1275. [Link]

  • Istrate, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8964. [Link]

  • Jia, Y., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][2][3][4]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]

  • Dehaen, W., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3364. [Link]

  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 25(4), 2315-2342. [Link]

  • van der Wel, T., et al. (2018). Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis. Molecules, 23(11), 2841. [Link]

  • El-Faham, A., et al. (2020). Recent Advances in the Chemistry and Synthesis of Thienopyrazine, Pyrrolopyrazine and Furopyrazine Derivatives. Molecules, 25(18), 4235. [Link]

  • Sari, Y., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Public Health in Africa, 13(Suppl 1), 20. [Link]

  • Bakulina, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1158. [Link]

  • Kumar, A., et al. (2016). Privileged Scaffolds or Promiscuous Binders: A Glance of pyrrolo[2,1-f][2][3][4]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. Mini reviews in medicinal chemistry, 16(11), 896-911. [Link]

  • Purdue University Graduate School. (2021). SURE PROTEIN FOR PEPTIDE CYCLIZATION. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 13, 2026, from [Link]

Sources

The Pivotal Role of the Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics to combat cognitive decline has identified the hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one core as a privileged scaffold in medicinal chemistry.[1] This bicyclic amine derivative presents a unique three-dimensional architecture that serves as a versatile building block for crafting complex, biologically active molecules with the potential to modulate key neurological pathways.[1] This guide provides an in-depth comparison of analogs based on this scaffold, focusing on their structure-activity relationships (SAR), particularly in the context of cognitive enhancement, with a strong emphasis on their activity as serotonin 5-HT2C receptor agonists.

The significance of stereochemistry in this class of compounds cannot be overstated. The (S)-enantiomer of the this compound scaffold is frequently associated with preferential biological activity, offering a defined stereocenter for the development of selective ligands and inhibitors.[1] This stereochemical preference underscores the importance of chiral synthesis and separation in maximizing the therapeutic potential of these analogs. Beyond cognitive enhancement, this versatile scaffold has demonstrated promise in a range of therapeutic areas, including oncology, pain management, and infectious diseases.[1]

Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Key Modifications

While direct, comprehensive SAR studies on a wide array of this compound analogs with a specific focus on nootropic activity are emerging, valuable insights can be drawn from studies on structurally related compounds, particularly those targeting the 5-HT2C receptor. The 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key modulator of mood, appetite, and cognition.[2] Agonism of this receptor is a promising strategy for cognitive enhancement.

The following table presents a representative SAR analysis based on modifications to the core scaffold and their projected impact on 5-HT2C receptor activity, a key mechanism for cognitive enhancement. This analysis is a composite of findings from closely related chemical series and established principles of medicinal chemistry.

Modification Position Substituent Observed/Predicted Effect on 5-HT2C Agonist Activity Rationale
N-2 Position Small alkyl groups (e.g., methyl)Maintained or slightly increased potencyFills a small hydrophobic pocket in the receptor binding site.
Bulky alkyl groups (e.g., t-butyl)Decreased potencySteric hindrance may prevent optimal binding.
Arylalkyl groups (e.g., benzyl)Increased potency and selectivityPotential for additional pi-stacking or hydrophobic interactions in an extended binding pocket.
C-8a Position (S)-stereochemistryHigher potencyOptimal orientation of the bicyclic core within the receptor's binding pocket.
(R)-stereochemistryLower potencySub-optimal fit in the chiral binding pocket of the receptor.
Pyrrolidine Ring Introduction of unsaturationMay alter conformation and bindingCan provide a more rigid scaffold, potentially increasing affinity but may also introduce unfavorable interactions.
Substitution with polar groupsGenerally disfavoredThe binding pocket is predominantly hydrophobic in this region.
Pyrazinone Ring Replacement of carbonyl with other groupsCritical for activityThe carbonyl oxygen is likely a key hydrogen bond acceptor.

Experimental Protocols for Evaluating this compound Analogs

The following protocols are standard methodologies for characterizing the pharmacological profile of novel compounds targeting the 5-HT2C receptor.

Radioligand Binding Assay for 5-HT2C Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the 5-HT2C receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human 5-HT2C receptor.

  • Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.

  • Competition Binding: Incubate the cell membranes with a known concentration of a radiolabeled 5-HT2C receptor antagonist (e.g., [3H]-mesulergine) and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of a compound to activate the 5-HT2C receptor, which is coupled to the Gq/11 pathway, leading to an increase in intracellular calcium.[2][3]

Methodology:

  • Cell Culture: Plate cells stably expressing the 5-HT2C receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximum effect) values from the dose-response curves.

In Vivo Behavioral Assay: Passive Avoidance Test for Nootropic Effects

This test evaluates the effect of a compound on learning and memory in rodents.[4]

Methodology:

  • Apparatus: Use a two-chambered apparatus with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with an electric grid.

  • Acquisition Trial: Place a rodent in the light compartment. When the animal enters the dark compartment, deliver a mild foot shock.

  • Drug Administration: Administer the test compound or vehicle to the animals at a specified time before the retention trial.

  • Retention Trial: After a set period (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment.

  • Data Analysis: An increase in the step-through latency in the drug-treated group compared to the vehicle group indicates an improvement in memory retention.

Mechanism of Action: Signaling Pathways

This compound analogs are believed to exert their cognitive-enhancing effects primarily through the activation of the 5-HT2C receptor. This activation triggers a cascade of intracellular signaling events.[2] The 5-HT2C receptor is known to couple to multiple G-protein pathways, leading to a diverse range of cellular responses.[5][6]

Primary Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2C receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This initiates the phospholipase C (PLC) pathway, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2]

Gq_pathway Agonist This compound Analog Receptor 5-HT2C Receptor Agonist->Receptor Binds to Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cognitive Modulation Ca_release->Cellular_Response PKC->Cellular_Response

Primary 5-HT2C Receptor Gq/11 Signaling Pathway.

Secondary Signaling and Biased Agonism

Recent research has revealed that the 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, and can recruit β-arrestins.[5][6] This opens the possibility of "biased agonism," where a ligand can preferentially activate one signaling pathway over another. Designing biased agonists could lead to more targeted therapeutic effects with fewer side effects.

biased_agonism cluster_receptor 5-HT2C Receptor Activation cluster_pathways Downstream Signaling Pathways Agonist Biased Agonist (Analog) Receptor 5-HT2C Receptor Agonist->Receptor Gq Gq/11 (Cognitive Effects) Receptor->Gq Strongly Activates Gi Gi/o (Other Effects) Receptor->Gi Weakly Activates Barr β-Arrestin (Receptor Desensitization) Receptor->Barr Minimally Recruits

Concept of Biased Agonism at the 5-HT2C Receptor.

Experimental Workflow for Drug Discovery

The discovery and development of novel this compound analogs as cognitive enhancers follows a structured workflow, from initial screening to preclinical evaluation.

workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Synthesis Analog Synthesis Binding Binding Assays (5-HT2C Affinity) Synthesis->Binding Functional Functional Assays (Calcium Mobilization) Binding->Functional SAR SAR Analysis Functional->SAR SAR->Synthesis Iterative Design ADMET ADMET Profiling SAR->ADMET Behavioral Behavioral Models (Passive Avoidance) ADMET->Behavioral PK Pharmacokinetics Behavioral->PK

Drug Discovery Workflow for Novel Cognitive Enhancers.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel cognitive enhancers. Through targeted modifications, particularly at the N-2 and C-8a positions, and a deep understanding of the underlying pharmacology, it is possible to design potent and selective 5-HT2C receptor agonists. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation and optimization of these analogs. Future research focused on biased agonism may unlock even more refined therapeutic agents with improved efficacy and safety profiles, offering new hope for patients with cognitive disorders.

References

  • Patsnap Synapse. What are 5-HT2C receptor agonists and how do they work?. 2024. [Link]

  • Slideshare. Screening method of nootropics vikas malik. [Link]

  • ACS Publications. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. 2025. [Link]

  • National Institutes of Health. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. [Link]

  • National Institutes of Health. Synthesis and structure-activity relationships of tools based on WAY163909, a 5-HT2C receptor agonist. 2017. [Link]

  • National Institutes of Health. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. 2019. [Link]

  • Felsing DE, Anastasio NC, Miszkiel JM, Gilbertson SR, Allen JA, Cunningham KA. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One. 2018;13(8):e0203137. [Link]

Sources

A Comparative Analysis for Drug Discovery: Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one vs. Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of heterocyclic chemistry, the pyrrolopyrazine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Within this class, Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one and Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione represent two closely related yet functionally distinct molecules. This guide provides a comprehensive, data-driven comparison of these two compounds, offering insights into their synthesis, physicochemical properties, and diverse biological activities to aid researchers in their potential applications in drug discovery and development.

Structural and Physicochemical Distinctions

The core difference between the two molecules lies in their oxidation state, specifically the number of carbonyl groups within the pyrazinone ring. This compound possesses a single ketone, while Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a diketopiperazine with two carbonyl groups. This seemingly subtle structural alteration has profound implications for their chemical properties and biological activities.

PropertyThis compoundHexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Molecular Formula C7H12N2O[1][2][3]C7H10N2O2[4][5]
Molecular Weight 140.18 g/mol [1][2]154.17 g/mol [1]
Key Functional Groups Single ketone (6-one), bicyclic amineTwo ketone groups (1,4-dione)
Chirality Chiral center at the bridgehead carbonAchiral (in its unsubstituted form)

The presence of a single carbonyl group in this compound results in a chiral molecule, with the (S)-enantiomer being of particular interest in medicinal chemistry for its potential in creating stereospecific interactions with biological targets.[1] In contrast, the unsubstituted Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is achiral, which simplifies its synthesis but limits the potential for enantiomer-specific bioactivity.[1]

Synthesis Strategies: A Tale of Two Approaches

The synthetic routes to these two compounds are fundamentally different, reflecting their distinct origins and chemical nature.

Chemical Synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

This chiral molecule is primarily accessed through chemical synthesis, often involving intramolecular cyclization. A common strategy involves the following key steps:

  • Coupling: Start with a protected proline derivative, such as (S)-(-)-N-(t-Butoxycarbonyl)-prolylglycine methyl ester.

  • Deprotection: The Boc protecting group is removed using an acid like trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane.

  • Cyclization: The deprotected intermediate is then induced to cyclize by refluxing in a solvent like methanol with a base, for example, triethylamine (TEA).[1]

This approach allows for the stereospecific synthesis of the desired (S)-enantiomer, which is crucial for its targeted biological activities.

G A (S)-(-)-N-(t-Butoxycarbonyl)-prolylglycine methyl ester B Deprotection (TFA, Dichloromethane) A->B C Deprotected Intermediate B->C D Cyclization (Triethylamine, Methanol, Reflux) C->D E (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one D->E

Caption: Synthetic workflow for (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

Biosynthesis and Laboratory Synthesis of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is frequently isolated as a natural product from various microorganisms, including bacteria of the genera Bacillus, Shewanella, and Streptomyces.[1] Its production can be achieved through fermentation of these bacterial strains.

While it is a natural product, laboratory synthesis is also possible, often employing solid-phase techniques. A representative synthetic approach involves:

  • Resin Attachment: An appropriate resin is functionalized.

  • Acylation: The resin is treated with 2-chloroacetyl chloride.

  • Cyclization with Amines: The functionalized resin is then refluxed with various amines to form the diketopiperazine ring system.

  • Cleavage from Resin: The final product is cleaved from the solid support.[6]

G A Functionalized Resin B Acylation with 2-chloroacetyl chloride A->B C Functionalized Resin Intermediate B->C D Cyclization with Amines (Reflux) C->D E Resin-Bound Product D->E F Cleavage from Resin E->F G Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione F->G

Caption: Solid-phase synthesis workflow for Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.

Comparative Biological Activities and Therapeutic Potential

The structural differences between these two compounds give rise to distinct biological activity profiles.

This compound: A Scaffold for CNS and Anticancer Applications

The primary therapeutic interest in the (S)-enantiomer of this compound lies in its role as a versatile scaffold in medicinal chemistry, particularly for developing agents targeting the central nervous system.[1] It has been investigated for its potential in modulating serotonin receptors.[7][8][9]

  • Anticancer Properties: In vitro studies have indicated that (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one has potential for inhibiting the growth of various cancer cell lines.[1] However, specific IC50 values are not widely reported in publicly available literature, suggesting this may be an area for further research.

  • Pain Management: Preclinical studies in animal models have shown its efficacy in managing neuropathic pain, suggesting its potential as a non-opioid analgesic.[1]

  • Antimicrobial Activity: This compound has also been isolated from marine bacteria and demonstrated antimicrobial activity against multi-drug resistant Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 15 mg/L.[1]

Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: A Broad-Spectrum Bioactive Agent

This diketopiperazine exhibits a remarkably broad range of biological activities, making it a compound of significant interest for various therapeutic and biotechnological applications.

  • Antibacterial Activity: It shows potent activity against multi-drug resistant Staphylococcus aureus with a reported MIC of 15 ± 0.172 mg L⁻¹ and a Minimum Bactericidal Concentration (MBC) of 20 ± 0.072 mg L⁻¹.[10][11]

  • Antifungal and Algicidal Activity: Studies have reported its effectiveness against fungal pathogens and its ability to inhibit the growth of microalgae such as Microcystis aeruginosa.[10][12]

  • Antioxidant Properties: This compound has demonstrated significant free radical scavenging activity.[1]

  • Nematicidal Activity: It has been shown to inhibit J2 nematodes and egg hatching with a reported LC50 of 0.42 mg/mL.[1]

  • Anti-biofilm and Quorum Sensing Inhibition: A derivative, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by attenuating quorum sensing without exhibiting direct antibacterial effects.[13][14]

  • Anticancer Potential: While data on the parent compound is limited, a derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methyl propyl), has shown significant in vitro anticancer activity against lung (A549) and cervical (HeLa) cancer cells with IC50 values of 19.94 ± 1.23 µg/mL and 16.73 ± 1.78 µg/mL, respectively.[10][15] The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G1 phase.[10] Another study reported an IC50 of 80 μg/ml for the crude extract containing a derivative against HCT 15 cancer cells.[16]

Biological ActivityThis compoundHexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Anticancer Promising in vitro activity, specific IC50 data limited[1]Derivative shows IC50 of 19.94 µg/mL (A549) and 16.73 µg/mL (HeLa)[10][15]
Antibacterial MIC of 15 mg/L against MDR S. aureus[1]MIC of 15 mg/L against MDR S. aureus[10][11]
Antifungal Not widely reportedYes[12]
Antioxidant Yes[1]Yes[1]
Nematicidal Not reportedLC50 of 0.42 mg/mL[1]
Anti-biofilm Not reportedYes (derivative)[13][14]
CNS Activity Modulator of serotonin receptors[7][8][9]Not widely reported

Experimental Protocols

For researchers looking to evaluate these compounds, standard experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC can be determined using the broth microdilution method.

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Conclusion and Future Directions

This compound and Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, while structurally similar, present distinct profiles for drug discovery.

  • (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one emerges as a valuable chiral scaffold for the synthesis of targeted therapeutics, particularly for CNS disorders and potentially as an anticancer and antimicrobial agent. Its stereochemistry is a key feature for developing highly specific drugs.

  • Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione stands out as a broad-spectrum bioactive natural product. Its diverse activities against bacteria, fungi, nematodes, and its ability to modulate quorum sensing make it a compelling lead for developing novel anti-infective and anticancer agents.

For researchers, the choice between these two scaffolds will depend on the therapeutic target and desired mechanism of action. Further research is warranted to fully elucidate the molecular targets of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one and to explore the full therapeutic potential of the parent Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione through medicinal chemistry optimization. The lack of direct comparative studies highlights an opportunity for future research to systematically evaluate these promising compounds side-by-side.

References

  • cell lines ic50: Topics by Science.gov. (URL: [Link])

  • Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed. (URL: [Link])

  • Cytotoxic concentration 50% (CC 50 ) values of Pyr-1 in different cell... - ResearchGate. (URL: [Link])

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - NIH. (URL: [Link])

  • Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 | Semantic Scholar. (URL: [Link])

  • Anticancer activity of Pyrrolo (1, 2-alpha) pyrazine 1, 4 dione hexahydro 3-(2-methylpropyl) metabolite from marine Streptomyces cirratus SRP11 | Request PDF - ResearchGate. (URL: [Link])

  • A Two-Step Synthesis of Hexahydropyrrolo-[1,2-d][1][17][18]triazine-1,4-dione and Related Compounds - ResearchGate. (URL: [Link])

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based - Semantic Scholar. (URL: [Link])

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- - the NIST WebBook. (URL: [Link])

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC - NIH. (URL: [Link])

  • 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione Extracted From Exiguobacterium indicum Showed Anti-biofilm Activity Against Pseudomonas aeruginosa by Attenuating Quorum Sensing - PMC - PubMed Central. (URL: [Link])

  • Solid-Phase Synthesis of 2,5-Dihydro-1H-pyrroles, 1,3-Dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles and 1,4-Dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines Using a Supported Selenium Resin - ACS Publications - American Chemical Society. (URL: [Link])

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- - the NIST WebBook. (URL: [Link])

  • (PDF) 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione Extracted From Exiguobacterium indicum Showed Anti-biofilm Activity Against Pseudomonas aeruginosa by Attenuating Quorum Sensing - ResearchGate. (URL: [Link])

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones - MDPI. (URL: [Link])

  • Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) - Asian Journal of Pharmaceutics. (URL: [Link])

  • (3S-trans)-3-benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione - PubChem. (URL: [Link])

  • Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy - PubMed. (URL: [Link])

  • 3-Benzyl-Hexahydro-Pyrrolo[1,2-A]Pyrazine-1,4-Dione Extracted From Exiguobacterium Indicum Showed Anti-Biofilm Activity Against Pseudomonas Aeruginosa by Attenuating Quorum Sensing - Amanote Research. (URL: [Link])

  • Novel (R)-6,6a,7,8,9,10-hexahydro-5H-pyrazino[1,2-a][1,n]naphthyridines as potent and selective agonists of the 5-HT 2C receptor - PubMed. (URL: [Link])

  • Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines - PubMed. (URL: [Link])

  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][10][17]OXAZABOROLE-BORANE COMPLEX - Organic Syntheses Procedure. (URL: [Link])

  • Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - MDPI. (URL: [Link])

  • Serotonin modulation of cortical neurons and networks - Frontiers. (URL: [Link])

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the proper disposal of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (CAS No. 117810-52-3). As a research chemical with limited publicly available toxicological and environmental fate data, a conservative and risk-averse approach is mandatory. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal methods prioritize personnel safety and environmental protection in line with federal and state regulations.

PART 1: CORE DIRECTIVE

Due to the absence of comprehensive hazard data, This compound and its contaminated containers must be treated as hazardous waste. The foundational principle of this guide is the adherence to the "precautionary principle." All waste streams containing this compound, regardless of concentration, must be collected, labeled, and disposed of through a licensed professional waste disposal service. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1][2]

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Experience: The Rationale for a Precautionary Approach

The imperative to handle this compound as hazardous waste stems from several key factors:

  • Incomplete Toxicological Profile: A review of available Material Safety Data Sheets (MSDS) for this compound and its isomers reveals a critical data gap: the chemical, physical, and toxicological properties have not been thoroughly investigated.[3] One available MSDS for an isomer suggests it may cause respiratory irritation.[3] In the absence of comprehensive data, we must assume the compound could possess uncharacterized toxicity, reactivity, or other hazards.

  • Biological Activity: As a chiral bicyclic amine derivative used in medicinal chemistry, this compound is designed to be biologically active.[4] Such compounds can interact with specific molecular targets like enzymes or receptors, and their effects on environmental organisms are typically unknown.[4]

  • Regulatory Compliance: The Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), mandates that generators of waste are responsible for determining if their waste is hazardous.[5][6] This "cradle-to-grave" responsibility means that from the moment waste is generated until its final disposal, the generating laboratory is liable.[5][7] Given the unknown properties of this compound, classifying it as hazardous is the only way to ensure compliance.

Trustworthiness: A Self-Validating Disposal Workflow

The following protocols are designed to create a closed-loop, verifiable system for waste management, ensuring safety and compliance at every stage.

PART 3: OPERATIONAL DISPOSAL PLAN

Step 1: Hazard Characterization and Personal Protective Equipment (PPE)

Before handling the waste, ensure all personnel are equipped with appropriate PPE. Based on the potential for irritation and unknown hazards, the following are mandatory:

  • Hand Protection: Nitrile or neoprene gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions.[3]

  • Primary Waste Stream: All materials directly contaminated with this compound (e.g., unused compound, solutions, reaction mixtures) should be collected in a dedicated, sealed waste container.

  • Container Compatibility: The waste container must be made of a material compatible with the chemical. The original product container is often the best choice.[1] Otherwise, a high-density polyethylene (HDPE) or glass container is recommended. Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[1]

  • Contaminated Labware: Disposable items such as weigh boats, pipette tips, and contaminated gloves should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.

  • "Empty" Containers: A container that has held this compound must be treated as hazardous waste unless it has been triple-rinsed.[1] The rinsate from this process must be collected as hazardous waste.[1]

Step 3: Hazardous Waste Labeling

Accurate labeling is a regulatory requirement and essential for safety.[3]

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all other components and their approximate percentages (including solvents).

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant" - be conservative).

Step 4: Temporary Storage (Satellite Accumulation)

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[2]

  • Keep waste containers closed at all times, except when adding waste.[2]

  • Store the container in a designated, secondary containment bin to prevent spills.

  • Do not accumulate more than 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste at an SAA.[2]

Step 5: Final Disposal
  • Contact Professionals: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3] Do not attempt to treat the chemical waste yourself unless you have a specific, validated, and approved procedure from your EHS office.

  • Schedule Pickup: Arrange for a waste pickup in a timely manner to comply with accumulation time limits set by the EPA and your state.[5]

PART 4: VISUALIZATION & DATA

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_assessment Initial Assessment cluster_procedure Disposal Protocol start Waste Containing This compound is Generated sds_check Is a complete SDS with disposal information available? start->sds_check ehs_consult Consult Institutional EHS Department sds_check->ehs_consult No (Precautionary Principle) sds_check->ehs_consult Yes (Verify Protocol) ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) ehs_consult->ppe segregate 2. Segregate Waste into Compatible, Closed Containers ppe->segregate label_waste 3. Affix Hazardous Waste Label (List all constituents) segregate->label_waste store 4. Store in Designated Satellite Accumulation Area label_waste->store schedule_pickup 5. Arrange for Professional Disposal via EHS store->schedule_pickup end Waste Disposed Compliantly schedule_pickup->end

Caption: Decision workflow for the compliant disposal of this compound.

EPA Hazardous Waste Generator Categories

The amount of waste your laboratory generates per month determines your regulatory requirements. Consult your EHS department to confirm your site's generator status.

Generator CategoryHazardous Waste Generation RateAccumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg/month No time limit, but quantity cannot exceed 1,000 kg
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg/month 180 days (or 270 days if waste is transported > 200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg/month 90 days
This table is a summary. Please refer to 40 CFR part 262 for full details.[8]

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. (n.d.). Benchchem.
  • MSDS of Hexahydro-pyrrolo[1,2-A]pyrazin-4-one. (n.d.).
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9).
  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these is Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, a chiral bicyclic amine derivative that serves as a versatile scaffold in medicinal chemistry.[1] While its potential in drug discovery is significant, the toxicological properties of this compound have not been thoroughly investigated.[2] This guide provides a detailed, step-by-step protocol for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the precautionary principle, ensuring the highest level of safety when dealing with a compound of unknown comprehensive hazard profile.

Hazard Assessment: What We Know

A thorough understanding of potential hazards is the foundation of laboratory safety. While a complete safety profile for this compound is not available, information from suppliers and data on analogous compounds provide critical insights into its potential risks.

The parent compound, Pyrrolo[1,2-a]pyrazine, is classified with several hazard statements, including being harmful if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation.[3] For the (S)-enantiomer of this compound, a hazard statement of H314 has been noted, which indicates it may cause severe skin burns and eye damage.[4] Supplier information also includes the GHS07 pictogram, signifying it can be an irritant.[5]

A safety data sheet for a structurally similar compound, Hexahydro-pyrrolo[1,2-A]pyrazin-4-one, advises avoiding the breathing of vapors, mist, or gas and ensuring adequate ventilation.[2] Given this information, it is prudent to treat this compound as a hazardous substance, with the potential to cause significant harm upon contact or inhalation.

Key Takeaway: Due to the limited toxicological data, a conservative approach to PPE is essential to mitigate potential risks of skin and eye damage, respiratory irritation, and other unknown systemic effects.

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound in various laboratory settings.

Operation Recommended PPE Rationale
Handling Solids (weighing, transfers) - Nitrile gloves (double-gloved recommended)- Safety glasses with side shields- Laboratory coat- Fume hood or ventilated enclosureTo prevent skin contact with the solid compound and inhalation of fine particulates.
Preparing Solutions (dissolving, mixing) - Nitrile gloves (double-gloved)- Chemical splash goggles- Laboratory coat- Face shield (if splashing is likely)- Fume hoodTo protect against splashes of the chemical and its solvent, which could cause eye and skin damage.
Running Reactions and Work-ups - Nitrile gloves (double-gloved)- Chemical splash goggles- Laboratory coat- Face shield (for reactions under pressure or with a high risk of splashing)- Fume hoodTo provide comprehensive protection during dynamic procedures where the risk of exposure is elevated.
Handling Large Quantities (>10g) - Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile gloves- Chemical splash goggles- Chemical-resistant apron over a laboratory coat- Face shield- Fume hoodTo offer enhanced protection when working with larger amounts of the compound, where the consequences of a spill or exposure are more severe.
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Inner Gloves: Select appropriate size and check for any defects.

  • Outer Gloves: Wear a second pair of gloves over the first.

  • Eye Protection: Put on safety glasses or goggles.

  • Face Shield: If required, place over safety glasses/goggles.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Peel off the first pair of gloves without touching the outside with your bare skin. Dispose of them in the appropriate chemical waste container.

  • Face Shield: Remove by handling the headband.

  • Lab Coat: Unfasten and roll it inside out as you remove it, avoiding contact with the contaminated exterior.

  • Eye Protection: Remove by the earpieces.

  • Inner Gloves: Remove the second pair of gloves, again without touching the outside.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense. Engineering controls should always be prioritized to minimize exposure.

  • Fume Hood: All manipulations of this compound, including weighing, dissolving, and running reactions, should be performed in a certified chemical fume hood. This is to prevent the inhalation of any dust, aerosols, or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not pour any waste down the drain.[2]

  • Contaminated Glassware: Rinse glassware with an appropriate solvent in a fume hood, and collect the rinsate as hazardous waste.

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Consult SDS/Safety Information B Assess Risks of Procedure A->B C Select Appropriate PPE B->C D Work in Fume Hood C->D Proceed to Handling E Don PPE Correctly D->E F Perform Experiment E->F G Segregate Hazardous Waste F->G Proceed to Cleanup H Decontaminate Work Area G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

By adhering to these protocols, researchers can confidently work with this compound while minimizing their risk of exposure and ensuring a safe and productive laboratory environment.

References

  • MSDS of Hexahydro-pyrrolo[1,2-A]pyrazin-4-one. [No direct link available]
  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • US EPA. Personal Protective Equipment. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • PubChem. Pyrrolo(1,2-a)pyrazine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
Reactant of Route 2
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.